UR-144 N-5-hydroxypentyl
Description
Structure
3D Structure
Properties
IUPAC Name |
[1-(5-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-20(2)19(21(20,3)4)18(24)16-14-22(12-8-5-9-13-23)17-11-7-6-10-15(16)17/h6-7,10-11,14,19,23H,5,8-9,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWBYMXUEMOBRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801024750 | |
| Record name | (1-(5-Hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801024750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895155-95-0 | |
| Record name | UR-144 N-5-hydroxypentyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895155950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-(5-Hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801024750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 895155-95-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UR-144 N-5-HYDROXYPENTYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MC625LVID | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to UR-144 N-5-hydroxypentyl: Structure, Pharmacology, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of UR-144 N-5-hydroxypentyl, a principal Phase I metabolite of the synthetic cannabinoid UR-144. As the parent compound, UR-144, was designed as a selective agonist for the peripheral cannabinoid receptor (CB2), understanding the chemical structure and pharmacological activity of its metabolites is critical for forensic identification, clinical toxicology, and the broader study of synthetic cannabinoid pharmacology. This document details the chemical identity, metabolic generation, receptor interaction profile, and analytical methodologies pertinent to this compound, offering a consolidated resource for the scientific community.
Introduction: The Significance of Metabolite Profiling in Synthetic Cannabinoids
The landscape of new psychoactive substances (NPS) is characterized by the rapid emergence of synthetic cannabinoids designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC). UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) was developed by Abbott Laboratories and acts as a potent and selective agonist for the CB2 receptor.[1][2] However, in forensic and clinical settings, the parent compound is often detected at low concentrations or is entirely absent in biological samples.[3][4] Instead, its metabolic byproducts are the primary targets for analysis.
This compound is a major Phase I metabolite, formed through hydroxylation of the N-pentyl chain.[5][6] The presence and activity of this metabolite are of paramount importance for several reasons:
-
Biomarker for Consumption: It serves as a reliable urinary biomarker to confirm exposure to UR-144.[3][5]
-
Pharmacological Activity: Metabolites of synthetic cannabinoids are not always inert; many retain significant, and sometimes enhanced, pharmacological activity compared to the parent drug.[7][8]
-
Analytical Reference: A thorough understanding of its structure is essential for the synthesis of analytical reference standards and the development of robust detection methods.[5]
This guide synthesizes the current knowledge on this compound to provide an authoritative technical resource.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of this compound are crucial for its synthesis, purification, and analytical detection.
| Property | Value | Source |
| IUPAC Name | [1-(5-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | [9] |
| Synonym(s) | XLR11 N-(5-hydroxypentyl) metabolite | [5] |
| CAS Number | 895155-95-0 | [5][9] |
| Molecular Formula | C₂₁H₂₉NO₂ | [5][9] |
| Molecular Weight | 327.5 g/mol | [5][9] |
Chemical Structure
The structure of this compound retains the core indole and tetramethylcyclopropyl methanone moieties of its parent compound. The key modification is the addition of a hydroxyl group at the terminal (omega) position of the N-alkyl pentyl chain.
Caption: 2D structure of this compound.
Metabolic Pathway and Synthesis
This compound is not typically synthesized as a primary target but is rather the product of in vivo metabolism of the parent UR-144.
Metabolic Generation
The formation of this metabolite is a classic example of Phase I xenobiotic metabolism. The hydroxylation of the N-pentyl chain is primarily mediated by cytochrome P450 (CYP450) enzymes in the liver.[10] Studies on similar synthetic cannabinoids suggest that isoforms like CYP2C9 and CYP3A4 are likely involved.[10] This hydroxylation at the terminal (ω) position is a common metabolic pathway for synthetic cannabinoids with N-alkyl chains.[6][11] Following this initial hydroxylation, the metabolite can undergo further Phase II metabolism, such as glucuronidation, to form UR-144 N-(5-hydroxypentyl) β-D-glucuronide, which increases its water solubility and facilitates renal excretion.[12]
Caption: Metabolic pathway of UR-144 to its hydroxylated and glucuronidated metabolites.
Pharmacology and Mechanism of Action
While the parent UR-144 is noted for its high selectivity for the CB2 receptor over the CB1 receptor (with a Ki of 1.8 nM for CB2 and 150 nM for CB1), its metabolites can exhibit different pharmacological profiles.[1][2][5]
Cannabinoid Receptor Activity
Research has shown that the N-5-hydroxypentyl metabolite of UR-144 is not only active but is particularly potent at the CB2 receptor.[7][8] One study found it to be more potent than the parent compound at the CB2 receptor.[7][8] This finding is significant as it suggests that the metabolic process does not deactivate the drug but rather modulates its activity, potentially contributing to the overall pharmacological and toxicological effects observed after consumption of UR-144.[7][8]
The table below summarizes the functional activity (EC₅₀ values) of UR-144 and its N-5-hydroxypentyl metabolite at human CB1 and CB2 receptors. A lower EC₅₀ value indicates higher potency.
| Compound | CB1 EC₅₀ (ng/mL) | CB2 EC₅₀ (ng/mL) | Receptor Potency Preference |
| UR-144 (Parent) | 8.5 | 3.6 | CB2 |
| This compound | 273 | 0.62 | CB2 (Strongly) |
| Data sourced from a bioassay characterization study.[7][8] |
Expert Interpretation: The dramatic increase in potency at the CB2 receptor for the N-5-hydroxypentyl metabolite (EC₅₀ of 0.62 ng/mL) compared to the parent compound (EC₅₀ of 3.6 ng/mL) is a critical finding.[7][8] It demonstrates that metabolism significantly enhances the compound's activity at its target receptor. Conversely, the potency at the CB1 receptor, which is associated with the psychoactive effects of cannabinoids, is substantially decreased for the metabolite.[7][8] This suggests that the N-5-hydroxypentyl metabolite likely contributes more to the peripheral effects mediated by CB2 receptors than to the central psychoactive effects.
Analytical Methodologies
The detection and quantification of this compound in biological matrices is a cornerstone of forensic toxicology and clinical drug monitoring. Due to its low concentrations and the complexity of matrices like urine and blood, highly sensitive and specific methods are required.
Recommended Technique: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of synthetic cannabinoid metabolites.[3] This technique offers superior selectivity and sensitivity compared to immunoassay screening methods and can distinguish between structurally similar metabolites.
Causality of Method Choice:
-
Chromatography (LC): The liquid chromatography step is essential for separating the target analyte from endogenous matrix components and other drug metabolites. Reversed-phase columns, such as C18 or Phenyl-Hexyl, are commonly used to achieve this separation based on polarity.[13]
-
Mass Spectrometry (MS/MS): Tandem mass spectrometry provides two levels of mass filtering. The first stage (Q1) isolates the precursor ion (the protonated molecule, [M+H]⁺, of the analyte), and the second stage (Q3) detects specific fragment ions produced after collision-induced dissociation. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling low limits of detection (LOD).[3]
Sample Preparation and Analytical Workflow
A robust analytical method begins with effective sample preparation to extract the analyte and remove interferences.
Caption: General workflow for the analysis of this compound in urine.
Detailed Protocol: Urinary Analysis by LC-MS/MS
The following is a representative protocol synthesized from established methodologies for the quantification of this compound in human urine.
1. Sample Pre-treatment (Hydrolysis):
- To a 0.5 mL urine sample, add an internal standard (e.g., UR-144-d5 N-5-hydroxypentyl metabolite).
- Add 500 µL of acetate buffer (pH 5.0) containing β-glucuronidase enzyme.
- Vortex and incubate at 60°C for 1-2 hours. This step is crucial as it cleaves the glucuronide conjugate, converting the Phase II metabolite back to this compound, thereby measuring the total concentration.
2. Solid-Phase Extraction (SPE):
- Condition a mixed-mode SPE cartridge with methanol followed by deionized water.
- Load the hydrolyzed sample onto the SPE cartridge.
- Wash the cartridge with a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.
- Elute the analyte with a strong organic solvent (e.g., methanol or acetonitrile).
- Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for injection.
3. LC-MS/MS Conditions:
- LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient would run from 5-10% B to 95% B over several minutes to ensure separation.
- Ionization: Electrospray Ionization, Positive Mode (ESI+).
- MRM Transitions: Monitor at least two transitions for the analyte for confident identification and quantification (one for quantification, one for qualification).
- Precursor Ion (Q1): m/z 328.2 (corresponding to [M+H]⁺)
- Product Ions (Q3): Specific fragment ions (e.g., m/z 144.1, m/z 214.1) would be determined by direct infusion of a standard.
4. Quantification:
- A calibration curve is constructed using fortified drug-free urine samples with known concentrations of the analyte.
- The concentration in unknown samples is determined by comparing the analyte-to-internal-standard peak area ratio against the calibration curve.[3][4]
Conclusion
This compound is a critical analyte for understanding the pharmacology and toxicology of its parent compound, UR-144. Its chemical structure, defined by the terminal hydroxylation of the N-pentyl chain, results in a molecule with significantly enhanced potency at the CB2 receptor. This underscores the necessity of metabolite-specific analysis in both research and applied toxicology. The methodologies outlined in this guide, particularly LC-MS/MS, provide the necessary specificity and sensitivity for its reliable detection. Continued research into the activities of this and other synthetic cannabinoid metabolites is essential for keeping pace with the evolving landscape of designer drugs.
References
-
Cayman Chemical. UR-144 N-(5-hydroxypentyl) metabolite-d5.
-
Cayman Chemical. UR-144 N-(5-hydroxypentyl) β-D-Glucuronide.
-
Cayman Chemical. UR-144 N-(5-hydroxypentyl) metabolite.
-
Marshall University. A Characterization of UR-144, XLR-11, Their Metabolites and Degradants.
-
Marshall University. Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants.
-
OPUS at UTS. Metabolic profile of synthetic cannabinoids 5F-PB- 22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans.
-
Wikipedia. UR-144.
-
DEA Diversion Control Division. UR-144 (TCMP-018; KM-X1) and XLR11 (5-F-UR-144).
-
PubChem. This compound.
-
Taylor & Francis Online. Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS.
-
ResearchGate. Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS.
-
Wikipedia. Synthetic drug.
-
Cayman Chemical. UR-144 (KM-X1, CAS Number: 1199943-44-6).
-
Annex Publishers. Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles.
-
Global Substance Registration System. UR-144.
-
LCGC International. The Synthetic Cannabinoid Chemical Arms Race and Its Effect on Pain Medication Monitoring.
-
United Nations Office on Drugs and Crime. Substance Details UR-144.
-
PubMed Central. Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users.
-
ECDD Repository. UR-144 Critical Review Report.
-
PubMed. Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice.
-
ResearchGate. Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans | Request PDF.
-
ResearchGate. Binding affinity and potency and efficacy for stimulation of GTPγ[ 35... | Download Table.
-
ACS Publications. Identification of CB1 Ligands among Drugs, Phytochemicals and Natural-Like Compounds: Virtual Screening and In Vitro Verification. /acs.jmedchem.2c01334)
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. UR-144 - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 7. marshall.edu [marshall.edu]
- 8. marshall.edu [marshall.edu]
- 9. This compound | C21H29NO2 | CID 11515395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthetic drug - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to UR-144 N-5-hydroxypentyl
This guide provides a comprehensive technical overview of UR-144 N-5-hydroxypentyl, a primary metabolite of the synthetic cannabinoid UR-144. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical identity, pharmacology, metabolism, and analytical detection of this significant compound.
Introduction: The Emergence of a Key Metabolite
UR-144, a potent synthetic cannabinoid, has been a compound of interest in both forensic and pharmacological research. Upon human consumption, UR-144 undergoes extensive metabolism, leading to the formation of various derivatives. Among these, this compound has been identified as a major metabolite, often detected in higher concentrations in biological samples than the parent compound.[1] Understanding the properties and activity of this metabolite is crucial for accurate toxicological assessment and for exploring the broader pharmacological landscape of synthetic cannabinoids. This guide will provide an in-depth exploration of this compound, from its fundamental chemical properties to its interaction with cannabinoid receptors and the methodologies for its detection.
Chemical Identity and Physicochemical Properties
Table 1: Physicochemical Properties of UR-144 and its N-5-hydroxypentyl Metabolite
| Property | UR-144 | This compound |
| IUPAC Name | (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | (1-(5-hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |
| Chemical Formula | C₂₁H₂₉NO | C₂₁H₂₉NO₂ |
| Molar Mass | 311.47 g/mol [2] | 327.47 g/mol |
| Structure | Inferred from parent compound | Inferred from parent compound |
Pharmacology and Mechanism of Action
UR-144 and its metabolites exert their effects through interaction with the cannabinoid receptors, primarily CB1 and CB2. The CB1 receptor is predominantly found in the central nervous system and is associated with the psychoactive effects of cannabinoids. The CB2 receptor is primarily located in the peripheral nervous system and immune cells.[3]
Research has shown that the N-5-hydroxypentyl metabolite of UR-144 exhibits a distinct pharmacological profile compared to its parent compound. Notably, the metabolite demonstrates greater potency at the CB2 receptor.[3] This enhanced affinity for the CB2 receptor is a critical consideration in understanding the overall physiological and toxicological effects following UR-144 administration.
Table 2: Cannabinoid Receptor Activity of UR-144 and its N-5-hydroxypentyl Metabolite
| Compound | CB1 EC₅₀ (ng/mL) | CB2 EC₅₀ (ng/mL) |
| UR-144 | 8.5[3] | 3.6[3] |
| This compound | 273[3] | 0.62[3] |
The following diagram illustrates the general signaling pathway of cannabinoid receptors upon agonist binding.
Caption: Cannabinoid receptor signaling pathway.
Metabolic Fate of UR-144
The biotransformation of UR-144 is a critical aspect of its pharmacology and toxicology. The primary metabolic pathway involves hydroxylation of the N-pentyl side chain, leading to the formation of various hydroxylated metabolites, including the prominent N-5-hydroxypentyl derivative.[4] Further oxidation can lead to the formation of a pentanoic acid metabolite.[3][4]
The diagram below outlines the metabolic transformation of UR-144 to its N-5-hydroxypentyl metabolite.
Caption: Metabolic conversion of UR-144.
Analytical Methodology for the Detection of this compound
The detection and quantification of UR-144 and its metabolites in biological matrices are essential for forensic and clinical toxicology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive method for this purpose.[1][5]
Experimental Protocol: LC-MS/MS Analysis of this compound in Urine
This protocol provides a general framework for the analysis of this compound in urine samples.
1. Sample Preparation (Enzymatic Hydrolysis and Liquid-Liquid Extraction)
-
To 1 mL of urine, add an internal standard.
-
Add β-glucuronidase to hydrolyze any conjugated metabolites.
-
Incubate the mixture.
-
Adjust the pH of the sample to acidic conditions (e.g., with acetic acid).[5]
-
Perform liquid-liquid extraction using a suitable organic solvent (e.g., a mixture of 1-chlorobutane and isopropanol).[5]
-
Separate the organic layer and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.
2. LC-MS/MS Analysis
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic separation is typically achieved using a C18 reverse-phase column.
-
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.
-
Monitor for specific precursor-to-product ion transitions for this compound and the internal standard.
Table 3: Exemplary LC-MS/MS Parameters
| Parameter | Value |
| Column | C18 reverse-phase |
| Mobile Phase | Gradient of water and acetonitrile with formic acid |
| Ionization Mode | ESI+ |
| Limit of Detection (LOD) | 0.05 - 0.15 ng/mL[1] |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL[1] |
The following diagram illustrates the analytical workflow for the detection of this compound.
Caption: Workflow for metabolite detection.
Toxicology and Biological Effects
The parent compound, UR-144, is known to produce cannabinoid-like effects, including psychoactivity.[6] Given that this compound is a major and potent metabolite, it is expected to contribute significantly to the overall toxicological profile of UR-144. The high potency of the metabolite at the CB2 receptor suggests that it may have pronounced effects on the immune system and peripheral tissues. However, detailed toxicological studies specifically on the N-5-hydroxypentyl metabolite are limited.
Legal Status
The legal status of UR-144 is regulated in many countries. For instance, it is a Schedule I controlled substance in the United States.[5] Due to analogue legislation in many jurisdictions, its metabolites, including this compound, are also likely to be considered controlled substances. Researchers should consult their local regulations before possessing or handling this compound.
Conclusion
This compound is a crucial metabolite to consider in the study of the synthetic cannabinoid UR-144. Its distinct pharmacological profile, particularly its high potency at the CB2 receptor, underscores the importance of metabolite analysis in understanding the complete effects of the parent compound. The analytical methods outlined in this guide provide a robust framework for the accurate detection and quantification of this significant metabolite in biological samples. As the landscape of synthetic cannabinoids continues to evolve, a thorough understanding of their metabolic pathways and the activity of their metabolites remains a critical area of research.
References
-
Longe, K., Cadwallader, A. B., Wallace-Duckworth, D., & Staton, P. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. Retrieved from [Link]
-
Center for Forensic Science Research & Education. (2025, November 4). NPS Discovery — New Drug Monograph 2025 Despentyl-UR-144. Retrieved from [Link]
-
Wikipedia. (n.d.). UR-144. Retrieved from [Link]
-
Borg, D., et al. (2016). A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Journal of Analytical Toxicology, 40(8), 614-623. Retrieved from [Link]
-
Kevin, R. C., et al. (2017). Metabolic profile of synthetic cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. Forensic Toxicology, 35(2), 295-310. Retrieved from [Link]
-
Dang, D. K., et al. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. Journal of Liquid Chromatography & Related Technologies, 1-9. Retrieved from [Link]
-
DEA Diversion Control Division. (2020, March). UR-144 (TCMP-018; KM-X1) and XLR11 (5-F-UR-144). Retrieved from [Link]
Sources
An In-Depth Technical Guide to UR-144 N-5-hydroxypentyl: Physicochemical Properties, Metabolism, and Analytical Detection
This technical guide provides a comprehensive overview of UR-144 N-5-hydroxypentyl, a primary metabolite of the synthetic cannabinoid UR-144. Tailored for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, metabolic pathways, and detailed analytical protocols for the detection and quantification of this critical analyte.
Introduction: The Significance of UR-144 and its Metabolites
UR-144, ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone), is a synthetic cannabinoid developed by Abbott Laboratories.[1] It functions as a potent and selective full agonist of the peripheral cannabinoid receptor 2 (CB2), with a significantly lower affinity for the psychoactive cannabinoid receptor 1 (CB1).[1] This selectivity has made UR-144 a valuable research tool for investigating the therapeutic potential of CB2 receptor modulation, which is implicated in immune responses and inflammatory processes.[2]
However, UR-144 has also been widely detected in illicit herbal blends, leading to its classification as a controlled substance in many countries.[1] Understanding the metabolism of UR-144 is paramount for forensic analysis, clinical toxicology, and for comprehending its pharmacological and toxicological profile. Following administration, UR-144 undergoes extensive phase I metabolism, with hydroxylation of the N-pentyl chain being a major pathway. This process results in the formation of this compound, a key urinary biomarker for confirming UR-144 exposure.[3]
Core Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound is essential for the development of analytical methods and for interpreting its pharmacokinetic behavior. The addition of a hydroxyl group to the parent compound, UR-144, significantly alters its polarity and, consequently, its solubility and chromatographic retention.
| Property | UR-144 (Parent Compound) | This compound (Metabolite) |
| Molecular Formula | C₂₁H₂₉NO | C₂₁H₂₉NO₂ |
| Molecular Weight | 311.47 g/mol | 327.5 g/mol |
| Formal Name | (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | -methanone |
| CAS Number | 1199943-44-6 | 895155-95-0 |
Metabolic Pathway and Pharmacological Activity
The metabolic conversion of UR-144 to its hydroxylated metabolites is a critical step in its biotransformation and elimination. This process is primarily mediated by cytochrome P450 (CYP450) enzymes in the liver.
Metabolic Transformation
The formation of this compound from UR-144 is a classic example of phase I metabolism, specifically aliphatic hydroxylation. This reaction introduces a polar hydroxyl group onto the terminal carbon of the N-pentyl side chain, increasing the water solubility of the compound and facilitating its subsequent conjugation (phase II metabolism) and excretion in urine.
Caption: Metabolic pathway of UR-144 to this compound.
Cannabinoid Receptor Interaction
UR-144 and its metabolites exert their effects through interaction with cannabinoid receptors, which are G protein-coupled receptors (GPCRs).[2] The CB1 receptors are primarily located in the central nervous system and are responsible for the psychoactive effects of cannabinoids, while CB2 receptors are predominantly found in the peripheral nervous system and immune cells.[2]
Studies have shown that while the parent compound UR-144 is a potent CB2 receptor agonist, its metabolites, including the N-4-hydroxypentyl and N-5-hydroxypentyl forms, also exhibit significant activity at the CB2 receptor, and in some cases, are even more potent than the parent drug.[4]
Caption: Simplified cannabinoid receptor signaling pathway.
Experimental Protocol: Quantification of this compound in Human Urine by LC-MS/MS
The following protocol provides a robust and validated method for the sensitive and selective quantification of this compound in human urine samples. This methodology is critical for forensic toxicology, clinical monitoring, and research applications.
Principle
This method involves the enzymatic hydrolysis of glucuronide conjugates, followed by solid-phase extraction (SPE) to isolate and concentrate the analyte from the urine matrix. The extracted sample is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for definitive identification and quantification.
Materials and Reagents
-
This compound certified reference material
-
This compound-d₅ internal standard
-
β-Glucuronidase from E. coli
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Human urine (drug-free) for calibration standards and quality controls
Step-by-Step Methodology
4.3.1. Sample Preparation and Hydrolysis
The causal reasoning behind the hydrolysis step is that a significant portion of drug metabolites are excreted in urine as water-soluble glucuronide conjugates. Enzymatic hydrolysis with β-glucuronidase cleaves this conjugate, releasing the free metabolite for extraction and analysis, thereby providing a more accurate measure of total drug exposure.
-
To 400 µL of urine sample, add an appropriate amount of the internal standard solution (this compound-d₅).[5]
-
Add 600 µL of acetonitrile and 1 mL of ultrapure water.[5]
-
Vortex the mixture for 30 seconds.[5]
-
Add a solution of β-glucuronidase and incubate to facilitate the hydrolysis of any glucuronidated metabolites.
4.3.2. Solid-Phase Extraction (SPE)
SPE is employed to remove matrix interferences and concentrate the analyte of interest. The choice of an Oasis HLB cartridge is based on its hydrophilic-lipophilic balance, which provides excellent retention for a broad range of acidic, neutral, and basic compounds.
-
Precondition the SPE cartridge with 3 mL of methanol, followed by 3 mL of ultrapure water.[5]
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.[5]
-
Wash the cartridge with 3 mL of a 5% methanol in water solution to remove polar interferences.[5]
-
Elute the analyte with 4 mL of methanol.[5]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.[5]
4.3.3. LC-MS/MS Analysis
Liquid chromatography separates the analyte from other components in the reconstituted sample based on its physicochemical properties. Tandem mass spectrometry provides highly selective and sensitive detection by monitoring specific precursor-to-product ion transitions.
-
Liquid Chromatography:
-
Column: A C18 or Phenyl-Hexyl column is suitable for the separation of synthetic cannabinoids and their metabolites.[6]
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is typically used.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.[6]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for both the analyte and the internal standard.
-
Self-Validating System
To ensure the trustworthiness of the results, a comprehensive validation of the method should be performed. This includes assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), matrix effects, and recovery. The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, thereby correcting for variations in sample preparation and instrument response.
Conclusion
This compound is a critical biomarker for determining exposure to the synthetic cannabinoid UR-144. A thorough understanding of its physicochemical properties, metabolic formation, and pharmacological activity is essential for researchers in the fields of drug development, forensic science, and clinical toxicology. The detailed analytical protocol provided herein offers a robust and reliable method for its quantification in urine, contributing to the accurate monitoring and assessment of UR-144 use and its associated health implications.
References
-
Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Retrieved from [Link]
- Benvenuto, K., Botch-Jones, S. R., & Mallet, C. R. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Journal of Forensic Science & Criminology, 5(5), 502.
- Akar, M., Ercin, M., Boran, T., Gezginci-Oktayoglu, S., & Özhan, G. (2022). UR-144, Synthetic Cannabinoid Receptor Agonist, Induced Cardiomyoblast Toxicity Mechanism Comprises Cytoplasmic Ca2+ and DAPK1 Related Autophagy And Necrosis. Toxicology Mechanisms and Methods, 32(8), 589-601.
- Borg, D., Caligari, D., Cauchi, M., & Ciliberti, A. (2016). A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Journal of Analytical Toxicology, 40(8), 628-637.
-
Wikipedia. (n.d.). Synthetic drug. Retrieved from [Link]
-
Wikipedia. (n.d.). UR-144. Retrieved from [Link]
- Nguyen, H., Le, T., Nguyen, T., Tran, T., & Nguyen, T. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 243, 116039.
- Hays, H. L., & Huestis, M. A. (2015). Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens. Journal of analytical toxicology, 39(8), 620-629.
- Ibsen, M. S., Connor, M., & Glass, M. (2017). Cannabinoid CB1 and CB2 Receptor Signaling and Bias. Cannabis and cannabinoid research, 2(1), 48-60.
-
Agilent Technologies. (2014). Ultrafast Screen for Synthetic Cannabinoids in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. Retrieved from [Link]
- Papaseit, E., Pérez-Mañá, C., Pérez-Acevedo, A. P., Hladun, O., Martin, S., Poyatos, L., ... & Farré, M. (2021).
-
ResearchGate. (n.d.). Binding Modes and Selectivity of Cannabinoid 1 (CB1) and Cannabinoid 2 (CB2) Receptor Ligands. Retrieved from [Link]
- Wang, Y., Zhang, Y., Wang, X., Wang, Y., & Zhang, C. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Molecules, 28(6), 2636.
- Kulkarni, P. M., Korde, A., & Stahl, E. L. (2024). Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations. International Journal of Molecular Sciences, 25(16), 8683.
- Grigoryev, A., Kavanagh, P., Melnik, A., Savchuk, S., & Simonov, A. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of analytical toxicology, 37(5), 265-276.
Sources
- 1. UR-144 - Wikipedia [en.wikipedia.org]
- 2. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. marshall.edu [marshall.edu]
- 5. mdpi.com [mdpi.com]
- 6. HPLC-MS Urinalysis: Synthetic Cannabinoid 5F-AKB-48 Metabolites [thermofisher.com]
UR-144 N-5-hydroxypentyl synthesis pathway
An In-Depth Technical Guide to the Synthesis of UR-144 N-5-hydroxypentyl Metabolite
Abstract
This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for this compound, a primary phase I metabolite of the synthetic cannabinoid UR-144. UR-144, (1-pentylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone, is a potent agonist of the peripheral cannabinoid receptor CB2.[1] The synthesis of its hydroxylated metabolites is crucial for the development of analytical reference standards for forensic and toxicological analysis, as well as for further pharmacological and metabolic research. This document details a multi-step synthetic strategy, including retrosynthetic analysis, step-by-step experimental protocols, and the chemical reasoning behind the methodological choices.
Introduction and Retrosynthetic Analysis
UR-144 is a synthetic cannabinoid developed by Abbott Laboratories that exhibits high affinity for the CB2 receptor.[1] Upon human consumption, it undergoes extensive metabolism, primarily through hydroxylation of the N-pentyl chain. The N-5-hydroxypentyl metabolite is a significant urinary biomarker used to confirm UR-144 exposure. Access to a pure analytical standard of this metabolite is therefore essential for clinical and forensic laboratories.
The synthesis of this compound, or -methanone, can be logically approached through a convergent retrosynthetic strategy. The key bond disconnections are the N1-alkyl bond of the indole ring and the C3-acyl bond.
Retrosynthetic Pathway:
-
Final Product Deprotection: The target molecule, containing a primary alcohol, can be obtained by deprotecting a suitably protected precursor. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is an excellent choice due to its stability under the basic conditions required for N-alkylation and its selective removal under mild conditions.
-
N-Alkylation (C-N Bond Disconnection): The protected precursor can be formed via the N-alkylation of the core intermediate, (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, with a protected 5-halo-1-pentanol.
-
Friedel-Crafts Acylation (C-C Bond Disconnection): The indole core intermediate is accessible through a Friedel-Crafts acylation of indole with an activated form of 2,2,3,3-tetramethylcyclopropanecarboxylic acid, namely the acyl chloride.
This analysis leads to three key starting materials: indole , 2,2,3,3-tetramethylcyclopropanecarboxylic acid , and 5-bromo-1-pentanol .
Synthesis Pathway Visualization
The forward synthesis is designed as a five-step process, commencing from commercially available precursors.
Diagram 1: Proposed synthesis pathway for this compound.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Reagents such as oxalyl chloride, sodium hydride, and diethylaluminum chloride are highly reactive and hazardous; handle with extreme care.
Step 1: Protection of 5-Bromo-1-pentanol
-
Rationale: The acidic proton of the hydroxyl group is incompatible with the strong base (NaH) used in the subsequent N-alkylation step. Protection as a tert-butyldimethylsilyl (TBDMS) ether is ideal as it is stable to basic conditions and readily cleaved.[2][3]
-
Protocol:
-
To a solution of 5-bromo-1-pentanol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all solids dissolve.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in DMF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water and extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 5-bromo-1-(tert-butyldimethylsilyloxy)pentane (Intermediate 1) as a colorless oil.
-
Step 2: Synthesis of 2,2,3,3-Tetramethylcyclopropanecarbonyl Chloride
-
Rationale: The acyl chloride is a highly reactive electrophile required for the Friedel-Crafts acylation of the electron-rich indole ring. Oxalyl chloride is an effective reagent for this conversion, producing only gaseous byproducts.[4]
-
Protocol:
-
Suspend 2,2,3,3-tetramethylcyclopropanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Add oxalyl chloride (1.5 eq) dropwise at room temperature. Vigorous gas evolution (CO₂, CO, HCl) will be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours, until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield 2,2,3,3-tetramethylcyclopropanecarbonyl chloride (Intermediate 2). This product is moisture-sensitive and should be used immediately in the next step.
-
Step 3: Friedel-Crafts Acylation of Indole
-
Rationale: Friedel-Crafts acylation introduces the tetramethylcyclopropyl ketone moiety at the C3 position of indole.[5] Using a mild Lewis acid like diethylaluminum chloride (Et₂AlCl) provides high regioselectivity for the C3 position and avoids the need for N-protection under these conditions.[6]
-
Protocol:
-
Dissolve indole (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C.
-
Add diethylaluminum chloride (1.2 eq, typically a 1.0 M solution in hexanes) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of freshly prepared 2,2,3,3-tetramethylcyclopropanecarbonyl chloride (Intermediate 2, 1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Carefully quench the reaction by pouring it into a mixture of ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to afford (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone (Intermediate 3) as a solid. This is a known precursor in the synthesis of UR-144.[7][8]
-
Step 4: N-Alkylation of the Indole Core
-
Rationale: The indole nitrogen is deprotonated with a strong, non-nucleophilic base like sodium hydride (NaH) to form the indolide anion. This anion then acts as a nucleophile, displacing the bromide from Intermediate 1 in an Sₙ2 reaction to form the C-N bond.[9]
-
Protocol:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF under an inert atmosphere, add a solution of Intermediate 3 (1.0 eq) in DMF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of Intermediate 1 (1.2 eq) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.
-
Cool the reaction to 0 °C and quench carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield methanone (Intermediate 4).
-
Step 5: Deprotection to Yield Final Product
-
Rationale: The TBDMS protecting group is selectively removed using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF). The high strength of the silicon-fluoride bond drives this reaction to completion under mild conditions.[10]
-
Protocol:
-
Dissolve Intermediate 4 (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add tetrabutylammonium fluoride (1.5 eq, typically a 1.0 M solution in THF) at room temperature.
-
Stir the reaction for 2-4 hours and monitor by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by column chromatography or recrystallization to obtain pure This compound metabolite as a solid.
-
Data Summary
The following table provides key information for the materials involved in the synthesis.
| Compound Name | Intermediate No. | Molecular Formula | Molecular Weight ( g/mol ) | Typical Physical Form |
| 5-Bromo-1-(tert-butyldimethylsilyloxy)pentane | 1 | C₁₁H₂₅BrOSi | 281.31 | Colorless Oil |
| 2,2,3,3-Tetramethylcyclopropanecarbonyl Chloride | 2 | C₈H₁₃ClO | 160.64 | Liquid |
| (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | 3 | C₁₆H₁₉NO | 241.33 | Solid |
| Protected this compound | 4 | C₂₇H₄₃NO₂Si | 441.72 | Oil/Solid |
| This compound Metabolite | Final Product | C₂₁H₂₉NO₂ | 327.46 | Crystalline Solid |
Conclusion
The described synthetic pathway provides a logical and experimentally viable route to this compound. The strategy relies on well-established and high-yielding organic transformations, including alcohol protection, Friedel-Crafts acylation, and indole N-alkylation. Each step is designed with careful consideration of reagent compatibility and reaction conditions to ensure high purity and yield of the final product. This guide serves as a foundational reference for researchers requiring access to this critical metabolite for analytical, forensic, and pharmacological applications.
References
- Benchchem.
- Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487.
- Wikipedia. UR-144. Accessed January 2026.
- ResearchGate.
- Organic Chemistry Tutor. Alcohol Protecting Groups. Accessed January 2026.
- Master Organic Chemistry. Protecting Groups For Alcohols. Published June 17, 2015.
- University of Windsor. Alcohol Protecting Groups. Accessed January 2026.
- Oxford Learning Link. Appendix 6: Protecting groups. Accessed January 2026.
- Chemistry Steps. Protecting Groups For Alcohols. Accessed January 2026.
- Spiller, T. E., et al. (2021). A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Organic Letters, 23(5), 1849–1854.
- ECHEMI. 2,2,3,3-tetramethyl cyclopropane carboxynyl chloride Formula. Accessed January 2026.
- University of Michigan.
- Spiller, T. E., et al. (2021). A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Organic Letters.
- Deredas, D., et al. (2018). Asymmetric Friedel–Crafts Alkylation of Indoles Catalyzed by Chiral Aziridine-Phosphines. Molecules, 23(9), 2349.
- World Health Organization. UR-144 Critical Review Report. (2017).
- Hopkins, B. A., & Wolfe, J. P. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
- Google Patents.
- MedChemExpress. (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone. Accessed January 2026.
- Gandeepan, P., et al. (2018). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Chemistry – A European Journal, 24(59), 15858-15863.
- Wang, C., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 7(44), 27367-27370.
- Google Patents. CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid. Accessed January 2026.
- Wikipedia. Friedel–Crafts reaction. Accessed January 2026.
- Ghorbani-Vaghei, R., et al. (2022). One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. Molecules, 27(19), 6296.
- PubMed. Cu(I)
- Wikipedia. Synthetic drug. Accessed January 2026.
- PubMed. Enantioselective Friedel-Crafts alkylation of indoles with alkylidene malonates catalyzed by N,N'-dioxide-scandium(III) complexes: asymmetric synthesis of beta-carbolines. Published 2009.
- Marshall University. Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Accessed January 2026.
- FABAD Journal of Pharmaceutical Sciences.
- ChemicalBook. 2,2,3,3-TETRAMETHYLCYCLOPROPANECARBOXAMIDE synthesis. Accessed January 2026.
- DigitalCommons@URI. Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups. Accessed January 2026.
- ChemicalBook. 2,2,3,3-tetramethyl cyclopropane carboxynyl chloride | 24303-61-5. Accessed January 2026.
- Benchchem. Application Notes and Protocols for N-alkylation of 5-Bromoindole. Accessed January 2026.
- Trost, B. M., & Zhang, Y. (2012). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Journal of the American Chemical Society, 134(19), 8229–8240.
- Cayman Chemical. (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone. Accessed January 2026.
- Google Patents. CN1025494C - Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid. Accessed January 2026.
- MDPI.
- MDPI.
- Taylor & Francis Online. UR-144 – Knowledge and References. Accessed January 2026.
- PubMed Central.
Sources
- 1. UR-144 - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. 2,2,3,3-TETRAMETHYLCYCLOPROPANECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. learninglink.oup.com [learninglink.oup.com]
UR-144 N-5-hydroxypentyl in vitro metabolism
An In-Depth Technical Guide to the In Vitro Metabolism of UR-144
Abstract
UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) is a potent synthetic cannabinoid receptor agonist. Understanding its metabolic fate is critical for forensic toxicology, clinical diagnostics, and comprehending its pharmacological and toxicological profile. This guide provides a detailed technical overview of the in vitro metabolism of UR-144, with a specific focus on its N-5-hydroxypentyl metabolite. We will explore the primary metabolic pathways, detail the experimental protocols for studying these transformations using human liver microsomes (HLMs), and describe the analytical techniques required for metabolite identification. This document is intended for researchers, analytical chemists, and drug development professionals engaged in the study of novel psychoactive substances.
Introduction to UR-144 and its Metabolic Significance
UR-144 is a synthetic cannabinoid (SC) characterized by its high affinity for the peripheral CB2 receptor.[1][2] Like many SCs, it is extensively and rapidly metabolized in the body, meaning the parent compound is often found in very low concentrations or is entirely absent in urine samples.[3][4][5] Consequently, identifying drug intake relies on the detection of its more abundant and persistent metabolites.[3][4]
The study of in vitro metabolism serves as a foundational step to predict in vivo metabolic pathways, identify suitable biomarkers for consumption, and understand potential drug-drug interactions.[6] Human liver microsomes (HLMs) are a well-established in vitro model for this purpose as they are an enriched source of the Cytochrome P450 (CYP450) enzymes responsible for the majority of Phase I drug metabolism.[6][7][8]
Primary Metabolic Pathways of UR-144
The metabolism of UR-144 is dominated by Phase I oxidative reactions catalyzed by the CYP450 enzyme system.[9][10] Studies have shown that CYP3A4 is the major enzyme responsible for UR-144 metabolism, with minor contributions from CYP1A2.[10][11] The primary metabolic transformations involve hydroxylation, oxidation, and dealkylation.[3][11][12]
The main metabolic attacks occur at two primary sites:
-
The N-pentyl chain: This aliphatic chain is susceptible to hydroxylation at various positions, followed by further oxidation to form ketone and carboxylic acid metabolites. The N-(5-hydroxypentyl) metabolite is a prominent product.[1][2]
-
The tetramethylcyclopropyl (TMCP) moiety: The methyl groups on this ring can also be hydroxylated.[11]
Subsequent reactions can include di- and tri-hydroxylation, as well as N-dealkylation.[3][11]
Experimental Design for In Vitro Metabolism Studies
A robust in vitro metabolism study requires careful selection of the biological system, precise execution of the incubation protocol, and inclusion of self-validating controls.
Rationale for Selecting Human Liver Microsomes (HLMs)
HLMs are the preferred system for initial Phase I metabolism studies for several reasons:
-
Enzyme Richness: They contain a high concentration of CYP450 and flavin monooxygenases (FMO) enzymes, which are the primary engines of oxidative metabolism.[8]
-
Cost-Effectiveness and Availability: Compared to more complex systems like hepatocytes, HLMs are readily available commercially and are more cost-effective for screening purposes.[6]
-
Standardization: The use of pooled HLMs from multiple donors averages out individual genetic variations in enzyme activity, providing a representation of the general population.[8]
Detailed Experimental Protocol: HLM Incubation
This protocol is designed to measure the depletion of the parent compound (UR-144) and the formation of its metabolites.
Materials:
-
UR-144
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Ice-cold acetonitrile (ACN) for reaction termination
-
Incubator or shaking water bath set to 37°C
Step-by-Step Protocol:
-
Prepare Master Mix: On ice, prepare a master mix containing the phosphate buffer and HLM. A typical final protein concentration is between 0.5 to 1 mg/mL.[13]
-
Pre-incubation: Aliquot the master mix into microcentrifuge tubes. Add the UR-144 substrate (typically from a concentrated stock in ACN or DMSO to achieve a final concentration of 1-10 µM). Gently mix and pre-incubate the tubes for 5 minutes at 37°C to bring the mixture to temperature.[8][13]
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system. The presence of NADPH is essential as it is the critical cofactor for CYP450 enzyme activity.[13]
-
Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).[13] Gentle agitation is recommended.
-
Terminate Reaction: At each time point, stop the reaction by adding an equal or greater volume of ice-cold acetonitrile.[13][14] This denatures the microsomal proteins and halts all enzymatic activity.
-
Sample Preparation for Analysis: Vortex the terminated samples vigorously, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[13][14]
-
Collection: Carefully transfer the supernatant, which contains the parent drug and its metabolites, to a clean vial for LC-MS/MS analysis.
Self-Validating Controls:
-
Negative Control (No NADPH): An incubation mixture without the NADPH regenerating system. This confirms that any observed metabolism is enzyme- and cofactor-dependent.[8]
-
Negative Control (No HLM): An incubation mixture without microsomes. This control checks for any non-enzymatic degradation of UR-144 in the buffer system.[14]
-
Positive Control: Incubate a compound with a known, well-characterized metabolism (e.g., testosterone) under the same conditions to confirm the activity of the HLM batch. UR-144 itself can be used as a positive control in broader SC studies.[7][14]
Analytical Methodology for Metabolite Identification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of SCs and their metabolites due to its high sensitivity and selectivity.[3][4][15]
Sample Preparation
As described in the protocol, the primary sample preparation step for in vitro incubations is protein precipitation .[13][14] This method is efficient and effectively removes the bulk of the microsomal proteins that would otherwise interfere with the LC-MS/MS analysis. For more complex matrices or lower concentration samples, Solid-Phase Extraction (SPE) may be employed for further cleanup and concentration.[16][17]
LC-MS/MS Analysis
-
Chromatography: Reversed-phase liquid chromatography using a C18 column is typically employed to separate UR-144 from its various metabolites based on polarity.[16] Metabolites, such as the N-5-hydroxypentyl product, are more polar than the parent compound and will therefore have shorter retention times.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is commonly used.[18] Analysis is performed in Multiple Reaction Monitoring (MRM) mode for quantification or full scan/product ion scan mode for metabolite discovery.
Data Presentation and Interpretation
The primary output of the experiment is the identification and relative abundance of metabolites over time. The N-5-hydroxypentyl metabolite is an expected and key product of Phase I metabolism.[1][2]
Table 1: Summary of Key UR-144 Metabolites and Analytical Signatures
| Compound/Metabolite | Molecular Formula | Mass Change from Parent | Expected Transformation | Example Precursor Ion (m/z) [M+H]⁺ |
| UR-144 (Parent) | C₂₁H₂₉NO | N/A | N/A | 312.2 |
| N-(5-hydroxypentyl) UR-144 | C₂₁H₂₉NO₂ | +16 | Monohydroxylation | 328.2 |
| UR-144 N-pentanoic acid | C₂₁H₂₇NO₃ | +30 | Carboxylation | 342.2 |
| TMCP-OH UR-144 | C₂₁H₂₉NO₂ | +16 | Monohydroxylation | 328.2 |
| Dihydroxylated UR-144 | C₂₁H₂₉NO₃ | +32 | Dihydroxylation | 344.2 |
Note: Exact m/z values may vary slightly based on instrumentation.
The identification of the N-5-hydroxypentyl metabolite is confirmed by observing a mass shift of +16 Da from the parent compound and by comparing its fragmentation pattern and retention time to a certified reference standard if available.[1][2] The presence of this metabolite is a strong indicator of UR-144 consumption.[19]
Conclusion
The in vitro metabolism of UR-144 is a predictable process primarily driven by CYP3A4, leading to a series of oxidized metabolites. The N-5-hydroxypentyl metabolite is a stable and readily detectable product, making it an excellent biomarker for forensic and clinical screening. The experimental workflow detailed in this guide, utilizing human liver microsomes and analysis by LC-MS/MS, provides a reliable and standardized method for studying the metabolism of UR-144 and other novel synthetic cannabinoids. These foundational in vitro studies are indispensable for developing robust analytical methods and interpreting toxicological findings.
References
-
Kacprzak, A., & Adamowicz, P. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of Analytical Toxicology, 37(5), 253-261. [Link]
-
Holm, N. B., Linnet, K., & Stentoft, C. (2016). Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. Drug Testing and Analysis, 8(8), 792-800. [Link]
-
Holm, N. B., Linnet, K., & Stentoft, C. (2015). Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. Drug Testing and Analysis. [Link]
-
Kacprzak, A., & Adamowicz, P. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology, 37(5), 253-261. [Link]
-
Adamowicz, P., & Kacprzak, A. (2014). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 236, 107-113. [Link]
-
Adamowicz, P., & Kacprzak, A. (2014). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. ResearchGate. [Link]
-
Nieddu, M., Burrai, L., Trignano, C., & Boatto, G. (2014). Qualitative confirmation of 9 synthetic cannabinoids and 20 metabolites in human urine using LC-MS/MS and library search. Journal of Pharmaceutical and Biomedical Analysis, 96, 255-263. [Link]
-
Bäckberg, M., & Beck, O. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of AOAC International, 99(1), 164-175. [Link]
-
Bishop, C., & Stratton, J. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Annex Publishers. [Link]
-
Kacprzak, A., & Adamowicz, P. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology. [Link]
-
Wagmann, L., Stiller, R., & Meyer, M. R. (2021). Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA. Toxics, 9(7), 170. [Link]
-
Cannaert, A., Sparkes, E., & Stove, C. P. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. Drug Testing and Analysis, 9(3), 425-435. [Link]
-
Boyle, S. E. (2020). Evaluation and comparison of various sample preparation techniques for the analysis and quantitation of THC, synthetic cannabinoids, and metabolites by LC-MS/MS in human whole blood and urine. Boston University Theses & Dissertations. [Link]
-
Franz, F., Angerer, V., & Auwärter, V. (2022). Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models. International Journal of Legal Medicine, 136(1), 163-176. [Link]
-
Ibrahim, M., & Gamal, M. (2017). Metabolic profile of synthetic cannabinoids 5F-PB- 22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. OPUS at UTS. [Link]
-
Gamage, S., & Tettey, J. (2018). In vitro metabolism of synthetic cannabinoid AM1220 by human liver microsomes and Cunninghamella elegans using liquid chromatography coupled with high resolution mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 154, 251-259. [Link]
-
Diao, X., & Huestis, M. A. (2019). New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Frontiers in Chemistry, 7, 73. [Link]
-
Ciolino, L. A. (2017). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. [Link]
-
Namera, A., Kawamura, M., & Nakamoto, A. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 33(2), 175-194. [Link]
-
Castaneto, M. S., & Huestis, M. A. (2018). Synthetic cannabinoids in biological specimens: a review of current analytical methods and sample preparation techniques. Bioanalysis, 10(19), 1609-1623. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]
- 7. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 12. academic.oup.com [academic.oup.com]
- 13. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro metabolism of synthetic cannabinoid AM1220 by human liver microsomes and Cunninghamella elegans using liquid chromatography coupled with high resolution mass spectrometry | springermedizin.de [springermedizin.de]
- 15. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. S-EPMC3874406 - Qualitative confirmation of 9 synthetic cannabinoids and 20 metabolites in human urine using LC-MS/MS and library search. - OmicsDI [omicsdi.org]
- 17. Synthetic cannabinoids in biological specimens: a review of current analytical methods and sample preparation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. marshall.edu [marshall.edu]
An In-Depth Technical Guide to the Pharmacodynamics of UR-144 N-5-hydroxypentyl
Abstract
This technical guide provides a comprehensive analysis of the pharmacodynamics of UR-144 N-5-hydroxypentyl, a principal phase I metabolite of the synthetic cannabinoid UR-144. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, cellular signaling pathways, and physiological implications of this compound's activity at cannabinoid receptors. By synthesizing data from in vitro and in vivo studies, this guide offers a detailed understanding of the structure-activity relationships that differentiate the metabolite from its parent compound. Included are detailed experimental protocols for key assays, quantitative data summaries, and visual representations of signaling cascades to facilitate a deeper understanding of the pharmacodynamic profile of this compound.
Introduction: The Evolving Landscape of Synthetic Cannabinoids
The emergence of synthetic cannabinoids has presented a significant challenge to public health and a complex area of study for researchers. These compounds, often designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, interact with the body's endocannabinoid system, particularly the cannabinoid receptors type 1 (CB1) and type 2 (CB2). UR-144, a potent synthetic cannabinoid, preferentially binds to the peripheral CB2 receptor over the central CB1 receptor[1]. However, the metabolism of UR-144 in the body leads to the formation of various metabolites, including this compound, which may possess distinct pharmacodynamic properties. Understanding the activity of these metabolites is crucial for a complete assessment of the parent compound's effects and for the development of analytical methods for its detection.
This guide focuses specifically on the pharmacodynamics of this compound, providing a detailed exploration of its interaction with cannabinoid receptors and the subsequent cellular responses.
Molecular Interactions: Receptor Binding and Affinity
The initial and most fundamental aspect of a drug's pharmacodynamic profile is its ability to bind to its molecular target. For this compound, the primary targets are the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).
Receptor Binding Affinity
This compound is a known metabolite of UR-144, formed through hydroxylation of the N-pentyl chain[1]. This structural modification significantly alters the compound's binding affinity for the cannabinoid receptors compared to its parent compound.
While the parent compound, UR-144, exhibits a high affinity for the CB2 receptor (Ki = 1.8 nM) and a significantly lower affinity for the CB1 receptor (Ki = 150 nM), its N-5-hydroxypentyl metabolite also demonstrates a preference for the CB2 receptor, and is in fact more potent at this receptor than the parent compound[2][3][4].
Table 1: Comparative In Vitro Potency of UR-144 and its Metabolites
| Compound | Receptor | EC50 (ng/mL) |
| UR-144 | CB1 | 8.5[2][4] |
| CB2 | 3.6[2][4] | |
| This compound | CB1 | 273 [2] |
| CB2 | 0.62 [2] | |
| UR-144 N-4-hydroxypentyl | CB1 | 231[4] |
| CB2 | 2.4[4] | |
| UR-144 N-pentanoic acid | CB1 | No Activity |
| CB2 | 219[4] |
EC50 values represent the concentration of the compound that elicits a half-maximal response in a functional assay.
The data clearly indicates that while hydroxylation at the 5-position of the pentyl chain dramatically decreases potency at the CB1 receptor, it significantly enhances potency at the CB2 receptor. This highlights the critical role of the N-alkyl substituent in determining receptor selectivity and affinity within this class of synthetic cannabinoids.
Experimental Protocol: Radioligand Binding Assay
To determine the binding affinity (Ki) of a compound like this compound, a competitive radioligand binding assay is a standard and robust method.
Objective: To measure the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to CB1 or CB2 receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940).
-
Unlabeled test compound (this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.05% BSA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Step-by-Step Methodology:
-
Plate Preparation: Pre-soak the glass fiber filters in a solution of 0.5% polyethyleneimine for at least 30 minutes to reduce non-specific binding.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the following in triplicate:
-
Total Binding: Add a known concentration of the radiolabeled ligand to the wells containing the cell membranes and binding buffer.
-
Non-specific Binding: Add an excess of an unlabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2) to the wells containing the cell membranes, radiolabeled ligand, and binding buffer.
-
Competitive Binding: Add varying concentrations of the test compound (this compound) to the wells containing the cell membranes, a fixed concentration of the radiolabeled ligand, and binding buffer.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cellular Signaling: Functional Activity and Downstream Pathways
Beyond binding to the receptor, the pharmacodynamic profile of a ligand is defined by its ability to elicit a cellular response. As a cannabinoid receptor agonist, this compound activates downstream signaling cascades.
G-Protein Dependent Signaling: cAMP Inhibition
CB1 and CB2 receptors are primarily coupled to the inhibitory G-protein, Gi/o[5]. Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
The functional potency of this compound is determined by its ability to inhibit cAMP production. As indicated in Table 1, its high potency at the CB2 receptor (EC50 = 0.62 ng/mL) suggests it is a highly effective agonist at this receptor subtype[2].
Diagram 1: Cannabinoid Receptor-Mediated Inhibition of cAMP Production
Caption: Agonist binding to CB1/CB2 receptors activates Gi/o proteins, which inhibit adenylyl cyclase and reduce cAMP levels.
Experimental Protocol: cAMP Functional Assay
A common method to assess the functional activity of cannabinoid receptor agonists is to measure their ability to inhibit forskolin-stimulated cAMP production.
Objective: To quantify the potency and efficacy of this compound in inhibiting cAMP accumulation in cells expressing CB1 or CB2 receptors.
Materials:
-
CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin.
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.
-
Test compound (this compound).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Step-by-Step Methodology:
-
Cell Culture and Seeding: Culture the cells to ~80-90% confluency. The day before the assay, seed the cells into a 96-well plate at an appropriate density.
-
Cell Stimulation:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with IBMX (to prevent cAMP degradation) for 15-30 minutes at 37°C.
-
Add varying concentrations of the test compound (this compound) or a reference agonist.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the protocol provided with the cAMP detection kit.
-
Perform the cAMP measurement as per the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Calculate the amount of cAMP produced in each well.
-
Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
-
G-Protein Independent Signaling: β-Arrestin Recruitment
In addition to G-protein mediated signaling, GPCRs can also signal through G-protein independent pathways, most notably via the recruitment of β-arrestin proteins. This can lead to receptor desensitization, internalization, and the activation of distinct downstream signaling cascades. The differential activation of G-protein versus β-arrestin pathways is known as "biased agonism."
While there is no direct evidence specifically for this compound, studies on the parent compound, UR-144, have shown that it can induce β-arrestin2 recruitment, although with a different potency compared to its G-protein activation. This suggests the potential for biased signaling within this family of compounds. Further research is needed to specifically characterize the β-arrestin recruitment profile of this compound.
Diagram 2: β-Arrestin Recruitment Pathway
Caption: Agonist-induced receptor phosphorylation by GRKs leads to β-arrestin recruitment, which can mediate receptor internalization and initiate G-protein independent signaling.
Experimental Protocol: β-Arrestin Recruitment Assay
Several commercially available assays can be used to measure β-arrestin recruitment, such as the PathHunter® assay, which is based on enzyme fragment complementation.
Objective: To measure the ability of this compound to induce the recruitment of β-arrestin to CB1 or CB2 receptors.
Materials:
-
Cells engineered to co-express the cannabinoid receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Cell culture medium and supplements.
-
Assay buffer.
-
Test compound (this compound).
-
Detection reagents containing the chemiluminescent substrate.
-
Luminometer.
Step-by-Step Methodology:
-
Cell Culture and Seeding: Culture and seed the engineered cells into a 96-well or 384-well plate.
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Incubation: Incubate the plate at 37°C for a period of time (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents to the wells according to the manufacturer's protocol. The complementation of the enzyme fragments upon β-arrestin recruitment results in a functional enzyme that hydrolyzes the substrate, generating a chemiluminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Plot the luminescence signal against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for β-arrestin recruitment.
-
In Vivo Pharmacodynamics
While in vitro assays provide valuable information about the molecular and cellular activity of a compound, in vivo studies are essential to understand its physiological and behavioral effects in a whole organism.
Currently, there is a lack of published in vivo studies that have specifically administered this compound to animal models. However, studies on the parent compound, UR-144, have demonstrated cannabinoid-like effects in rats, including bradycardia and hypothermia at a dose of 10 mg/kg[3]. In humans, the use of products containing UR-144 has been associated with a range of effects, including slurred speech, dilated pupils, poor coordination, and in some cases, more severe adverse events like agitation and seizures[6]. It is plausible that the highly potent CB2 activity of the N-5-hydroxypentyl metabolite contributes to the overall in vivo effects observed after administration of the parent compound. Further research is warranted to delineate the specific in vivo pharmacodynamic profile of this metabolite.
Conclusion and Future Directions
This compound is a key metabolite of the synthetic cannabinoid UR-144 with a distinct pharmacodynamic profile. Its significantly enhanced potency at the CB2 receptor and reduced potency at the CB1 receptor compared to the parent compound underscore the importance of metabolic pathways in modulating the activity of synthetic cannabinoids.
This technical guide has provided an in-depth overview of the current understanding of this compound's pharmacodynamics, supported by detailed experimental protocols. However, several key areas require further investigation:
-
β-Arrestin Recruitment: Direct assessment of β-arrestin recruitment by this compound is necessary to fully characterize its potential for biased agonism.
-
In Vivo Studies: The physiological and behavioral effects of the isolated metabolite need to be investigated in animal models to understand its contribution to the overall in vivo profile of UR-144.
-
Broader Metabolite Profiling: A comprehensive pharmacodynamic characterization of other major metabolites of UR-144 will provide a more complete picture of its structure-activity relationships.
Continued research in these areas will be invaluable for the scientific and drug development communities in understanding the complex pharmacology of synthetic cannabinoids and in developing strategies to mitigate their potential harms.
References
-
Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Assay of CB1 Receptor Binding. Retrieved from [Link]
-
PubMed. (2017). Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling. Retrieved from [Link]
-
Taylor & Francis. (n.d.). UR-144 – Knowledge and References. Retrieved from [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2022). Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. Retrieved from [Link]
-
Analytical Standards. (n.d.). UR-144 Degradant N-pentanoic acid metabolite. Retrieved from [Link]
-
Wikipedia. (n.d.). UR-144. Retrieved from [Link]
-
PubMed Central. (2021). Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation. Retrieved from [Link]
-
Marshall University. (n.d.). Determination of CB1 Receptor Activity for Emerging Synthetic Cannabinoid Compounds. Retrieved from [Link]
-
Marshall University. (n.d.). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Retrieved from [Link]
-
MDPI. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Retrieved from [Link]
-
PubMed. (2017). The effects of synthetic cannabinoid UR-144 on the human body-A review of 39 cases. Retrieved from [Link]
-
Frontiers in Pharmacology. (2022). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Retrieved from [Link]
-
Nature. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Retrieved from [Link]
-
PubMed. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. Retrieved from [Link]
-
NCBI Bookshelf. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]
-
iris univpm. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. marshall.edu [marshall.edu]
- 3. UR-144 - Wikipedia [en.wikipedia.org]
- 4. marshall.edu [marshall.edu]
- 5. Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of synthetic cannabinoid UR-144 on the human body-A review of 39 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Pharmacokinetic Profile of UR-144 N-5-hydroxypentyl
Abstract
UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) is a synthetic cannabinoid receptor agonist that has been identified in numerous recreational products. Its primary metabolite, this compound, serves as a critical biomarker for confirming consumption. This technical guide provides a comprehensive analysis of the pharmacokinetic profile of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the metabolic pathways, analytical methodologies for detection and quantification, and the toxicological implications of this significant metabolite. This document synthesizes data from peer-reviewed literature to offer a holistic understanding of its disposition within the human body.
Introduction: The Significance of UR-144 and its Metabolites
UR-144 is a synthetic cannabinoid that exhibits a higher affinity for the peripheral CB2 receptor compared to the central CB1 receptor.[1] Like many synthetic cannabinoids, UR-144 is extensively metabolized in the body, making the parent compound often undetectable in urine samples.[2][3] Consequently, the identification and quantification of its metabolites are paramount in forensic and clinical toxicology. The N-5-hydroxypentyl metabolite is a major product of phase I metabolism and a reliable indicator of UR-144 exposure.[3][4] Understanding the pharmacokinetics of this metabolite is crucial for interpreting toxicological findings and assessing the duration of its effects and detection window.
Metabolic Pathways and Bioactivation
The metabolism of UR-144 is a multi-step process primarily occurring in the liver. The biotransformation is initiated by cytochrome P450 (CYP) enzymes, with CYP3A4 playing a major role.[5][6]
Phase I Metabolism: Formation of this compound
The initial and most significant metabolic reaction is the hydroxylation of the N-pentyl side chain. This process predominantly occurs at the terminal (ω) carbon, resulting in the formation of this compound. Hydroxylation can also occur at the ω-1 position, creating the N-4-hydroxypentyl metabolite.[7][8]
Figure 2: Subsequent metabolic pathways of this compound.
Pharmacokinetic Profile: ADME
While a complete pharmacokinetic study dedicated solely to the this compound metabolite is not extensively documented, its profile is intrinsically linked to that of the parent compound.
| Parameter | Description | Inferred Profile for this compound |
| Absorption | Not directly absorbed, as it is a metabolite. Its appearance in circulation is dependent on the absorption and metabolism of the parent compound, UR-144. | The rate of formation is tied to UR-144's route of administration, which is often via inhalation (smoking). [5][9]This leads to rapid absorption of UR-144 and subsequent quick appearance of its metabolites. |
| Distribution | The distribution of the metabolite throughout the body. | As a more polar compound than UR-144 due to the hydroxyl group, it is expected to have a smaller volume of distribution and be less retained in fatty tissues. |
| Metabolism | As described in Section 2, it is an intermediate metabolite that can be further oxidized or conjugated. | It is a substrate for further enzymatic reactions, leading to the formation of the carboxylic acid and glucuronide conjugates. [4][10] |
| Excretion | The process of removing the metabolite from the body. | Primarily excreted in the urine, largely as the glucuronide conjugate, to a lesser extent as the carboxylic acid, and in some cases as the free hydroxylated form. [5][10] |
Analytical Methodology: Detection and Quantification
The gold standard for the detection and quantification of this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . [3][8]This technique offers high sensitivity and specificity, allowing for the detection of low concentrations in complex samples like urine and oral fluid. [11]
Experimental Protocol: LC-MS/MS Analysis from Urine
The following is a generalized protocol for the analysis of this compound in urine.
1. Sample Preparation:
-
Enzymatic Hydrolysis: Urine samples are often treated with β-glucuronidase to cleave the glucuronide conjugate, allowing for the measurement of the total this compound concentration.
-
Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): These techniques are employed to clean up the sample and concentrate the analyte.
-
Internal Standard: A deuterated internal standard, such as UR-144 N-(5-hydroxypentyl) metabolite-d5, is added at the beginning of the sample preparation to ensure accuracy and precision by correcting for matrix effects and variations in extraction recovery. [1] 2. Chromatographic Separation:
-
A C18 or Phenyl-Hexyl reversed-phase column is typically used to separate the analyte from other endogenous compounds. [12]* A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is employed. [12] 3. Mass Spectrometric Detection:
-
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.
-
Detection is performed using Multiple Reaction Monitoring (MRM), which involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. This provides a high degree of selectivity.
Figure 3: General workflow for the LC-MS/MS analysis of this compound in urine.
Toxicological Significance and Receptor Activity
It is important to note that metabolites of synthetic cannabinoids are not always pharmacologically inactive. In fact, some metabolites can exhibit significant activity at cannabinoid receptors. Studies have shown that the N-(5-hydroxypentyl) metabolite of UR-144 is more potent than the parent compound at the CB2 receptor. [7]This has significant implications for the overall pharmacological and toxicological effects of UR-144, as the body produces a metabolite that is more active at this receptor subtype.
Conclusion
The pharmacokinetic profile of this compound is a critical area of study for toxicologists and forensic scientists. As the primary metabolite of UR-144, its detection is a definitive indicator of exposure. The metabolic pathway involves initial hydroxylation by CYP450 enzymes, followed by further oxidation and glucuronidation. Its analysis is reliably performed using LC-MS/MS, a technique that provides the necessary sensitivity and specificity. The fact that this metabolite possesses greater potency at the CB2 receptor than the parent compound underscores the importance of understanding the complete metabolic profile of synthetic cannabinoids to fully comprehend their pharmacological and toxicological effects.
References
-
Marshall University. (n.d.). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Retrieved from [Link]
-
Vidal, M., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Biology, 10(4), 257. [Link]
-
Ashino, T., et al. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. The Journal of toxicological sciences, 42(3), 335–341. [Link]
-
World Health Organization. (2017). UR-144 Critical Review Report. Retrieved from [Link]
-
Akar, M., et al. (2023). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. Toxicology Mechanisms and Methods, 33(5), 373-384. [Link]
-
Al-Hasan, A. A., et al. (2021). Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. FABAD Journal of Pharmaceutical Sciences, 46(3), 209-219. [Link]
-
Müller, C., et al. (2021). Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA. Toxics, 9(8), 177. [Link]
-
Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Retrieved from [Link]
-
Dang, D. K., et al. (2022). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. Journal of Food and Drug Analysis, 30(1), 133-143. [Link]
-
Castaneto, M. S., et al. (2014). First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry. Clinical chemistry, 60(9), 1213–1223. [Link]
-
Mardal, M., et al. (2016). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. International Journal of Environmental Research and Public Health, 13(8), 819. [Link]
-
Papaseit, E., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Biology, 10(4), 257. [Link]
-
Papaseit, E., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Biology, 10(4), 257. [Link]
-
Mardal, M., et al. (2016). Metabolic profile of synthetic cannabinoids 5F-PB- 22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. Retrieved from [Link]
-
American Academy of Forensic Sciences. (2014). Toxicology Section. Retrieved from [Link]
-
LCGC International. (2015). The Synthetic Cannabinoid Chemical Arms Race and Its Effect on Pain Medication Monitoring. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ecddrepository.org [ecddrepository.org]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. marshall.edu [marshall.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. caymanchem.com [caymanchem.com]
- 11. aafs.org [aafs.org]
- 12. chromatographyonline.com [chromatographyonline.com]
A Deep Dive into the Cannabinoid Receptor Affinity of UR-144 and its N-5-hydroxypentyl Metabolite
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical analysis of the synthetic cannabinoid UR-144 and its primary metabolite, UR-144 N-5-hydroxypentyl, focusing on their comparative binding affinities for the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of the structure-activity relationships and pharmacological profiles of these compounds.
Introduction: The Evolving Landscape of Synthetic Cannabinoids
UR-144, (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid developed by Abbott Laboratories.[1] It was designed as a selective agonist for the peripheral cannabinoid receptor CB2, with significantly lower affinity for the psychoactive CB1 receptor.[1] This selectivity profile has made it a compound of interest for therapeutic applications, aiming to harness the potential benefits of CB2 activation while minimizing the psychotropic effects associated with CB1 agonism. However, like many synthetic cannabinoids, UR-144 is extensively metabolized in the body. One of its major phase I metabolites is formed through hydroxylation of the N-pentyl chain, resulting in this compound metabolite.[2] Understanding the cannabinoid receptor binding affinity of this metabolite is crucial for a complete pharmacological assessment, as metabolites can exhibit their own distinct activity profiles, contributing to the overall effects and duration of action of the parent compound.
Comparative Binding Affinity at CB1 and CB2 Receptors
The primary determinant of a cannabinoid's pharmacological effect is its binding affinity for the CB1 and CB2 receptors. This affinity is typically quantified by the inhibition constant (Ki) or the half-maximal effective concentration (EC50). A lower Ki or EC50 value indicates a higher binding affinity or potency, respectively.
Quantitative Analysis of Receptor Binding
Studies have been conducted to determine the binding affinities of UR-144 and its N-5-hydroxypentyl metabolite. The available data, primarily from in vitro bioassays, are summarized in the table below.
| Compound | CB1 Receptor | CB2 Receptor | Selectivity (CB1/CB2) |
| UR-144 | Ki: 150 nM[1] | Ki: 1.8 nM[1] | 83.3 |
| EC50: 8.5 ng/mL (~27.3 nM)[3][4] | EC50: 3.6 ng/mL (~11.6 nM)[3][4] | 2.4 | |
| This compound metabolite | EC50: ~30.9 ng/mL (~93.9 nM)¹ | EC50: 0.62 ng/mL (~1.9 nM)[3] | ~49.4 |
¹ Estimated from the dose-response curve provided in the cited source.[3]
Key Insights from the Data:
-
UR-144 demonstrates a clear preference for the CB2 receptor over the CB1 receptor, with an 83-fold higher binding affinity (based on Ki values).[1] This supports its design as a CB2-selective agonist.
-
The N-5-hydroxypentyl metabolite of UR-144 exhibits a significantly increased potency at the CB2 receptor compared to the parent compound, with an EC50 value of 0.62 ng/mL.[3]
-
Conversely, the metabolite shows a decrease in potency at the CB1 receptor compared to UR-144.[3]
-
This metabolic transformation results in a compound with an even greater selectivity for the CB2 receptor.
Experimental Methodology: Determining Receptor Binding Affinity
The binding affinities of UR-144 and its metabolites are typically determined using competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., UR-144 or its metabolite) to displace a radiolabeled ligand that has a known high affinity for the receptor.
Step-by-Step Protocol for Competitive Radioligand Binding Assay
The following is a generalized protocol for determining the Ki values of test compounds at CB1 and CB2 receptors.
Materials and Reagents:
-
Cell membranes expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [³H]CP55,940, a high-affinity cannabinoid agonist)
-
Unlabeled competitor compounds (UR-144 and this compound metabolite)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Steps:
-
Preparation of Reagents: Prepare all buffers and solutions to the required concentrations. The test compounds (UR-144 and its metabolite) should be dissolved in a suitable solvent (e.g., DMSO) and then diluted to the desired concentrations in the assay buffer.
-
Incubation: In a 96-well plate, add the cell membranes, followed by the unlabeled competitor at various concentrations. Finally, add the radioligand at a fixed concentration (typically at or below its Kd value).
-
Equilibrium: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. The membranes with the bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of inhibition of radioligand binding against the logarithm of the competitor concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Cannabinoid Receptor Signaling Pathways
The binding of an agonist like UR-144 or its metabolite to CB1 or CB2 receptors initiates a cascade of intracellular signaling events. Both receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.
Caption: Simplified signaling pathways of CB1 and CB2 receptors.
Key Signaling Events:
-
Inhibition of Adenylate Cyclase: Activation of Gi/o proteins leads to the inhibition of adenylate cyclase, which in turn decreases the intracellular levels of cyclic adenosine monophosphate (cAMP).
-
Modulation of Ion Channels: CB1 receptor activation, in particular, leads to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, resulting in a hyperpolarization of the neuron and a decrease in neurotransmitter release.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Both CB1 and CB2 receptors can activate the MAPK cascade, which is involved in regulating various cellular processes, including cell growth, differentiation, and apoptosis.
-
Immune System Modulation: CB2 receptors are predominantly expressed on immune cells, and their activation is known to modulate immune responses, generally exerting an anti-inflammatory effect.
Conclusion and Future Directions
The synthetic cannabinoid UR-144 is a potent and selective CB2 receptor agonist. Its major metabolite, this compound, exhibits an even greater potency and selectivity for the CB2 receptor. This enhanced CB2 activity of the metabolite is a critical consideration for understanding the full pharmacological profile of UR-144 in vivo. The detailed experimental protocols and an understanding of the downstream signaling pathways are essential for researchers in the field of cannabinoid pharmacology and drug development.
Future research should focus on obtaining precise Ki values for the N-5-hydroxypentyl metabolite to allow for a more direct comparison with the parent compound. Furthermore, in vivo studies are necessary to fully elucidate the pharmacokinetic and pharmacodynamic consequences of this metabolic activation and to explore the therapeutic potential of CB2-selective agonists with improved metabolic profiles.
References
-
Akar, M., Ercin, M., Boran, T., Gezginci-Oktayoglu, S., & Özhan, G. (2023). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. Toxicology Mechanisms and Methods, 33(1), 1-12. [Link]
-
Frost, J. M., Dart, M. J., Tietje, K. R., Garrison, T. R., Grayson, G. K., Daza, A. V., ... & Meyer, M. D. (2010). Indol-3-ylcycloalkyl ketones: effects of N1 substituted indole side chain variations on CB2 cannabinoid receptor activity. Journal of medicinal chemistry, 53(1), 295-315. [Link]
-
Gamage, T. F., & concordance, M. (2015). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. [Link]
-
Wikipedia. (2023, December 15). UR-144. [Link]
Sources
An In-depth Technical Guide to the Mechanism of Action of UR-144 N-5-hydroxypentyl
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of UR-144 and its major metabolite, UR-144 N-5-hydroxypentyl. UR-144 is a synthetic cannabinoid that has been a subject of significant interest in both forensic and pharmacological research. This document delineates its receptor binding affinity, functional agonism, and the subsequent intracellular signaling cascades. Particular focus is given to its pronounced selectivity for the cannabinoid receptor type 2 (CB2) over the cannabinoid receptor type 1 (CB1). This guide also offers detailed, field-proven experimental protocols for the characterization of UR-144 and its metabolites, ensuring scientific integrity and reproducibility. The information presented herein is intended to serve as a critical resource for researchers and professionals engaged in cannabinoid research and the development of novel therapeutics targeting the endocannabinoid system.
Introduction: The Emergence of UR-144 and its Significance
UR-144, chemically known as (1-pentylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid originally developed by Abbott Laboratories. It emerged as a compound of interest due to its high affinity and selectivity as a full agonist for the peripheral cannabinoid receptor, CB2, while exhibiting significantly lower affinity for the psychoactive CB1 receptor.[1] This selectivity profile has made UR-144 a valuable tool for investigating the physiological and therapeutic potential of CB2 receptor activation, which is implicated in inflammatory and immune responses.
The primary psychoactive effects of cannabinoids are mediated by the CB1 receptor, which is densely expressed in the central nervous system. In contrast, the CB2 receptor is predominantly found in peripheral tissues, particularly in cells of the immune system.[2] Consequently, selective CB2 agonists like UR-144 are being explored for their potential therapeutic applications in treating pain, inflammation, and neurodegenerative diseases without inducing the psychotropic side effects associated with CB1 agonism.
Upon administration, UR-144 is metabolized in the body, with one of its major metabolites being this compound.[3] Understanding the pharmacological profile of this metabolite is crucial, as it may contribute significantly to the overall activity and duration of action of the parent compound. This guide will, therefore, provide a detailed examination of the mechanism of action of both UR-144 and its N-5-hydroxypentyl metabolite.
Molecular Interaction with Cannabinoid Receptors
The initial and most critical step in the mechanism of action of UR-144 and its N-5-hydroxypentyl metabolite is their binding to and activation of cannabinoid receptors. The affinity and functional potency at these receptors dictate the subsequent biological effects.
Receptor Binding Affinity and Selectivity
UR-144 exhibits a strong binding affinity for the human CB2 receptor, with a reported Ki value of 1.8 nM. In contrast, its affinity for the human CB1 receptor is substantially lower, with a Ki of 150 nM, indicating an 83-fold selectivity for the CB2 receptor.[1] This selectivity is a key characteristic that distinguishes UR-144 from many other synthetic cannabinoids.
The N-5-hydroxypentyl metabolite of UR-144 demonstrates an even more potent interaction with the CB2 receptor. While specific Ki values for the metabolite are not as readily available in the literature, functional assay data strongly suggest enhanced potency at the CB2 receptor compared to the parent compound.
Table 1: Receptor Binding Affinities (Ki) and Functional Potencies (EC50) of UR-144 and its N-5-hydroxypentyl Metabolite
| Compound | Receptor | Ki (nM) | EC50 (nM) | Reference |
| UR-144 | hCB1 | 150 | 421 | [1] |
| hCB2 | 1.8 | 72 | [1] | |
| This compound metabolite | hCB1 | Not Reported | 273 ng/mL (~834 nM) | [2] |
| hCB2 | Not Reported | 0.62 ng/mL (~1.9 nM) | [2] |
Note: EC50 values from different studies may vary based on the specific assay conditions.
Functional Agonism
UR-144 acts as a full agonist at the CB2 receptor.[1] This means that upon binding, it is capable of eliciting a maximal functional response from the receptor, similar to or greater than that of endogenous cannabinoids. The N-5-hydroxypentyl metabolite is also a potent agonist at the CB2 receptor, with studies showing a significantly lower EC50 value compared to UR-144, indicating higher potency.[2]
Downstream Signaling Pathways
The activation of cannabinoid receptors by agonists like UR-144 and its N-5-hydroxypentyl metabolite initiates a cascade of intracellular signaling events. These pathways are primarily mediated by the coupling of the receptors to inhibitory G-proteins (Gi/o).
Inhibition of Adenylyl Cyclase and Reduction of cAMP
The canonical signaling pathway for both CB1 and CB2 receptors involves the inhibition of the enzyme adenylyl cyclase. Upon agonist binding, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels subsequently affects the activity of protein kinase A (PKA) and other downstream effectors. This is the primary mechanism through which UR-144 and its metabolite exert their cellular effects.
Figure 1: Canonical signaling pathway of UR-144 at the CB2 receptor.
Other Potential Signaling Pathways
While the inhibition of adenylyl cyclase is the most well-characterized downstream effect of CB2 receptor activation, other signaling pathways may also be involved. These include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of CB2 receptors has been shown to modulate the MAPK/ERK signaling cascade in some cellular contexts. This can influence cellular processes such as proliferation, differentiation, and survival. However, specific studies on the effect of UR-144 and its N-5-hydroxypentyl metabolite on this pathway are limited.
-
β-Arrestin Recruitment: Like many G-protein coupled receptors, CB2 receptors can also signal through β-arrestin pathways. Upon agonist-induced phosphorylation of the receptor, β-arrestins are recruited, which can lead to receptor desensitization and internalization, as well as initiate G-protein-independent signaling. The extent to which UR-144 and its metabolite engage this pathway is an area for further investigation.
Experimental Protocols for Characterization
To ensure the scientific integrity and reproducibility of research on UR-144 and its metabolites, the following detailed experimental protocols are provided. These protocols represent self-validating systems for the characterization of synthetic cannabinoids.
Radioligand Binding Assay (Competitive Displacement)
This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the cannabinoid receptors.
Materials:
-
Cell membranes prepared from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).
-
Test compounds: UR-144 and this compound metabolite.
-
Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Thaw the cell membrane preparations on ice.
-
Prepare serial dilutions of the test compounds and the non-specific binding control in the assay buffer.
-
Dilute the [³H]CP-55,940 in the assay buffer to a final concentration approximately equal to its Kd.
-
-
Assay Setup:
-
In a 96-well plate, add in triplicate:
-
Total binding wells: Assay buffer, cell membranes, and [³H]CP-55,940.
-
Non-specific binding wells: Non-specific binding control, cell membranes, and [³H]CP-55,940.
-
Test compound wells: Serial dilutions of the test compound, cell membranes, and [³H]CP-55,940.
-
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 3: Workflow for a cAMP functional assay.
[³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G-proteins by a receptor agonist. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.
Materials:
-
Cell membranes from cells expressing the CB2 receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compounds: UR-144 and this compound metabolite.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds.
-
Prepare a solution of GDP and [³⁵S]GTPγS in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add in triplicate:
-
Basal binding wells: Assay buffer, cell membranes, GDP, and [³⁵S]GTPγS.
-
Test compound wells: Serial dilutions of the test compound, cell membranes, GDP, and [³⁵S]GTPγS.
-
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Filtration and Washing:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
-
Quantification and Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration.
-
Determine the EC50 and Emax (maximal stimulation) values from the dose-response curve.
-
Conclusion and Future Directions
UR-144 and its primary metabolite, this compound, are potent and selective agonists of the CB2 receptor. Their mechanism of action is primarily driven by the activation of Gi/o-coupled signaling, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. The N-5-hydroxypentyl metabolite exhibits enhanced potency at the CB2 receptor, highlighting the importance of considering metabolic products in pharmacological assessments.
While the canonical signaling pathway is well-established, further research is warranted to explore the potential involvement of other downstream signaling cascades, such as the MAPK/ERK pathway and β-arrestin-mediated signaling. A comprehensive understanding of these alternative pathways will provide a more complete picture of the cellular consequences of CB2 receptor activation by these compounds. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation of UR-144, its metabolites, and other novel synthetic cannabinoids, thereby supporting the advancement of both forensic science and the development of targeted CB2-based therapeutics.
References
-
Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. Available at: [Link]
-
UR-144. In: Wikipedia. ; 2023. Available at: [Link]
- Frost JM, Dart MJ, Tietje KR, et al. Indol-3-ylcycloalkyl ketones: effects of N1 substituted indole side chain variations on CB2 cannabinoid receptor activity. J Med Chem. 2010;53(1):295-315.
-
GTPγS Binding Assays. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004. Available at: [Link]
-
The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells. Methods Mol Biol. 2016;1412:57-63. Available at: [Link]
-
Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. Methods Mol Biol. 2023;2576:189-199. Available at: [Link]
-
Discovery of selective cannabinoid CB2 receptor agonists by high-throughput screening. SLAS Discov. 2019;24(3):336-346. Available at: [Link]
-
Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Br J Pharmacol. 2008;153(7):1353-1362. Available at: [Link]
-
Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding. Methods Mol Biol. 2004;237:67-79. Available at: [Link]
-
Phosphorylation of extracellular signal-regulated kinase as a biomarker for cannabinoid receptor 2 activation. J Transl Med. 2017;15(1):12. Available at: [Link]
Sources
UR-144 N-5-hydroxypentyl physiological effects
An In-Depth Technical Guide to the Physiological Effects of UR-144 and its N-(5-hydroxypentyl) Metabolite
Abstract
This technical guide provides a comprehensive examination of the synthetic cannabinoid UR-144 and its principal active metabolite, UR-144 N-(5-hydroxypentyl). Developed initially by Abbott Laboratories as a research tool for investigating the cannabinoid system, UR-144 exhibits high selectivity for the peripheral cannabinoid receptor 2 (CB2) over the central cannabinoid receptor 1 (CB1).[1][2] However, its emergence in recreational drug markets has necessitated a deeper understanding of its physiological and toxicological profile.[3][4] This document synthesizes current research on the compound's pharmacology, in vitro and in vivo effects, metabolism, and analytical detection. We will explore the causal mechanisms behind its receptor interactions, the toxicological implications observed in cell-based assays and clinical case reports, and provide detailed protocols for its experimental investigation. This guide is intended for researchers, toxicologists, and drug development professionals seeking a detailed understanding of this class of synthetic cannabinoids.
Introduction: From Research Chemical to Street Drug
UR-144, chemically known as (1-pentylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid receptor agonist.[1] It was first reported in the scientific literature in 2010 as part of a series of compounds designed to be selective agonists for the CB2 receptor.[2] This selectivity was initially pursued for potential therapeutic applications, as CB2 receptor activation is linked to immunomodulatory and analgesic effects without the psychoactive properties associated with CB1 receptor agonism.[3][5]
Despite its intended use as a research tool, UR-144 was quickly identified as an adulterant in herbal smoking mixtures, often marketed as "legal highs."[2][4] Its unique chemical structure allowed it to circumvent existing drug laws in many countries, leading to widespread availability and abuse.[6][7] Consequently, numerous jurisdictions have since classified UR-144 as a controlled substance.[1][6]
Upon ingestion, typically through smoking, UR-144 is rapidly metabolized.[3][8] One of its primary phase I metabolites is UR-144 N-(5-hydroxypentyl), formed through hydroxylation of the N-alkyl pentyl chain.[9][10] As this guide will detail, this metabolite is not merely an inactive byproduct; it is a highly potent cannabinoid agonist in its own right, likely contributing significantly to the overall physiological effects experienced by the user.[5][11]
Molecular Pharmacology: A Tale of Two Receptors
The physiological effects of UR-144 and its metabolites are dictated by their interaction with the two main cannabinoid receptors, CB1 and CB2. These are G protein-coupled receptors (GPCRs) that, upon activation, primarily inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
UR-144 was designed to preferentially bind to the CB2 receptor.[1][9] The CB2 receptor is primarily expressed in the peripheral nervous system and on immune cells, while the CB1 receptor is densely located in the central nervous system and is responsible for the classic psychoactive effects of cannabinoids.[5]
The parent compound, UR-144, is a full agonist at the CB2 receptor with a significantly lower affinity for the CB1 receptor.[1][6] However, metabolism critically alters this interaction profile. The N-(5-hydroxypentyl) metabolite demonstrates substantially increased potency at the CB2 receptor, making it a key driver of the compound's peripheral effects.[5]
Signaling Pathway Overview
The diagram below illustrates the canonical signaling cascade following cannabinoid receptor activation by an agonist like UR-144 or its metabolites.
Caption: Canonical Cannabinoid Receptor Signaling Pathway.
Quantitative Receptor Activity
The choice to analyze receptor binding affinity (Ki) and functional potency (EC50) is critical. Ki values, derived from competitive binding assays, measure the drug's affinity for the receptor, while EC50 values from functional assays (like cAMP modulation) measure the concentration required to elicit a half-maximal response, thus indicating potency. This dual analysis provides a more complete picture of the drug-receptor interaction.
| Compound | Receptor | Binding Affinity (Ki) | Functional Potency (EC50) | Reference(s) |
| UR-144 | CB1 | 150 nM | 8.5 ng/mL (~27.3 nM) | [1][5] |
| CB2 | 1.8 nM | 3.6 ng/mL (~11.6 nM) | [1][5] | |
| UR-144 N-(5-hydroxypentyl) | CB1 | Not Reported | 273 ng/mL (~854 nM) | [5] |
| CB2 | Not Reported | 0.62 ng/mL (~1.9 nM) | [5] |
Note: EC50 values were converted from ng/mL to nM for comparison, using molar masses of 311.47 g/mol for UR-144 and 327.47 g/mol for the metabolite.
This data compellingly shows that while the parent drug UR-144 is CB2-selective, its N-(5-hydroxypentyl) metabolite is exceptionally potent at the CB2 receptor, with an EC50 value of just 0.62 ng/mL.[5] Conversely, the hydroxylation significantly reduces potency at the CB1 receptor.[5] This suggests that many of the physiological effects following UR-144 consumption are likely mediated by this powerful metabolite.
In Vitro Physiological Effects & Toxicology
In vitro studies are essential for isolating the direct cellular effects of a compound, independent of systemic metabolic and physiological factors. The primary methodologies employed include cytotoxicity assays (e.g., MTT, Neutral Red) to assess cell viability, and specific assays for mechanisms of cell death like apoptosis and oxidative stress.
One study investigated the neurotoxic potential of UR-144 on human neuroblastoma (SH-SY5Y) cells.[7][12] The hypothesis was that UR-144 would induce cell death, given the neuronal toxicity symptoms reported in some clinical cases.[7][12] Surprisingly, the results indicated that UR-144 did not cause significant cell death after 24 hours of exposure.[12] The study also found no evidence of genotoxicity via the Comet assay and observed a significant decrease in reactive oxygen species (ROS) and malondialdehyde (MDA) levels, suggesting a potential antioxidant effect in this specific cell line.[7][12]
However, contrasting evidence exists regarding cardiotoxicity. A separate study demonstrated that UR-144 induces toxicity in cardiomyoblasts through mechanisms involving cytoplasmic Ca2+ dysregulation, autophagy, and necrosis.[3][13] This highlights the cell-type-specific nature of synthetic cannabinoid toxicity and underscores the potential for cardiovascular adverse events.
In Vivo Physiological Effects
In vivo studies, including animal models and human observational data, provide insight into the systemic effects of a substance.
Animal Studies
In animal models, UR-144 demonstrates a classic cannabinoid tetrad response, which includes analgesia, decreased body temperature, catalepsy, and reduced overall activity.[2] These effects, particularly in mice, are predictive of Δ⁹-THC-like psychoactivity in humans.[2] At a dose of 10 mg/kg in rats, UR-144 was shown to produce bradycardia (slowed heart rate) and hypothermia, indicating cannabinoid-like activity.[1]
Human Observational Studies
Data from human users, often from emergency department admissions or controlled observational studies, paint a clearer picture of the real-world effects. An observational study comparing recreational users of smoked UR-144 to those of THC found that both substances produced statistically significant increases in systolic and diastolic blood pressure and heart rate.[14][15][16] Subjective effects related to feeling "high" were reported for both, though the intensity was significantly greater for THC.[14][15] Notably, no hallucinogenic effects were observed in this controlled setting.[14]
A review of 39 forensic cases where UR-144 was detected in the blood cataloged a wide range of clinical symptoms.[4] The most common effects included:
-
Slurred speech
-
Dilated pupils with sluggish reaction
-
Poor coordination and staggering
-
Cheerful behavior or euphoria[4]
Less frequent but more severe effects included agitation, hallucinations, seizures, loss of consciousness, and tachycardia.[4] These severe adverse events, along with reports of myocardial infarction and acute kidney injury in users of mixtures containing UR-144, highlight the significant health risks associated with its use.[3]
Metabolism and Pharmacokinetics
Understanding the metabolic fate of UR-144 is crucial for both interpreting its physiological effects and for developing reliable methods of detection in forensic and clinical toxicology. The parent compound is rarely found in significant concentrations in blood or urine long after consumption, making the detection of its metabolites essential.[3][8]
UR-144 undergoes extensive phase I metabolism, primarily through oxidation by cytochrome P450 enzymes (CYP3A4 is reported to be a major contributor).[17] The metabolic pathways include:
-
Hydroxylation: The pentyl side chain is hydroxylated at various positions, with the terminal (omega) and sub-terminal (omega-1) positions being common. This produces UR-144 N-(5-hydroxypentyl) and UR-144 N-(4-hydroxypentyl).[9][18][19]
-
Further Oxidation: The hydroxylated metabolites can be further oxidized to form aldehydes, ketones, and ultimately carboxylic acid metabolites (e.g., UR-144 N-pentanoic acid).[17][18]
-
N-Dealkylation: The entire pentyl chain can be removed.[17][18]
-
Dihydroxylation and Trihydroxylation: Multiple hydroxyl groups can be added to the molecule.[17][18]
These phase I metabolites can then undergo phase II metabolism, primarily glucuronidation, to increase their water solubility for excretion in urine.[20]
Metabolic Pathway and Detection Workflow
The following diagram illustrates the primary metabolic transformation of UR-144 and a generalized workflow for its detection in urine.
Caption: UR-144 Metabolism and Analytical Detection Workflow.
Methodologies and Experimental Protocols
The following protocols are foundational for the preclinical evaluation of novel cannabinoid compounds. The causality behind these choices rests on the need to create a self-validating system: receptor binding confirms a molecular target, functional assays confirm the nature of the interaction (agonist/antagonist), and cytotoxicity assays establish a preliminary safety profile.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration-dependent effect of a test compound (e.g., UR-144 N-(5-hydroxypentyl)) on the metabolic activity of a cell line, serving as a proxy for cell viability.
Methodology Rationale: The MTT assay is chosen for its reliability and high-throughput capability. It measures the activity of mitochondrial reductase enzymes, which are only active in living cells. A decrease in signal directly correlates with a reduction in cell viability, whether through necrosis or apoptosis.
Step-by-Step Protocol:
-
Cell Seeding: Plate a chosen cell line (e.g., SH-SY5Y neuroblastoma, H9c2 cardiomyoblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a stock solution of UR-144 N-(5-hydroxypentyl) in DMSO. Create a serial dilution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the treated plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[7] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measurement: Read the absorbance of each well at 570-590 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Sample Preparation for LC-MS/MS Analysis of Urinary Metabolites
Objective: To extract and concentrate UR-144 metabolites from a urine matrix for sensitive and specific quantification.
Methodology Rationale: This protocol uses enzymatic hydrolysis to detect both free and conjugated (glucuronidated) metabolites, providing a complete picture of drug excretion. Solid-Phase Extraction (SPE) is a critical clean-up step that removes matrix interferences (salts, urea) which can suppress the ionization of the target analytes in the mass spectrometer, thereby improving sensitivity and accuracy.
Step-by-Step Protocol:
-
Sample Collection: Collect 1 mL of human urine into a labeled tube.
-
Internal Standard Spiking: Add an internal standard (e.g., UR-144-d5 N-(5-hydroxypentyl)) to all samples, calibrators, and controls. This corrects for variability in extraction efficiency and instrument response.
-
Enzymatic Hydrolysis: Add a buffer (e.g., acetate buffer, pH 5.0) and β-glucuronidase enzyme to the urine. Incubate at an elevated temperature (e.g., 60°C) for 1-2 hours to cleave the glucuronide conjugates.
-
SPE Column Conditioning: Condition a mixed-mode SPE cartridge by sequentially washing with methanol, deionized water, and a buffer.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents (e.g., water, acidic buffer, hexane) to remove interfering substances while retaining the analytes of interest.
-
Elution: Elute the target metabolites from the cartridge using an appropriate organic solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase used for the LC-MS/MS analysis.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for separation and detection.[19]
Conclusion
UR-144 and its N-(5-hydroxypentyl) metabolite represent a significant area of study for toxicologists, pharmacologists, and public health professionals. While designed as a selective CB2 agonist, the parent compound's in vivo effects are profoundly influenced by its metabolism into highly potent derivatives. The N-(5-hydroxypentyl) metabolite, in particular, is an exceptionally potent CB2 agonist, likely responsible for many of the compound's peripheral and immunomodulatory effects. The physiological profile is complex, with evidence pointing to significant cardiovascular risks and a wide spectrum of neurological effects, ranging from mild euphoria to severe seizures.[3][4] The conflicting in vitro toxicity data—showing minimal neurotoxicity in one model but clear cardiotoxicity in another—underscores the need for further research into the cell-type-specific mechanisms of action.[12][13] The analytical methods for detecting its metabolites are well-established, providing a robust framework for forensic and clinical monitoring.[19][21] Future research should focus on elucidating the specific physiological roles and toxicological profiles of the individual metabolites to better understand the complete public health risk posed by UR-144 and next-generation synthetic cannabinoids.
References
- Cayman Chemical. (n.d.). UR-144 N-(5-hydroxypentyl) metabolite.
- Wikipedia. (n.d.). UR-144.
- Safrole. (n.d.). Exploring UR-144: Effects, Risks, and Legal Status.
- Abudayyak, M., & Kenanoğlu, M. F. (2025). Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. FABAD Journal of Pharmaceutical Sciences, 50(1), 39-50.
- Taylor & Francis. (n.d.). UR-144 – Knowledge and References.
- Abudayyak, M., & Kenanoğlu, M. F. (2025). Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. FABAD Journal of Pharmaceutical Sciences.
- Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall Digital Scholar.
- Cayman Chemical. (n.d.). UR-144 N-(5-hydroxypentyl) metabolite-d5.
- Thermo Fisher Scientific. (n.d.). CEDIA® UR-144/XLR-11 Assay.
- DEA Diversion Control Division. (2020, March). UR-144 (TCMP-018; KM-X1) and XLR11 (5-F-UR-144).
- Marshall University. (n.d.). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall Digital Scholar.
- Adamowicz, P., & Gieroń, J. (2017). The effects of synthetic cannabinoid UR-144 on the human body-A review of 39 cases.
- Kevin, R. C., et al. (2017). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. Journal of Analytical Toxicology, 41(5), 424-433.
- Grigoryev, A., et al. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of Analytical Toxicology, 37(5), 265-76.
- Kevin, R. C., et al. (2017). Metabolic profile of synthetic cannabinoids 5F-PB- 22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans.
- The Center for Forensic Science Research & Education. (2025, November 4). NPS Discovery — New Drug Monograph 2025 Despentyl-UR-144.
- La Mela, N., et al. (2021).
- Dang, D. K., et al. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. Journal of Analytical Science and Technology, 15(1), 1-10.
- The Synthetic Cannabinoid Chemical Arms Race and Its Effect on Pain Medication Monitoring. (2015).
- Lemberg, D., et al. (2014). Quantitative Measurement of XLR11 and UR-144 in Oral Fluid by LC–MS-MS. Journal of Analytical Toxicology, 38(6), 337-343.
- La Mela, N., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users.
- World Health Organization. (2017). UR-144 Critical Review Report. ECDD Repository.
- Dang, D. K., et al. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. Semantic Scholar.
- Akar, M., et al. (2022). UR-144, Synthetic Cannabinoid Receptor Agonist, Induced Cardiomyoblast Toxicity Mechanism Comprises Cytoplasmic Ca2+ and DAPK1 Related Autophagy And Necrosis. Toxicology Mechanisms and Methods.
- La Mela, N., et al. (2021).
Sources
- 1. UR-144 - Wikipedia [en.wikipedia.org]
- 2. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. The effects of synthetic cannabinoid UR-144 on the human body-A review of 39 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. marshall.edu [marshall.edu]
- 6. safrole.com [safrole.com]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. marshall.edu [marshall.edu]
- 12. Fabad Journal of Pharmaceutical Sciences » Submission » Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation [dergipark.org.tr]
- 13. UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. [repository.cam.ac.uk]
- 17. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 18. Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Introduction: The Evolving Landscape of Synthetic Cannabinoids
An In-Depth Technical Guide to the Toxicological Profile of UR-144 and its N-5-hydroxypentyl Metabolite
UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, emerged in the early 2010s as a prominent member of the synthetic cannabinoid receptor agonists (SCRAs) found in "legal high" products.[1] Developed initially by Abbott Laboratories for potential therapeutic applications due to its high affinity for the peripheral cannabinoid receptor (CB2), its diversion into the recreational drug market has necessitated a thorough understanding of its toxicological profile.[2][3]
A critical aspect of assessing the toxicology of any xenobiotic is the characterization of its metabolites. Following consumption, the parent compound UR-144 is rapidly and extensively metabolized, making its metabolites, rather than the parent drug, the primary analytes in forensic and clinical samples.[4] The N-5-hydroxypentyl metabolite, a product of Phase I hydroxylation, is a key and expected metabolite.[2][3] Understanding the bioactivity and toxicity of this specific metabolite is paramount, as metabolic transformation does not always signify detoxification; in many cases, it can lead to bioactivation, resulting in a compound with equal or even greater potency and toxicity than its parent. This guide synthesizes the current toxicological data on UR-144 and its N-5-hydroxypentyl metabolite, providing a technical resource for researchers in toxicology, pharmacology, and drug development.
Metabolism and Pharmacokinetics: The Path from Parent Compound to Active Metabolite
The biotransformation of UR-144 is crucial to its pharmacological and toxicological effects. The alkyl side chain is a primary target for metabolic modification.
Primary Metabolic Pathway: Hydroxylation
The principal metabolic route for UR-144 is oxidation, catalyzed primarily by cytochrome P450 enzymes (with CYP3A4 being a major contributor).[5] This process introduces a hydroxyl group onto the N-pentyl side chain. Hydroxylation at the terminal (ω) carbon results in the formation of the UR-144 N-5-hydroxypentyl metabolite . Further oxidation of this primary alcohol can lead to the formation of an aldehyde and subsequently a carboxylic acid (N-pentanoic acid metabolite).[5][6]
Due to this rapid metabolism, the parent UR-144 is often present in blood and urine for only a few hours post-consumption, frequently at very low concentrations.[7] Consequently, the detection of its metabolites, including the N-5-hydroxypentyl derivative, is a more reliable indicator of exposure in toxicological screenings.[2][3][8]
Caption: Primary metabolic pathway of UR-144 via Phase I oxidation.
Toxicological Profile: From Receptor Binding to Systemic Effects
The toxicity of UR-144 and its N-5-hydroxypentyl metabolite is a direct consequence of their interaction with the endocannabinoid system and subsequent off-target effects.
Receptor Binding Affinity and Functional Potency
While UR-144 was designed as a selective CB2 receptor agonist, it still retains activity at the CB1 receptor, which mediates the psychoactive effects.[2][3] Crucially, its metabolites exhibit distinct potency profiles. The N-5-hydroxypentyl metabolite is significantly more potent at the CB2 receptor than the parent compound.[6][9] This demonstrates a clear case of metabolic bioactivation, where the body transforms the drug into a more powerful agonist.
| Compound | Receptor | Binding Affinity (Ki) | Functional Activity (EC50) |
| UR-144 | CB1 | 150 nM[2][3] | 8.5 ng/mL[6] |
| CB2 | 1.8 nM[2][3] | 3.6 ng/mL[6] | |
| This compound | CB1 | Not widely reported | 273 ng/mL[6] |
| CB2 | Not widely reported | 0.62 ng/mL [6][9] |
Table 1: Comparative Receptor Potency. Note the significantly lower EC50 value for the N-5-hydroxypentyl metabolite at the CB2 receptor, indicating higher potency.
In Vitro Toxicological Studies
Cell-based assays have provided critical insights into the molecular mechanisms of UR-144-induced toxicity.
-
Neurotoxicity : Studies using human neuroblastoma (SH-SY5Y) cells have yielded somewhat contradictory results. One study found that UR-144 did not cause significant cell death or genotoxicity after 24 hours of treatment.[10][11] In fact, it was observed to decrease levels of reactive oxygen species (ROS) and malondialdehyde (MDA).[10][11] However, another report noted a cell death ratio of 19.34% at a concentration of 50 µM, and other laboratory studies have demonstrated that UR-144 can induce apoptosis and oxidative stress in various cell lines.[10][12] This discrepancy highlights the need for further research to clarify the conditions under which neurotoxicity occurs.[10]
-
Cardiotoxicity : Research on cardiomyoblastic cells has revealed a more definitive toxic mechanism. UR-144 was found to induce autophagic and necrotic cell death.[4][13] The proposed mechanism involves an elevation of cytoplasmic Ca²⁺ levels and the activation of Death-Associated Protein Kinase 1 (DAPK1).[13][14] This cellular-level toxicity provides a plausible explanation for the cardiovascular symptoms, such as tachycardia, reported in clinical cases.[4][13]
Clinical Manifestations and Human Toxicology
Data from emergency department admissions and forensic investigations have painted a clear picture of the acute intoxication syndrome associated with UR-144. Blood concentrations in cases of intoxication have been reported to range from trace amounts up to 17 ng/mL, with fatal cases showing levels between 1.4 and 12.3 ng/mL.[1][10]
| Symptom Category | Observed Effects | Frequency |
| Neurological | Slurred speech, dilated pupils, poor coordination, staggering, euphoria, hallucinations, agitation, seizures, convulsions, loss of consciousness.[1][10] | Common to Less Frequent |
| Cardiovascular | Tachycardia, increased blood pressure.[1][4][7][15] | Common |
| Other | Redness of conjunctiva, pale or reddened skin, somnolence.[1] | Less Frequent |
Table 2: Summary of Clinical Effects Observed in UR-144 Intoxication Cases.
In addition to these acute effects, the use of SCRAs including UR-144 has been associated with severe organ damage, most notably acute kidney injury.[4][8]
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
To provide a practical framework, the following is a standardized protocol for assessing the cytotoxicity of a compound like this compound on an adherent cell line (e.g., SH-SY5Y neuroblastoma cells). This protocol is a self-validating system, including controls to ensure the reliability of the results.
Objective: To determine the concentration-dependent cytotoxic effect of this compound by measuring mitochondrial dehydrogenase activity.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader (570 nm wavelength)
Methodology:
-
Cell Seeding:
-
Culture SH-SY5Y cells to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells is ≤0.1% to avoid solvent toxicity.
-
Controls: Include "vehicle control" wells (medium with 0.1% DMSO) and "untreated control" wells (medium only). A "positive control" using a known cytotoxic agent (e.g., doxorubicin) is also recommended.
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or control media to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48 hours).
-
-
MTT Incubation:
-
After the treatment period, remove the medium.
-
Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution and a homogenous purple solution.
-
-
Data Acquisition:
-
Read the absorbance of the plate on a microplate reader at 570 nm.
-
Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Caption: Experimental workflow for an in vitro MTT cytotoxicity assay.
Conclusion and Future Directives
The available data robustly indicate that UR-144 and, perhaps more importantly, its N-5-hydroxypentyl metabolite, are potent agonists of cannabinoid receptors with a significant potential for toxicity. The bioactivation of UR-144 to a more potent CB2 agonist metabolite underscores the critical need to include metabolic profiling in the toxicological assessment of all novel psychoactive substances.
While acute toxicity is characterized by a range of neurological and cardiovascular effects, significant knowledge gaps remain. The conflicting in vitro neurotoxicity data requires further investigation to delineate the precise mechanisms and concentration thresholds for neuronal damage. Furthermore, the long-term effects of chronic exposure to these compounds are entirely unknown. Future research must focus on these areas, employing both advanced in vitro models (e.g., organ-on-a-chip, 3D cell cultures) and, where ethical and feasible, controlled human administration studies to fully comprehend the health risks posed by this class of synthetic cannabinoids.
References
-
Al-Jadiri, A., & Kenanoglu, M. F. (2025). Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. FABAD Journal of Pharmaceutical Sciences, 50(1), 39-50. [Link]
-
Elswick, B. (2015). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. [Link]
-
Adamowicz, P., Gieroń, J., Gil, D., Lechowicz, W., Skulska, A., & Tokarczyk, B. (2017). The effects of synthetic cannabinoid UR-144 on the human body-A review of 39 cases. Forensic Science International, 273, e18-e22. [Link]
-
Akar, M., Ercin, M., Boran, T., Gezginci-Oktayoglu, S., & Özhan, G. (2022). UR-144, Synthetic Cannabinoid Receptor Agonist, Induced Cardiomyoblast Toxicity Mechanism Comprises Cytoplasmic Ca2+ and DAPK1 Related Autophagy And Necrosis. Toxicology Mechanisms and Methods, 32(9), 675-686. [Link]
-
Elswick, B., Khey, A., Badi, M., & Wolstenholme, J. (2015). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University Research. [Link]
-
Abudayyak, M., & Kenanoğlu, M. F. (2024). Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. FABAD Journal of Pharmaceutical Sciences. [Link]
-
World Health Organization. (2017). UR-144 Critical Review Report. [Link]
-
Al-Jadiri, A., & Kenanoglu, M. F. (2024). Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. Research Square. [Link]
-
Hermanns-Clausen, M., Kneisel, S., Szabo, B., & Auwärter, V. (2013). Acute intoxication by synthetic cannabinoids--four case reports. Drug Testing and Analysis, 5(2), 121-128. [Link]
-
Taylor & Francis Online. (n.d.). UR-144 – Knowledge and References. [Link]
-
Gamage, T. F. (2017). Metabolic profile of synthetic cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. University of Technology Sydney. [Link]
-
Papaseit, E., Pérez-Mañá, C., Pérez-Acevedo, A. P., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Pharmaceutics, 13(4), 452. [Link]
-
Papaseit, E., Pérez-Mañá, C., Pérez-Acevedo, A. P., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. ResearchGate. [Link]
Sources
- 1. The effects of synthetic cannabinoid UR-144 on the human body-A review of 39 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 6. marshall.edu [marshall.edu]
- 7. Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ecddrepository.org [ecddrepository.org]
- 9. marshall.edu [marshall.edu]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 11. Fabad Journal of Pharmaceutical Sciences » Submission » Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation [dergipark.org.tr]
- 12. TRDizin [search.trdizin.gov.tr]
- 13. UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Analytical Application Notes and Protocols for UR-144 N-(5-hydroxypentyl) Reference Standard
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application and analysis of the UR-144 N-(5-hydroxypentyl) analytical reference standard. UR-144 N-(5-hydroxypentyl) is a primary phase I metabolite of the synthetic cannabinoid UR-144 (also known as TMCP-018 or KM-X1).[1] As the parent compound is extensively metabolized, the detection of its metabolites, such as the N-(5-hydroxypentyl) variant, is crucial in forensic toxicology, clinical diagnostics, and metabolism studies.[2][3] This guide offers detailed, field-proven protocols for the accurate identification and quantification of this metabolite in biological matrices, emphasizing the scientific principles that underpin these methodologies.
Introduction to UR-144 and its Metabolism
UR-144 is a potent synthetic cannabinoid that selectively agonizes the peripheral CB2 receptor over the central CB1 receptor.[4] Its widespread recreational use has necessitated the development of robust analytical methods for its detection. Following administration, often through smoking, UR-144 undergoes extensive metabolism, primarily through cytochrome P450 (CYP) enzymes such as CYP3A4.[2][5] One of the major metabolic pathways is hydroxylation of the N-pentyl chain, leading to the formation of UR-144 N-(5-hydroxypentyl).[1][6] This metabolite can be further metabolized, for instance, through glucuronidation, and is predominantly excreted in urine.[2][7] Therefore, UR-144 N-(5-hydroxypentyl) serves as a critical biomarker for confirming exposure to the parent compound.[8]
Physicochemical Properties and Handling of the Reference Standard
The UR-144 N-(5-hydroxypentyl) analytical reference standard is typically supplied as a crystalline solid or a solution in a certified solvent.[1][8] Understanding its properties is fundamental to its accurate use in analytical workflows.
| Property | Value | Source |
| Formal Name | -methanone | [1] |
| CAS Number | 895155-95-0 | [1] |
| Molecular Formula | C₂₁H₂₉NO₂ | [1] |
| Formula Weight | 327.5 g/mol | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in DMF, DMSO, and Ethanol (e.g., 30 mg/mL) | [1] |
| Storage | -20°C for long-term stability | [1][8] |
| Stability | Stable for at least 5 years under proper storage conditions.[1] However, some studies have shown instability of metabolites at room temperature over several days.[9][10] |
Expert Insight: When preparing stock solutions, it is crucial to use high-purity solvents and store the solutions at -20°C or lower to minimize degradation. For quantitative applications, the use of a deuterated internal standard, such as UR-144 N-(5-hydroxypentyl) metabolite-d5, is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.[8][11]
Analytical Methodologies: Protocols and Scientific Rationale
The primary analytical techniques for the detection and quantification of UR-144 N-(5-hydroxypentyl) are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[12][13] LC-MS/MS is often preferred due to its high sensitivity, selectivity, and reduced need for sample derivatization.[14]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a robust platform for the quantitative analysis of UR-144 N-(5-hydroxypentyl) in complex biological matrices such as urine, blood, and oral fluid.[12][14]
Caption: Workflow for LC-MS/MS analysis of UR-144 N-(5-hydroxypentyl).
This protocol is designed for the quantitative determination of UR-144 N-(5-hydroxypentyl) in urine samples.
1. Sample Preparation:
-
Rationale: This multi-step process is designed to remove interferences from the complex urine matrix and concentrate the analyte of interest.
-
Step 1: Enzymatic Hydrolysis: To a 1 mL urine sample, add an internal standard (e.g., UR-144 N-(5-hydroxypentyl)-d5).[11] Add 50 µL of β-glucuronidase from Helix pomatia and incubate at 60°C for 1-2 hours.[7] This step is crucial as many metabolites are excreted as glucuronide conjugates.[2]
-
Step 2: Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge with methanol followed by deionized water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove polar interferences.
-
Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Expert Insight: The choice of SPE sorbent and elution solvent should be optimized to maximize recovery of the neutral to slightly acidic synthetic cannabinoid metabolites.[12]
-
2. LC-MS/MS Instrumental Parameters:
-
Rationale: The chromatographic separation and mass spectrometric detection are optimized for sensitivity and specificity.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used for good separation of synthetic cannabinoids and their metabolites.[7]
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%), is common.[7][15] The formic acid aids in the protonation of the analyte for positive ion mode mass spectrometry.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor-to-product ion transitions.
-
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| UR-144 N-(5-hydroxypentyl) | 328.2 | 144.1 | 125.1 |
| UR-144 N-(5-hydroxypentyl)-d5 (IS) | 333.2 | 144.1 | 125.1 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration. These transitions are illustrative and should be optimized in your laboratory.
3. Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. The concentration of the analyte in the unknown samples is then determined from this curve. Linearity is typically observed in the low ng/mL range.[15][16]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of UR-144 and its metabolites. However, it often requires derivatization of the hydroxyl group to improve volatility and chromatographic peak shape.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. ecddrepository.org [ecddrepository.org]
- 3. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UR-144 - Wikipedia [en.wikipedia.org]
- 5. Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users - PMC [pmc.ncbi.nlm.nih.gov]
- 6. marshall.edu [marshall.edu]
- 7. diva-portal.org [diva-portal.org]
- 8. UR-144 5-Hydroxypentyl metabolite-D5 (indole-D5) solution 100 μg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 9. UR-144 Degradant|Synthetic Cannabinoid Research [benchchem.com]
- 10. ojp.gov [ojp.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Target Analysis of Synthetic Cannabinoids in Blood and Urine | Springer Nature Experiments [experiments.springernature.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. annexpublishers.com [annexpublishers.com]
Quantitative Analysis of UR-144 N-5-hydroxypentyl Metabolite in Human Urine using LC-MS/MS
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and robust protocol for the quantification of UR-144 N-5-hydroxypentyl, a major urinary metabolite of the synthetic cannabinoid UR-144. The widespread use of synthetic cannabinoids necessitates reliable analytical methods for their detection in biological matrices for clinical, forensic, and research applications. This guide details a highly selective and sensitive method employing enzymatic hydrolysis, solid-phase extraction (SPE), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is grounded in established bioanalytical validation principles to ensure data integrity and reproducibility.
Introduction and Scientific Rationale
UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a potent synthetic cannabinoid that preferentially binds to the peripheral CB2 receptor.[1] Like many xenobiotics, UR-144 undergoes extensive phase I and phase II metabolism in the body before excretion. The parent compound is rarely detected in urine; instead, its metabolites are the primary targets for analysis.[2][3] One of the major phase I metabolites is this compound, formed by hydroxylation of the N-pentyl chain.[1]
Following hydroxylation, this metabolite is often conjugated with glucuronic acid in a phase II metabolic reaction, making it more water-soluble for efficient renal clearance.[4][5] This conjugation, however, complicates direct analysis. Therefore, a hydrolysis step is crucial to cleave the glucuronide moiety, liberating the free N-5-hydroxypentyl metabolite for accurate quantification.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard analytical technique for this application, offering unparalleled sensitivity and selectivity required to detect trace levels of metabolites in complex biological matrices like urine.[6] This protocol is designed in accordance with international bioanalytical method validation guidelines to ensure the production of reliable and defensible data.[7][8][9]
Principle of the Analytical Workflow
The method is based on a three-stage process: enzymatic hydrolysis to deconjugate the glucuronidated metabolite, solid-phase extraction (SPE) for sample purification and concentration, and finally, instrumental analysis by LC-MS/MS. A stable isotope-labeled internal standard (SIL-IS), UR-144 N-(5-hydroxypentyl) metabolite-d5, is added at the beginning of the sample preparation process.[10] The SIL-IS is chemically identical to the analyte but has a different mass, allowing it to co-elute chromatographically while being distinguished by the mass spectrometer. Its purpose is to compensate for any variability during sample preparation and potential matrix-induced ion suppression or enhancement during analysis, which is a cornerstone of robust bioanalytical practice.[7]
Caption: Overall experimental workflow for urine sample analysis.
Materials, Reagents, and Equipment
Standards and Chemicals
-
Analytical Standard: UR-144 N-(5-hydroxypentyl) metabolite (e.g., from Cayman Chemical).[1]
-
Internal Standard: UR-144 N-(5-hydroxypentyl) metabolite-d5 (e.g., from Cayman Chemical).[10]
-
Enzyme: Recombinant or purified β-glucuronidase (various sources available, e.g., from E. coli or abalone).[5][11]
-
Solvents: LC-MS grade methanol, acetonitrile, and water.
-
Reagents: Formic acid, ammonium formate, and appropriate buffer for hydrolysis (e.g., phosphate or acetate buffer).
-
Matrix: Certified drug-free human urine for calibrators and quality controls.
Equipment
-
Calibrated analytical balance and pipettes.
-
Vortex mixer and centrifuge.
-
Heating block or water bath for incubation.
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., mixed-mode or reverse-phase).
-
Nitrogen evaporator.
-
UHPLC system coupled to a triple quadrupole mass spectrometer.
Detailed Experimental Protocols
Protocol 1: Preparation of Stock Solutions, Calibrators, and QCs
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analytical and internal standards in methanol to prepare individual stock solutions. Store at -20°C.
-
Working Solutions: Prepare intermediate working solutions of the analyte (for calibrators and QCs) and the internal standard by diluting the stock solutions in 50:50 methanol:water. A typical working internal standard concentration is 1 µg/mL.[12]
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte working solution into drug-free human urine. A typical calibration range is 0.1 to 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human urine at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC). These are prepared independently from the calibration standards.
Protocol 2: Urine Sample Preparation and Extraction
-
Aliquoting: To 500 µL of urine sample, calibrator, or QC in a labeled tube, add 25 µL of the internal standard working solution (e.g., 1 µg/mL). Vortex briefly.
-
Enzymatic Hydrolysis:
-
Add 500 µL of acetate or phosphate buffer (pH ~5-6.8, optimal pH depends on enzyme source).
-
Add 25 µL of β-glucuronidase solution. The units of enzyme required depend on the source and activity; consult the manufacturer's datasheet. Recombinant enzymes often allow for shorter incubation times.[11]
-
Vortex gently and incubate at an optimized temperature (e.g., 55-65°C) for 1-3 hours.
-
Causality Note: This step is critical for cleaving the glucuronide conjugate from the metabolite. Incomplete hydrolysis will lead to an underestimation of the true analyte concentration. The choice of enzyme, temperature, and time must be optimized to ensure complete cleavage without degrading the analyte.[11][13]
-
-
Solid-Phase Extraction (SPE):
-
Condition: Condition an SPE cartridge (e.g., mixed-mode cation exchange) with 2 mL of methanol followed by 2 mL of water.
-
Load: After hydrolysis, centrifuge the samples (e.g., 3000 x g for 5 min) and load the supernatant onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 2 mL of water, followed by 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove interferences.
-
Elute: Elute the analyte and internal standard with 2 mL of an appropriate elution solvent (e.g., 2% formic acid in methanol).
-
Causality Note: SPE is a crucial clean-up step that removes salts, endogenous compounds, and other matrix components that can interfere with LC-MS/MS analysis and cause ion suppression.[13]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for analysis.
-
Protocol 3: LC-MS/MS Instrumental Analysis
The following tables provide typical starting parameters for the LC-MS/MS analysis. These should be optimized for the specific instrumentation used.
| LC Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Analyte | This compound |
| Precursor Ion (Q1) | 328.2 m/z |
| Product Ions (Q3) | 125.0 m/z (Quantifier) , 230.0 m/z (Qualifier), 97.0 m/z (Qualifier)[3] |
| Internal Standard | This compound-d5 |
| Precursor Ion (Q1) | 333.2 m/z (adjust based on exact mass) |
| Product Ions (Q3) | Correspondingly shifted fragment ions (e.g., 125.0 m/z if deuteration is on the indole ring) |
Method Validation and Performance
A bioanalytical method must be validated to demonstrate its suitability for the intended purpose.[14] The validation should be performed according to the principles outlined in the FDA or ICH M10 guidelines.[7][9]
Caption: Key parameters for bioanalytical method validation.
The following table summarizes typical acceptance criteria and expected performance for this method.
| Validation Parameter | Acceptance Criteria (per FDA/ICH Guidelines) | Expected Performance [2][3] |
| Linearity (R²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10; Accuracy ±20%; Precision ≤20% | ~1.0 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise > 3 | ~0.1 ng/mL |
| Accuracy (QCs) | Mean concentration within ±15% of nominal (±20% for LLOQ) | Within ±10% |
| Precision (QCs) | Coefficient of Variation (CV) ≤15% (≤20% for LLOQ) | < 10% |
| Matrix Effect | CV of IS-normalized matrix factor should be ≤15% | Minimal suppression observed |
| Recovery | Should be consistent, precise, and reproducible | > 80% |
Conclusion and Expert Insights
This application note describes a reliable and robust LC-MS/MS method for the quantification of this compound in human urine. The combination of enzymatic hydrolysis, solid-phase extraction, and tandem mass spectrometry provides the high sensitivity and selectivity required for forensic and clinical applications.
Field-Proven Insights:
-
Enzyme Selection: While traditional enzymes from sources like Helix pomatia are effective, they can require long incubation times (overnight).[11] Newer recombinant β-glucuronidase enzymes can significantly reduce hydrolysis time to as little as 30-60 minutes at slightly higher temperatures, drastically improving sample throughput without compromising efficiency.[5][11] It is critical to validate the chosen enzyme for the specific analyte, as hydrolysis efficiency can be substrate-dependent.[11]
-
Managing Matrix Effects: Urine is a highly variable matrix. The use of a co-eluting stable isotope-labeled internal standard is the most effective way to correct for matrix-induced ion suppression or enhancement.[7] Furthermore, a well-designed SPE protocol is essential to remove phospholipids and salts that are primary contributors to matrix effects.
-
Metabolite Profile: While this note focuses on the N-5-hydroxypentyl metabolite, UR-144 also produces other metabolites, such as the N-4-hydroxypentyl and N-pentanoic acid metabolites.[2][3] For a comprehensive toxicological screen, it is advisable to include multiple major metabolites in the analytical method to increase the window of detection and confirm UR-144 use.
By following this detailed protocol and adhering to rigorous validation standards, laboratories can achieve accurate and reproducible quantification of this compound, contributing to a better understanding of synthetic cannabinoid exposure and metabolism.
References
-
Ultrafast Screen for Synthetic Cannabinoids in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. Agilent Technologies. [Link]
-
Using Hydrolysis to Improve Urine Drug Test Accuracy. American Association for Clinical Chemistry. [Link]
-
Synthetic Cannabinoid Metabolites, Qualitative, Urine. ARUP Laboratories Test Directory. [Link]
-
Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. National Institutes of Health (NIH). [Link]
-
Ultrafast Screening of Synthetic Cannabinoids and Synthetic Cathinones in Urine by RapidFire-Tandem Mass Spectrometry. Journal of Analytical Toxicology. [Link]
-
Target Analysis of Synthetic Cannabinoids in Blood and Urine. ResearchGate. [Link]
-
Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. DiVA portal. [Link]
-
A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. [Link]
-
Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. Restek. [Link]
-
Urine hydrolysis: how did I choose which enzyme to use? Biotage. [Link]
-
Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. National Institutes of Health (NIH). [Link]
-
Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Annex Publishers. [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]
-
USFDA guidelines for bioanalytical method validation. Slideshare. [Link]
-
FDA guideline - Bioanalytical Method Validation. PharmaCompass. [Link]
-
Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. Semantic Scholar. [Link]
-
Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. ResearchGate. [Link]
-
Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. ResearchGate. [Link]
-
Simultaneous Analysis of 15 Synthetic Cannabinoids in Human Urine by Using Liquid-Chromatography Tandem-Mass Spectrometry. Acta Medica. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [discover.restek.com]
- 5. biotage.com [biotage.com]
- 6. Target Analysis of Synthetic Cannabinoids in Blood and Urine | Springer Nature Experiments [experiments.springernature.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. pharmacompass.com [pharmacompass.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. myadlm.org [myadlm.org]
- 14. japsonline.com [japsonline.com]
A Robust LC-MS/MS Protocol for the High-Sensitivity Detection of UR-144 N-5-hydroxypentyl in Human Urine
An Application Note for Researchers and Drug Development Professionals
Abstract
UR-144, a potent synthetic cannabinoid, poses a significant challenge for forensic and clinical toxicology due to its rapid metabolism and excretion. Direct detection of the parent compound in urine is often unfeasible. This application note presents a detailed, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of UR-144 N-5-hydroxypentyl, a primary and reliable urinary biomarker of UR-144 exposure. The protocol encompasses a comprehensive sample preparation procedure involving enzymatic hydrolysis and solid-phase extraction (SPE), followed by optimized chromatographic separation and detection using Multiple Reaction Monitoring (MRM). This guide is designed to provide researchers, scientists, and drug development professionals with a field-proven methodology grounded in established forensic principles.
Scientific Introduction & Method Principle
UR-144, chemically known as (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in numerous herbal products.[1] Like many SCRAs, UR-144 is extensively metabolized in the human body, primarily through oxidation and subsequent glucuronidation, to facilitate its excretion.[2] The N-pentyl side chain is a common site for hydroxylation, making This compound a major Phase I metabolite.[3][4]
Detecting this metabolite, rather than the parent compound, is a more reliable indicator of consumption.[4][5] However, in urine, this metabolite is predominantly found as a glucuronide conjugate, a form that is highly polar and not readily amenable to standard reversed-phase chromatography or extraction.[2][6]
This method, therefore, is built on a foundational principle of forensic toxicology: "release, clean, and detect."
-
Release: Enzymatic hydrolysis with β-glucuronidase is employed to cleave the glucuronic acid moiety from the target metabolite. This crucial step converts the conjugated, water-soluble form back into its free, more organic-soluble form, which is essential for effective extraction.[6][7]
-
Clean & Concentrate: The complex urinary matrix contains numerous endogenous compounds (salts, urea, pigments) that can interfere with LC-MS/MS analysis, primarily through a phenomenon known as ion suppression. Solid-Phase Extraction (SPE) is utilized to selectively isolate the analyte of interest from these interferences while simultaneously concentrating it, thereby enhancing detection sensitivity.[8]
-
Detect & Quantify: The purified extract is analyzed using LC-MS/MS. Liquid chromatography provides the physical separation of the analyte from other remaining compounds based on its chemical properties. The tandem mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, offers exceptional selectivity and sensitivity. It isolates the metabolite's specific parent ion, fragments it, and monitors for a unique product ion, creating a highly specific "fingerprint" for unambiguous identification and quantification.[9][10] The use of a stable isotope-labeled internal standard (SIL-IS), such as UR-144 N-(5-hydroxypentyl) metabolite-d5, is critical for correcting variations in sample preparation and matrix effects, ensuring the highest level of accuracy and precision.[11]
Materials, Reagents, and Instrumentation
Standards and Reagents
-
Analytical Standard: UR-144 N-(5-hydroxypentyl) metabolite (Cayman Chemical or equivalent).[12]
-
Internal Standard: UR-144 N-(5-hydroxypentyl) metabolite-d5 (Cayman Chemical or equivalent).[11]
-
Enzyme: β-glucuronidase from Patella vulgata or similar source.[6]
-
Solvents: LC-MS grade Methanol, Acetonitrile, Ethyl Acetate, and Water.
-
Buffers & Additives: Formic acid, Ammonium formate, and 100 mM Acetate buffer (pH 5.0).[7]
-
SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., UCT Styre Screen® HLD, Waters Oasis® HLB/MAX).[7]
Instrumentation
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
MS System: A triple quadrupole tandem mass spectrometer equipped with a positive mode electrospray ionization (ESI) source.[13][14]
-
General Lab Equipment: Vortex mixer, centrifuge, nitrogen evaporator, SPE manifold.
Detailed Experimental Protocols
Preparation of Stock Solutions and Calibrators
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analytical standard and the internal standard in methanol. Store at -20°C.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the primary stocks in a 50:50 methanol:water mixture. These will be used to spike calibrators and quality control (QC) samples.
-
Internal Standard Spiking Solution: Dilute the internal standard stock to a final concentration of approximately 20 ng/mL in 50:50 methanol:water.[4]
-
Calibrators and QCs: Prepare calibrators and QCs by spiking appropriate volumes of the working standard solutions into drug-free human urine to achieve the desired concentration range (e.g., 0.1 to 50 ng/mL).[4][5]
Step-by-Step Sample Preparation Protocol
This protocol is designed for a 1.0 mL urine sample.
-
Sample Aliquoting: Pipette 1.0 mL of urine (calibrator, QC, or unknown sample) into a labeled 15 mL centrifuge tube.
-
Internal Standard Addition: Add a specified volume (e.g., 50 µL) of the internal standard spiking solution to every tube except for "double blank" samples.
-
Enzymatic Hydrolysis:
-
Solid-Phase Extraction (SPE):
-
Condition Cartridge: Place SPE cartridges on the manifold. Condition sequentially with 3 mL of Methanol, followed by 3 mL of deionized water, and finally 3 mL of 100 mM Acetate buffer (pH 5.0). Do not allow the sorbent bed to go dry during conditioning.
-
Load Sample: Load the entire hydrolyzed sample onto the conditioned SPE cartridge. Apply a slow, consistent flow rate (1-2 mL/min).
-
Wash Cartridge: To remove polar interferences, wash the cartridge with 3 mL of 100 mM Acetate buffer (pH 5.0), followed by 3 mL of a 25:75 Methanol:Acetate buffer mixture.[7]
-
Dry Cartridge: Dry the cartridge thoroughly under full vacuum or positive pressure for at least 10 minutes. This step is critical to remove residual water before elution.
-
Elute Analyte: Place clean collection tubes in the manifold rack. Elute the target analyte with 3 mL of Ethyl Acetate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at approximately 35-40°C.[7]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Mobile Phase A:Mobile Phase B).[7]
-
Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Workflow Visualization
Caption: Figure 1. Overall workflow for UR-144 metabolite analysis.
LC-MS/MS Method Parameters
The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase Column (e.g., 150 mm x 2.0 mm, 3 µm) |
| Mobile Phase A | Water with 10 mM Ammonium Formate and 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Table 1: Suggested LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 10.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 50 | 50 |
| 22.0 | 50 | 50 |
| This gradient is adapted from a similar multi-analyte method and should be optimized for ideal peak shape and separation.[14] |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | ~3500 V |
| Source Temperature | ~325°C |
| Nebulizing Gas Flow | ~1.5 L/min |
| Drying Gas Flow | ~10 L/min |
| Data Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Example MRM Transitions for Quantification and Confirmation
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 328.2 | 155.1 | 125.1 | Optimized per system |
| This compound-d5 (IS) | 333.2 | 160.1 | 125.1 | Optimized per system |
| Note: Precursor and product ions should be confirmed by direct infusion of standards on the specific mass spectrometer being used. The m/z 155 transition corresponds to the indole moiety after cleavage, while m/z 125 represents the tetramethylcyclopropyl moiety.[3] |
MRM Detection Principle
Caption: Figure 2. Principle of MRM for selective analyte detection.
Method Validation & Trustworthiness
To ensure the reliability and defensibility of results, this method should be validated according to guidelines from bodies such as the FDA or the Scientific Working Group for Forensic Toxicology (SWGTOX).[8][15] Key validation parameters include:
-
Linearity: Assess the relationship between concentration and response over the calibration range. A linear fit with a coefficient of determination (R²) ≥ 0.99 is expected.[4][14]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified. Recent studies have achieved LODs in the range of 0.05-0.15 ng/mL and an LOQ of 1.0 ng/mL for this analyte.[4][5]
-
Precision & Accuracy: Evaluate intra- and inter-day precision (as %CV) and accuracy (as % bias) using QC samples at multiple concentrations. Acceptance criteria are typically within ±15-20%.[10]
-
Matrix Effect: Assess the degree of ion suppression or enhancement caused by the urine matrix by comparing the analyte response in post-extraction spiked matrix versus a pure solvent solution.
-
Recovery: Determine the efficiency of the extraction process by comparing analyte response in pre-extraction spiked samples to post-extraction spiked samples.[16]
-
Specificity: Analyze multiple sources of blank urine to ensure no endogenous interferences produce a signal at the retention time of the analyte.
References
-
Grigoryev, A., et al. (2012). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Drug Testing and Analysis. Available at: [Link]
-
ResearchGate. (n.d.). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Available at: [Link]
-
Hays, H. L., et al. (2019). Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens. Journal of Analytical Toxicology. Available at: [Link]
-
ZefSci. (n.d.). LC-MS/MS Method Validation for Forensic Toxicology. Available at: [Link]
-
Phenomenex. (2012). Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. American Laboratory. Available at: [Link]
-
Scilit. (n.d.). Validation of LC–TOF-MS Screening for Drugs, Metabolites, and Collateral Compounds in Forensic Toxicology Specimens. Available at: [Link]
-
World Health Organization. (n.d.). UR-144 Critical Review Report. Available at: [Link]
-
Benvenuto, K., et al. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Journal of Forensic Science & Criminology. Available at: [Link]
-
Waters Corporation. (n.d.). Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles Using Multidimensional UPLC Technology. Available at: [Link]
-
Agilent Technologies. (n.d.). Ultrafast Screen for Synthetic Cannabinoids in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. Available at: [Link]
-
Papaseit, E., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. MDPI. Available at: [Link]
-
PubMed. (n.d.). Validation of LC-TOF-MS screening for drugs, metabolites, and collateral compounds in forensic toxicology specimens. Available at: [Link]
-
Dang, D. K., et al. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Applications of LC-MS/MS in forensic toxicology for the analysis of drugs and their metabolites. Available at: [Link]
-
Semantic Scholar. (n.d.). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. Available at: [Link]
-
Koc, F., et al. (2017). Simultaneous Analysis of 15 Synthetic Cannabinoids in Human Urine by Using Liquid-Chromatography Tandem-Mass Spectrometry. Acta Medica. Available at: [Link]
-
Pichini, S., et al. (2017). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. MDPI. Available at: [Link]
-
Fu, S., et al. (2016). Metabolic profile of synthetic cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. OPUS at UTS. Available at: [Link]
-
PubMed. (n.d.). Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. Available at: [Link]
Sources
- 1. Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users [mdpi.com]
- 2. ecddrepository.org [ecddrepository.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. unitedchem.com [unitedchem.com]
- 8. LC-MS-MS vs ELISA: Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zefsci.com [zefsci.com]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. actamedica.org [actamedica.org]
- 15. Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. annexpublishers.com [annexpublishers.com]
Application Note: High-Confidence GC/MS Analysis of UR-144 N-5-hydroxypentyl in Forensic Samples
Abstract
This application note provides a detailed and robust protocol for the detection and quantification of UR-144 N-5-hydroxypentyl, a major urinary metabolite of the synthetic cannabinoid UR-144, using Gas Chromatography-Mass Spectrometry (GC/MS). The method described herein is designed for researchers, forensic toxicologists, and drug development professionals requiring a reliable and validated workflow for the analysis of this compound in complex biological matrices. The protocol emphasizes critical aspects of sample preparation, including enzymatic hydrolysis and liquid-liquid extraction, followed by derivatization to enhance analyte volatility and thermal stability. Optimized GC/MS parameters are presented to ensure high sensitivity, selectivity, and chromatographic resolution. Furthermore, this document outlines a comprehensive method validation strategy in accordance with established forensic toxicology standards.
Introduction: The Evolving Landscape of Synthetic Cannabinoids
Synthetic cannabinoids represent a large and dynamic class of new psychoactive substances (NPS) designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1] UR-144, chemically (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a potent synthetic cannabinoid that has been identified in numerous herbal incense products and forensic cases worldwide.[2] Like many synthetic cannabinoids, UR-144 is extensively metabolized in the body, making the detection of its metabolites crucial for confirming exposure.[3][4]
The N-5-hydroxypentyl metabolite is a prominent phase I metabolite of UR-144, formed by the hydroxylation of the N-alkyl pentyl chain.[3][5] Its detection in urine is a reliable indicator of UR-144 ingestion.[3][5] Gas Chromatography-Mass Spectrometry (GC/MS) is a widely used and powerful technique for the confirmatory analysis of drugs of abuse and their metabolites due to its excellent chromatographic separation and highly specific detection capabilities.[6][7] However, the analysis of polar metabolites like this compound by GC/MS often requires derivatization to improve their thermal stability and chromatographic behavior.[8]
This application note details a comprehensive and validated GC/MS method for the analysis of this compound in urine, providing a trusted resource for laboratories involved in forensic toxicology and clinical research.
Experimental Workflow: A Step-by-Step Guide
The overall analytical workflow is designed to ensure the accurate and reliable identification and quantification of this compound from a urine matrix.
Sources
- 1. open.bu.edu [open.bu.edu]
- 2. Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Analytical Challenge of Synthetic Cannabinoids
An Application Guide for the Quantitative Analysis of UR-144 N-5-hydroxypentyl Metabolite in Human Urine by LC-MS/MS using a Deuterated Internal Standard
UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid receptor agonist that has been identified in recreational herbal products.[1][2] Like many new psychoactive substances (NPS), its consumption poses significant public health risks. For forensic and clinical toxicology, accurate detection and quantification are paramount for identifying intoxication and understanding pharmacokinetic profiles. However, UR-144 is extensively metabolized in the body, primarily through oxidation by cytochrome P450 enzymes like CYP3A4.[1][3][4][5]
One of the major phase I biotransformations is hydroxylation of the N-pentyl side chain, resulting in the formation of the this compound metabolite.[3][4][6][7][8] The parent compound is often present at very low to undetectable concentrations in urine, making this hydroxylated metabolite a critical and more reliable biomarker for confirming UR-144 exposure.[1][4]
Quantitative analysis of such metabolites in complex biological matrices like urine presents a significant analytical challenge. Matrix effects, variability in sample preparation, and fluctuations in instrument response can all compromise the accuracy and precision of results.[9][10][11] This application note provides a comprehensive, field-proven protocol for the robust quantification of this compound metabolite using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with its stable isotope-labeled (deuterated) internal standard. The use of a deuterated internal standard is the cornerstone of this method, ensuring the highest level of data integrity by correcting for analytical variability.[12][13][14]
The Foundational Role of the Deuterated Internal Standard
In quantitative mass spectrometry, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls before sample processing. The ideal IS mimics the physicochemical properties of the analyte as closely as possible. Stable isotope-labeled (SIL) internal standards, particularly deuterated analogs, are considered the "gold standard" for LC-MS/MS bioanalysis because they are chemically identical to the analyte, differing only in mass due to the substitution of hydrogen atoms with deuterium.[12][14][15][16]
This near-identical chemical nature ensures that the this compound metabolite-d5:
-
Co-elutes chromatographically with the non-labeled analyte.
-
Exhibits virtually the same extraction recovery during sample preparation.
-
Experiences the same degree of ionization suppression or enhancement (matrix effect) in the mass spectrometer source.[13][16][17]
By calculating the peak area ratio of the analyte to the internal standard, the method effectively normalizes for any variations that occur during the analytical workflow. This principle, known as stable isotope dilution analysis, corrects for sample loss during extraction, injection volume inconsistencies, and matrix-induced signal fluctuations, thereby ensuring a highly accurate and precise measurement of the true analyte concentration.[12][14]
Materials and Analytical Instrumentation
Reagents and Materials
-
Analytical Standards: this compound metabolite and this compound metabolite-d5.[7][18] Available from suppliers like Cayman Chemical.
-
Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, Water, and Formic Acid.
-
Reagents: Ammonium Acetate, β-glucuronidase (from E. coli).
-
SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., UCT Styre Screen® HLD or Waters Oasis HLB).[19][20]
-
Biological Matrix: Certified drug-free human urine for preparation of calibrators and controls.
-
Labware: Autosampler vials (silanized glass is recommended to prevent sample loss), microcentrifuge tubes, and general laboratory glassware.
Instrumentation
-
LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, capable of performing Multiple Reaction Monitoring (MRM).
Detailed Experimental Protocols
Protocol 1: Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the this compound metabolite (Analyte) and its deuterated internal standard (IS) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Analyte stock solution in 50:50 methanol:water to create a series of working solutions for spiking calibration standards.
-
Working IS Solution (100 ng/mL): Prepare a working solution of the IS in 50:50 methanol:water.
-
Calibration Standards & QCs: Spike appropriate volumes of the Analyte working solutions into blank human urine to prepare calibration standards (e.g., 0.1, 0.25, 0.5, 1, 5, 10, 25, 50 ng/mL). Separately, prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 0.3, 7.5, 40 ng/mL).
Protocol 2: Sample Preparation Workflow
This workflow combines enzymatic hydrolysis to cleave glucuronide conjugates with Solid-Phase Extraction (SPE) for sample cleanup and concentration.[19]
Step-by-Step Procedure:
-
Spiking: To 1 mL of each urine sample (calibrator, QC, or unknown), add 20 µL of the 100 ng/mL IS working solution.
-
Hydrolysis: Add 1 mL of 100 mM acetate buffer (pH 5.0) and 50 µL of β-glucuronidase enzyme solution. Vortex briefly.[19]
-
Incubation: Incubate the samples at 60-65°C for 1-2 hours to ensure complete deconjugation. Allow samples to cool to room temperature.
-
SPE Conditioning: Condition the SPE cartridge sequentially with 2 mL of methanol followed by 2 mL of water. Do not allow the sorbent to dry.
-
Sample Loading: Load the cooled, hydrolyzed sample onto the SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of a 20:80 methanol:water solution to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove all residual water. This step is critical for efficient elution.
-
Elution: Elute the analyte and internal standard from the cartridge with 2 mL of a non-polar solvent like ethyl acetate or an appropriate mixture (e.g., 95:5 Dichloromethane:Isopropanol).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase conditions (e.g., 90:10 Mobile Phase A:B) and transfer to an autosampler vial for analysis.
Protocol 3: LC-MS/MS Method Parameters
The following tables provide typical starting parameters that must be optimized for the specific instrumentation used.
Table 1: Optimized Liquid Chromatography (LC) Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 or Phenyl-Hexyl, e.g., 100 x 2.1 mm, 2.6 µm | Provides good reversed-phase retention and separation for cannabinoids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes positive ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Organic solvent for eluting the analytes. |
| Gradient | 10% B to 95% B over 5 min, hold 2 min, re-equilibrate | A gradient is necessary to elute the relatively hydrophobic analyte while separating it from matrix components. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with potential for matrix effects. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
Table 2: Optimized Mass Spectrometry (MS/MS) Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Cannabinoids readily form protonated molecules [M+H]⁺. |
| Source Temp. | 550 °C | Optimized for efficient desolvation. |
| IonSpray Voltage | 5500 V | Optimized for stable spray and maximum ion generation. |
| MRM Transitions | See below | Specific precursor-to-product ion transitions provide high selectivity and sensitivity. |
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| UR-144 N-5-OH | 328.2 | 144.1 (Quantifier) | 25 |
| 328.2 | 197.1 (Qualifier) | 20 | |
| UR-144 N-5-OH-d5 | 333.2 | 149.1 (Quantifier) | 25 |
Note: The exact m/z values and collision energies must be empirically optimized by infusing the pure standards into the mass spectrometer.
Bioanalytical Method Validation: A Self-Validating System
A bioanalytical method is only trustworthy if it has been rigorously validated. The protocol should be validated according to regulatory guidelines, such as those from the U.S. Food & Drug Administration (FDA).[21][22][23] The core validation parameters ensure the method is fit for its intended purpose.
Table 3: Summary of Method Validation Parameters, Protocols, and Acceptance Criteria
| Validation Parameter | Purpose | Brief Protocol | Acceptance Criteria |
|---|---|---|---|
| Selectivity | To ensure the method can differentiate the analyte from other components in the matrix. | Analyze ≥6 blank urine lots for interfering peaks at the retention time of the analyte and IS. | Response of interfering peaks should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and instrument response over a defined range. | Analyze calibration curves (≥6 non-zero points) on ≥3 separate days. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured results to the true value and the reproducibility of the measurements. | Analyze QC samples (Low, Mid, High) in ≥5 replicates over ≥3 days. | Mean accuracy within ±15% of nominal. Precision (%CV) ≤15%. |
| LLOQ | To establish the lowest concentration that can be reliably quantified with acceptable accuracy and precision. | Analyze ≥5 replicates at the proposed LLOQ concentration. | Accuracy within ±20% of nominal. Precision (%CV) ≤20%. Signal-to-noise ratio ≥10. |
| Matrix Effect | To assess the impact of matrix components on ionization efficiency. | Compare analyte/IS response in post-extraction spiked samples vs. neat solutions across ≥6 urine lots.[17] | The CV of the IS-normalized matrix factor should be ≤15%. |
| Extraction Recovery | To measure the efficiency of the extraction process. | Compare analyte/IS response in pre-extraction spiked samples vs. post-extraction spiked samples. | Recovery should be consistent and reproducible. |
| Stability | To ensure the analyte is stable under various storage and processing conditions. | Analyze QC samples after exposure to relevant conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration within ±15% of nominal. |
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantitative determination of the this compound metabolite in human urine. The protocol's success hinges on two key pillars: efficient sample cleanup via Solid-Phase Extraction and the principled use of a stable isotope-labeled (deuterated) internal standard. The this compound metabolite-d5 internal standard is fundamental to the method's integrity, providing essential correction for analytical variability and matrix effects, thereby ensuring that the data generated is accurate, precise, and defensible. Following the outlined validation procedures will confirm that the method is fit-for-purpose for clinical and forensic research and monitoring applications.
References
-
Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
-
Mei, H., Hsieh, Y., Nardo, C., et al. (2017). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Retrieved January 22, 2026, from [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. Retrieved January 22, 2026, from [Link]
-
Iheagwaram, D., et al. (2016). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical and Chemical Sciences. [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. AptoChem. Retrieved January 22, 2026, from [Link]
-
LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Retrieved January 22, 2026, from [Link]
-
Baranowska, I., & Koper, M. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis. [Link]
-
OpenBU. (2014). An evaluation of commercially available solid phase extraction cartridges for the isolation of synthetic cannabinoid metabolites from urine. OpenBU. [Link]
-
OPUS at UTS. (2016). Metabolic profile of synthetic cannabinoids 5F-PB- 22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. OPUS at UTS. [Link]
-
Wikipedia. (n.d.). UR-144. Wikipedia. Retrieved January 22, 2026, from [Link]
-
PubMed. (2020). Solid-phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry Method for the Qualitative Analysis of 61 Synthetic Cannabinoid Metabolites in Urine. PubMed. [Link]
-
Stack Exchange. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Stack Exchange. Retrieved January 22, 2026, from [Link]
-
MDPI. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. MDPI. [Link]
-
ResearchGate. (2016). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. ResearchGate. [Link]
-
SpringerLink. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. SpringerLink. [Link]
-
MDPI. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. MDPI. [Link]
-
Marshall University. (2016). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Retrieved January 22, 2026, from [Link]
-
ACS Publications. (2019). Micro Solid Phase Extraction Surface-Enhanced Raman Spectroscopy (μ-SPE/SERS) Screening Test for the Detection of the Synthetic Cannabinoid JWH-018 in Oral Fluid. Analytical Chemistry. [Link]
-
Bioanalysis Zone. (n.d.). Synthetic cannabinoids in biological specimens: a review of current analytical methods and sample preparation techniques. Bioanalysis Zone. Retrieved January 22, 2026, from [Link]
-
Marshall University. (2016). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. [Link]
-
Annex Publishers. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Annex Publishers. [Link]
-
National Institutes of Health. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. NIH. [Link]
-
ResearchGate. (2015). UR-144 in products sold via the Internet: Identification of related compounds and characterization of pyrolysis products. ResearchGate. [Link]
-
World Health Organization. (2017). UR-144 Critical Review Report. WHO. [Link]
-
U.S. Food & Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
YouTube. (2018). Validation of clinical LC-MS/MS methods: What you need to know. YouTube. [Link]
-
American College of Clinical Pharmacology. (2019). FDA Announces Guidance on M10 Bioanalytical Method Validation. ACCP. [Link]
-
U.S. Food & Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. FDA. [Link]
Sources
- 1. Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. ecddrepository.org [ecddrepository.org]
- 6. marshall.edu [marshall.edu]
- 7. caymanchem.com [caymanchem.com]
- 8. marshall.edu [marshall.edu]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. nebiolab.com [nebiolab.com]
- 11. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. texilajournal.com [texilajournal.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 16. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 17. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. caymanchem.com [caymanchem.com]
- 19. unitedchem.com [unitedchem.com]
- 20. mdpi.com [mdpi.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. fda.gov [fda.gov]
- 23. FDA Announces Guidance on M10 Bioanalytical Method Validation | ACCP [accp1.org]
Application Note: High-Recovery Solid-Phase Extraction of UR-144 N-5-hydroxypentyl from Human Urine for LC-MS/MS Analysis
Introduction: The Analytical Challenge of Synthetic Cannabinoids
Synthetic cannabinoids represent a continuously evolving class of new psychoactive substances, posing significant challenges for forensic and clinical toxicology laboratories. UR-144, a potent agonist of the peripheral CB2 receptor, is one such compound that has been widely detected in illicit products.[1] Following consumption, UR-144 is extensively metabolized, with the N-5-hydroxypentyl metabolite being a primary urinary biomarker.[2][3][4] Accurate and reliable detection of this metabolite is crucial for confirming exposure.
Biological matrices such as urine are complex, containing numerous endogenous compounds that can interfere with analysis and suppress the analyte signal in mass spectrometry.[5] Solid-Phase Extraction (SPE) is a robust sample preparation technique designed to isolate analytes of interest from these complex matrices, thereby improving analytical sensitivity and accuracy.[6][7]
This application note provides a detailed protocol for the solid-phase extraction of UR-144 N-5-hydroxypentyl from human urine using a polymeric sorbent with a hydrophilic-lipophilic balance (HLB). This methodology is optimized for high recovery and reproducibility, yielding a clean extract suitable for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principles of Hydrophilic-Lipophilic Balanced (HLB) SPE
The selected SPE methodology leverages a water-wettable polymeric sorbent. This sorbent is engineered with a unique balance of hydrophilic (N-vinylpyrrolidone) and lipophilic (divinylbenzene) monomers.[8][9] This dual characteristic allows for the retention of a broad spectrum of compounds, making it an ideal choice for the extraction of moderately polar metabolites like this compound from an aqueous matrix like urine.[8][10]
The mechanism of retention is primarily based on reversed-phase interactions, where the lipophilic parts of the analyte and sorbent attract. The hydrophilic nature of the sorbent ensures it remains "wetted" and accessible to the aqueous sample, preventing the loss of performance that can occur with traditional silica-based C18 sorbents if they dry out.[11] This results in a more robust and reliable extraction process.
Experimental Protocol: SPE of this compound
This protocol is designed for the extraction of this compound from human urine samples prior to LC-MS/MS analysis.
Materials and Reagents
-
SPE Cartridges: Polymeric HLB, 3 cc, 60 mg (e.g., Waters Oasis HLB or equivalent)[5]
-
Urine Samples: 2 mL per extraction
-
β-glucuronidase solution: (e.g., from Patella vulgata), in 100 mM acetate buffer, pH 5.0[12]
-
Phosphate Buffer: 100 mM, pH 6.0[12]
-
Methanol (MeOH): HPLC grade
-
Acetonitrile (ACN): HPLC grade
-
Formic Acid (FA): LC-MS grade
-
Deionized Water: >18 MΩ·cm
-
Internal Standard (IS): UR-144 N-(5-hydroxypentyl) metabolite-d5[3]
-
SPE Vacuum Manifold
-
Centrifuge
-
Nitrogen Evaporator
Sample Pre-treatment: Enzymatic Hydrolysis
Synthetic cannabinoids and their metabolites are often excreted in urine as glucuronide conjugates.[12] A hydrolysis step is essential to cleave this bond, ensuring the analyte is in its free form for efficient extraction and detection.
-
Pipette 2 mL of urine into a centrifuge tube.
-
Add the internal standard (IS) to each sample to the desired concentration.
-
Add 1 mL of β-glucuronidase solution.[12]
-
Vortex the mixture gently and incubate at 60°C for 3 hours.[12]
-
Allow the samples to cool to room temperature.
-
Add 1 mL of 100 mM phosphate buffer (pH 6.0) to adjust the pH.[12]
-
Centrifuge the samples at 3,000 x g for 5 minutes to pellet any precipitates.[12]
-
The supernatant is now ready for SPE.
Solid-Phase Extraction Workflow
The following steps detail the SPE procedure using a vacuum manifold. Ensure a consistent, gentle flow rate of approximately 1-2 mL/min.
-
Conditioning:
-
Pass 3 mL of Methanol through the HLB cartridge. This step wets the sorbent and activates it for interaction with the sample. Do not let the sorbent go dry.
-
-
Equilibration:
-
Pass 3 mL of deionized water through the cartridge. This removes the organic solvent and prepares the sorbent for the aqueous sample. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the pre-treated urine supernatant onto the cartridge. The analyte and some endogenous interferences will be retained on the sorbent.
-
-
Washing:
-
Pass 3 mL of 5% Methanol in water through the cartridge. This step is crucial for removing hydrophilic interferences and salts that are not strongly bound to the sorbent, while retaining the analyte of interest.
-
-
Elution:
-
Dry the cartridge under vacuum for 5 minutes to remove any residual aqueous wash solution.
-
Elute the analyte with 4 mL of Methanol.[5] Collect the eluate in a clean collection tube. A second elution with a stronger solvent like acetonitrile can be performed if recovery issues are observed.
-
Post-Extraction Processing
-
Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[13]
-
-
Reconstitution:
Visual Workflow
The entire experimental process from sample preparation to final analysis is depicted in the following workflow diagram.
Caption: SPE Workflow for this compound.
Expected Performance and Data
The following table summarizes typical performance data for the analysis of synthetic cannabinoid metabolites using SPE followed by LC-MS/MS, based on published literature.[5][13]
| Parameter | Typical Value | Reference |
| Analyte | This compound & related metabolites | [13] |
| Matrix | Human Urine | [5][13] |
| SPE Sorbent | Polymeric HLB | [5] |
| Recovery | 69.9% - 118.4% | [5] |
| Limit of Detection (LOD) | 0.05 - 0.15 ng/mL | [13] |
| Limit of Quantitation (LOQ) | 0.01 - 1.0 ng/mL | [5][13] |
| Linearity (R²) | > 0.99 | [13] |
Note: Performance characteristics such as recovery and limits of detection are dependent on the specific LC-MS/MS system used and should be independently validated in your laboratory.
Causality and Trustworthiness in the Protocol
-
Enzymatic Hydrolysis: The inclusion of this step is critical for liberating the conjugated metabolite, thereby ensuring the total concentration is measured. Without it, a significant underestimation of exposure would occur.[12]
-
HLB Sorbent Choice: The use of a water-wettable HLB sorbent provides robustness against variations in vacuum and flow rate, which might cause traditional silica-based sorbents to dry out and fail. This enhances method reliability and reproducibility.[11]
-
Wash Step Composition: The 5% methanol wash is a carefully chosen condition. It is strong enough to remove highly polar, water-soluble interferences but weak enough to not cause premature elution of the moderately polar this compound, ensuring a clean final extract.
-
Internal Standard: The use of a stable isotope-labeled internal standard (this compound-d5) is paramount.[3] It co-extracts with the target analyte and compensates for any analyte loss during sample preparation and for matrix effects during ionization, which is the cornerstone of a self-validating and trustworthy quantitative method.
Conclusion
This application note details a comprehensive and reliable solid-phase extraction protocol for the determination of this compound in human urine. By employing a well-characterized HLB sorbent and incorporating a necessary hydrolysis step, this method effectively removes matrix interferences, allowing for high-recovery and sensitive quantification by LC-MS/MS. This protocol serves as a robust foundation for researchers, forensic scientists, and drug development professionals in the analysis of synthetic cannabinoids.
References
-
Benvenuto, K., Botch-Jones, S.R., & Mallet, C.R. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Journal of Forensic Science & Criminology, 5(5), 502. [Link]
-
Gruber, A. (2016). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. [Link]
-
Dang, D.K., et al. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. Journal of Liquid Chromatography & Related Technologies. [Link]
-
Zhang, Y., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Molecules, 28(6), 2593. [Link]
-
Montesano, C., et al. (2014). A μ-SPE procedure for the determination of cannabinoids and their metabolites in urine by LC–MS/MS. ResearchGate. [Link]
-
Adamowicz, P., & Zuba, D. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 233(1-3), 348-353. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11515395, this compound. [Link]
-
Element Lab Solutions. (n.d.). The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE. [Link]
-
da Silva, A.C.G., et al. (2025). A Sensitive and Comprehensive LC-MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples. Journal of Analytical Toxicology. [Link]
-
American Laboratory. (2012). Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. [Link]
-
Wieczorek, P.P., et al. (2022). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. Molecules, 27(24), 8683. [Link]
-
Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. [Link]
-
Hawach Scientific Co., Ltd. (2023). Polymeric HLB SPE Cartridges. [Link]
-
Asati, A., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Pharmaceuticals, 16(9), 1269. [Link]
-
Wikipedia. (n.d.). UR-144. [Link]
-
LabRulez LCMS. (n.d.). Rapid Analysis of Cocaine and Metabolites by Mixed-Mode μElution SPE Combined with UPLC-MS/MS. [Link]
-
Affinisep. (n.d.). HLB SPE cartridges. [Link]
-
Montesano, C., et al. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 27(17), 5650. [Link]
Sources
- 1. UR-144 - Wikipedia [en.wikipedia.org]
- 2. marshall.edu [marshall.edu]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry [mdpi.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. specartridge.com [specartridge.com]
- 9. affinisep.com [affinisep.com]
- 10. Drugs of Abuse Analysis with new HLB Solid Phase Extraction 96-Well Plates | Separation Science [sepscience.com]
- 11. waters.com [waters.com]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioassays of UR-144 and its N-5-hydroxypentyl Metabolite at Cannabinoid Receptors
Introduction
UR-144, (1-pentylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid that has been a subject of significant interest in the fields of pharmacology and toxicology.[1] It exhibits a notable selectivity as a full agonist for the peripheral cannabinoid receptor 2 (CB2) over the central cannabinoid receptor 1 (CB1).[1][2] This selectivity has made UR-144 and its metabolites valuable tools for investigating the therapeutic potential of targeting the CB2 receptor, which is primarily expressed in immune cells and is implicated in inflammation and pain perception.[3][4]
Like many xenobiotics, UR-144 undergoes extensive metabolism in the body. One of its primary phase I metabolites is the N-5-hydroxypentyl derivative, formed by hydroxylation of the pentyl chain.[2][5] Intriguingly, this metabolite has been shown to possess significant biological activity, in some cases exhibiting greater potency at the CB2 receptor than the parent compound.[6] A thorough understanding of the pharmacological profiles of both UR-144 and its N-5-hydroxypentyl metabolite is therefore crucial for interpreting in vivo studies and for the development of novel CB2-selective therapeutic agents.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to perform bioassays to characterize the binding affinity and functional activity of UR-144 and its N-5-hydroxypentyl metabolite at human CB1 and CB2 receptors. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles, with citations to authoritative sources.
I. Cell Culture and Preparation of Recombinant Cell Lines
The foundation of a reliable bioassay is a well-characterized and stable cell line expressing the target receptor. Chinese Hamster Ovary (CHO-K1) cells are a commonly used and suitable host for the stable expression of recombinant human CB1 and CB2 receptors due to their robust growth characteristics and low endogenous GPCR expression.[1][7]
Cell Culture
Materials:
-
CHO-K1 cells (ATCC® CCL-61™)
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.25% Trypsin-EDTA
-
G418 (Geneticin®) for selection of stable transfectants.
Protocol:
-
Maintain CHO-K1 cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days, or when they reach 80-90% confluency.
-
To subculture, wash the cell monolayer with PBS, and then add 0.25% Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at the desired density.
Generation of Stable Cell Lines Expressing hCB1 and hCB2
Materials:
-
Expression plasmids containing the full-length human CB1 (CNR1) and CB2 (CNR2) receptor genes.
-
Lipofectamine® LTX or a similar transfection reagent.[8]
-
Opti-MEM® I Reduced Serum Medium.
-
G418 (Geneticin®).
Protocol:
-
The day before transfection, seed CHO-K1 cells into 6-well plates at a density that will ensure they are 50-80% confluent on the day of transfection.[8]
-
On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent.
-
Add the transfection complexes to the cells and incubate for 24-48 hours.
-
After incubation, replace the medium with fresh complete growth medium containing a predetermined optimal concentration of G418 for selection.
-
Continue to culture the cells in the presence of G418, replacing the medium every 3-4 days, until antibiotic-resistant colonies appear.
-
Isolate individual colonies using cloning cylinders or by limiting dilution and expand them in separate culture vessels.
-
Screen the expanded clones for receptor expression and function using the bioassays described below. Select a high-expressing, functionally responsive clone for your experiments.
II. Radioligand Binding Assays
Radioligand binding assays are a gold-standard method for determining the affinity of a compound for a specific receptor. These assays measure the direct interaction of a radiolabeled ligand with the receptor.
Membrane Preparation
Materials:
-
CHO-K1 cells stably expressing hCB1 or hCB2 receptors.
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail.[5]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[5]
-
10% Sucrose solution.
Protocol:
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Homogenize the cells in ice-cold Lysis Buffer.[5]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[5]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[5]
-
Wash the membrane pellet by resuspending in fresh Lysis Buffer and repeating the high-speed centrifugation.[5]
-
Resuspend the final pellet in Assay Buffer containing 10% sucrose as a cryoprotectant.[5]
-
Determine the protein concentration of the membrane preparation using a standard method such as the BCA assay.
-
Store the membrane aliquots at -80°C until use.[5]
Competition Binding Assay
Principle: This assay measures the ability of an unlabeled test compound (UR-144 or its metabolite) to compete with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, from which the inhibition constant (Ki) can be calculated.
Materials:
-
Prepared cell membranes expressing hCB1 or hCB2.
-
Radioligand: [3H]CP55,940 is a commonly used high-affinity, non-selective cannabinoid receptor agonist.[9]
-
Non-specific binding control: A high concentration of an unlabeled cannabinoid ligand (e.g., 10 µM WIN 55,212-2).
-
Test compounds: UR-144 and UR-144 N-5-hydroxypentyl metabolite, dissolved in a suitable solvent (e.g., DMSO).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/mL BSA, pH 7.4.[9]
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 1 mg/mL BSA, pH 7.4.[9]
-
GF/C glass fiber filters, pre-soaked in 0.3% polyethyleneimine (PEI).[5]
-
Scintillation cocktail.
Protocol:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:[5]
-
Binding Buffer.
-
A constant concentration of [3H]CP55,940 (typically at or below its Kd).
-
Varying concentrations of the test compound (UR-144 or its metabolite).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of an unlabeled ligand.
-
Add the cell membrane preparation (typically 5-20 µg of protein per well).[5]
-
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[5]
-
Terminate the binding reaction by rapid filtration through the pre-soaked GF/C filters using a cell harvester.
-
Quickly wash the filters with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
Data Analysis
-
Calculate the specific binding at each concentration of the test compound:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Plot the specific binding as a percentage of the control (total specific binding in the absence of the test compound) against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis in software such as GraphPad Prism to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]
-
| Parameter | Description |
| IC50 | The concentration of the test compound that inhibits 50% of the specific binding of the radioligand. |
| Ki | The inhibition constant, representing the affinity of the test compound for the receptor. |
| [L] | The concentration of the radiolabeled ligand used in the assay. |
| Kd | The dissociation constant of the radiolabeled ligand for the receptor. |
III. Functional Assays
Functional assays measure the cellular response following receptor activation by an agonist. For Gi/o-coupled receptors like CB1 and CB2, common functional readouts include the inhibition of adenylyl cyclase (leading to decreased cAMP levels) and the recruitment of β-arrestin.
cAMP Accumulation Assay
Principle: CB1 and CB2 receptors are coupled to the inhibitory G-protein, Gi/o, which inhibits the activity of adenylyl cyclase, the enzyme responsible for producing cyclic AMP (cAMP).[3][10] Therefore, activation of these receptors by an agonist leads to a decrease in intracellular cAMP levels.
Materials:
-
CHO-K1 cells stably expressing hCB1 or hCB2.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (UR-144 and its metabolite).
-
A commercial cAMP assay kit (e.g., a competitive immunoassay or a BRET-based biosensor).[3]
Protocol (using a competitive immunoassay):
-
Seed the cells into a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubate the cells with varying concentrations of the test compound in the presence of a fixed concentration of forskolin. Forskolin is used to stimulate cAMP production to a measurable level, against which the inhibitory effect of the cannabinoid agonist can be quantified.
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates according to the instructions of the chosen cAMP assay kit.
β-Arrestin Recruitment Assay
Principle: Upon agonist binding and receptor phosphorylation, β-arrestin proteins are recruited to the intracellular domains of GPCRs.[11][12] This recruitment can be monitored using various technologies, such as enzyme fragment complementation (e.g., PathHunter® assay) or bioluminescence resonance energy transfer (BRET).[2][3]
Materials:
-
A commercial β-arrestin recruitment assay system (e.g., DiscoverX PathHunter® cells expressing tagged CB1 or CB2 and β-arrestin).[2][11]
-
Test compounds (UR-144 and its metabolite).
-
Detection reagents provided with the assay kit.
Protocol (using PathHunter® technology):
-
Plate the PathHunter® cells in a 384-well plate and incubate overnight.[2]
-
Add varying concentrations of the test compound to the cells.
-
Incubate for a period determined by the assay manufacturer (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.[13]
-
Add the detection reagents, which will generate a chemiluminescent signal proportional to the extent of β-arrestin recruitment.
-
Measure the luminescence using a plate reader.
Data Analysis for Functional Assays
-
Plot the response (e.g., % inhibition of cAMP production or relative light units) against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis to determine the EC50 value and the maximum effect (Emax).
| Parameter | Description |
| EC50 | The concentration of the agonist that produces 50% of its maximal effect. |
| Emax | The maximum response produced by the agonist. |
IV. Signaling Pathways and Experimental Workflow
Cannabinoid Receptor Signaling Pathways
Cannabinoid receptors primarily signal through the Gi/o family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the G protein. The activated Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels. The Gβγ subunits can also modulate the activity of other effectors, such as ion channels. Furthermore, agonist-occupied receptors can be phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestins. β-arrestin recruitment leads to receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades.
Diagram of Gi/o-Coupled Signaling Pathway:
Caption: Gi/o-coupled signaling pathway of cannabinoid receptors.
Diagram of β-Arrestin Recruitment Pathway:
Caption: β-arrestin recruitment and signaling pathway.
Experimental Workflow
Diagram of Experimental Workflow:
Caption: Overall experimental workflow for bioassays.
V. Expected Results and Interpretation
Based on existing literature, it is expected that both UR-144 and its N-5-hydroxypentyl metabolite will exhibit higher affinity (lower Ki values) and greater potency (lower EC50 values) at the CB2 receptor compared to the CB1 receptor.[1][6] The N-5-hydroxypentyl metabolite is anticipated to be more potent at the CB2 receptor than the parent UR-144 compound.[6]
By comparing the Emax values from the cAMP and β-arrestin assays, it is possible to investigate potential biased agonism, where a ligand preferentially activates one signaling pathway over another.
VI. References
-
Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Retrieved from [Link]
-
BMG Labtech. (2024, February 28). Cannabinoid receptor ligands as templates for drug discovery. Retrieved from [Link]
-
Gasperi, V., & Catani, V. M. (2016). Assay of CB1 Receptor Binding. Methods in Molecular Biology, 1412, 43-52. doi:10.1007/978-1-4939-3539-0_5
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, November 20). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. Retrieved from [Link]
-
Wikipedia. (n.d.). G protein-coupled receptor. Retrieved from [Link]
-
Wikipedia. (n.d.). UR-144. Retrieved from [Link]
-
van der Zanden, S. Y., et al. (2016). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Methods in Molecular Biology, 1412, 115-125. doi:10.1007/978-1-4939-3539-0_11
-
National Institutes of Health. (2020, October 23). Monitoring Cannabinoid CB2-Receptor Mediated cAMP Dynamics by FRET-Based Live Cell Imaging. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Altered patterns of filopodia production in CHO cells heterologously expressing zebra finch CB1 cannabinoid receptors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). GPCR signaling via β-arrestin-dependent mechanisms. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells. Retrieved from [Link]
-
National Institutes of Health. (n.d.). CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function. Retrieved from [Link]
-
Scholarly Publications Leiden University. (n.d.). Cellular assay to study β-arrestin recruitment by the cannabinoid receptors 1 and 2. Retrieved from [Link]
-
National Institutes of Health. (2022, August 23). Quantification of Receptor Binding from Response Data Obtained at Different Receptor Levels. Retrieved from [Link]
-
GraphPad. (n.d.). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. Retrieved from [Link]
-
PubMed. (n.d.). Guidelines for accurate EC50/IC50 estimation. Retrieved from [Link]
-
Scholarly Publications Leiden University. (n.d.). Cellular assay to study β-arrestin recruitment by the cannabinoid receptors 1 and 2. Retrieved from [Link]
-
YouTube. (2018, February 27). Desensitization of GPCR| Regulation of G protein signaling by beta arrestin. Retrieved from [Link]
-
YouTube. (2023, March 8). Gs & Gi Pathways Of G-Protein-Coupled Receptors Explained | Clip. Retrieved from [Link]
-
YouTube. (2017, December 7). Application of β Arrestin Assays to the Orphan GPCR World. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of GPCRs signaling steps, A)-G protein-dependent.... Retrieved from [Link]
-
TeachMePhysiology. (2024, April 8). G-Proteins (GPCRs) - Structure - Function. Retrieved from [Link]
-
Frontiers. (n.d.). β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders. Retrieved from [Link]
Sources
- 1. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. GPCR β-Arrestin Product Solutions [discoverx.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 8. Transfecting Plasmid DNA into CHO-K1 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Monitoring Cannabinoid CB2 -Receptor Mediated cAMP Dynamics by FRET-Based Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Application Notes and Protocols for Cell-Based Assays to Determine the Activity of UR-144 N-5-hydroxypentyl
Introduction: Unveiling the Activity of a Key Synthetic Cannabinoid Metabolite
UR-144, a potent synthetic cannabinoid, exhibits a significant binding preference for the peripheral cannabinoid receptor 2 (CB2) over the central cannabinoid receptor 1 (CB1).[1] Its major phase I metabolite, UR-144 N-5-hydroxypentyl, is of considerable interest to researchers in pharmacology and toxicology due to its own pronounced activity.[1][2] Understanding the cellular and molecular mechanisms of action of this metabolite is crucial for both elucidating the pharmacology of synthetic cannabinoids and for the development of novel therapeutics targeting the endocannabinoid system.
This comprehensive guide provides detailed application notes and step-by-step protocols for a panel of cell-based assays designed to characterize the activity of this compound at cannabinoid receptors. We will delve into the principles behind G-protein dependent and independent signaling pathways and provide the methodologies to quantify the potency and efficacy of this compound. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the pharmacological profile of this compound and similar compounds.
The Pharmacology of UR-144 and its N-5-hydroxypentyl Metabolite
UR-144 is a synthetic cannabinoid that acts as a potent agonist at the CB2 receptor, with a reported Ki of 1.8 nM, while displaying significantly lower affinity for the CB1 receptor (Ki = 150 nM).[1] Its metabolite, this compound, has also been shown to be a highly potent agonist at the CB2 receptor.[2] Cannabinoid receptors are G-protein coupled receptors (GPCRs), and their activation by agonists initiates a cascade of intracellular signaling events. The canonical pathway involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] Additionally, cannabinoid receptor activation can trigger G-protein independent signaling through the recruitment of β-arrestins.[3][4][5][6] The differential activation of these pathways by a ligand is known as functional selectivity or biased agonism.
Data Presentation: Potency of UR-144 and its Metabolites
The following table summarizes the in vitro functional potency (EC50) of UR-144 and its N-5-hydroxypentyl metabolite as determined by a cAMP-based assay in CHO cells expressing human CB1 or CB2 receptors. The data clearly indicates that while the parent compound UR-144 has a preference for the CB2 receptor, the N-5-hydroxypentyl metabolite is a particularly potent CB2 agonist.[2]
| Compound | Receptor | EC50 (ng/mL) | EC50 (nM)¹ |
| UR-144 | CB1 | 8.5 | ~27.3 |
| CB2 | 3.6 | ~11.6 | |
| This compound | CB1 | 273 | ~833.6 |
| CB2 | 0.62 | ~1.9 |
¹ Molar concentrations are estimated based on a molecular weight of 311.47 g/mol for UR-144 and 327.47 g/mol for this compound.
Signaling Pathways and Experimental Workflows
The interaction of this compound with the CB2 receptor can elicit signaling through two primary pathways: G-protein dependent and β-arrestin dependent pathways. The choice of assay allows for the specific interrogation of each of these pathways.
G-Protein Dependent Signaling Pathway
Upon agonist binding, the CB2 receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the associated Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which can then modulate the activity of downstream effectors. A primary consequence of Gαi/o activation is the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Caption: G-protein dependent signaling cascade of the CB2 receptor.
β-Arrestin Dependent Signaling Pathway
Agonist-bound GPCRs can be phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins to the receptor, which not only desensitizes G-protein signaling but can also initiate a separate wave of signaling by acting as a scaffold for other proteins, such as those in the MAPK/ERK pathway.
Caption: β-arrestin dependent signaling and receptor internalization pathway.
Experimental Workflow Overview
A comprehensive evaluation of this compound activity involves a multi-assay approach to probe both G-protein and β-arrestin pathways.
Caption: A multi-assay workflow for comprehensive characterization.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for key experiments to assess the activity of this compound.
Protocol 1: [³⁵S]GTPγS Binding Assay for CB2 Receptor Activation
This assay directly measures the initial step of G-protein activation following agonist binding. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Rationale: This is a functional assay that is proximal to the receptor activation event and is less subject to signal amplification than downstream assays, making it ideal for differentiating full and partial agonists.[7]
Materials:
-
HEK293 or CHO-K1 cells stably expressing the human CB2 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 1 mM EGTA.
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA.
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Guanosine 5'-diphosphate (GDP).
-
This compound and reference compounds (e.g., CP55,940).
-
Unlabeled GTPγS.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation cocktail and microplate scintillation counter.
Procedure:
-
Membrane Preparation: a. Culture cells to ~90% confluency. b. Harvest cells and centrifuge at 500 x g for 5 minutes. c. Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize. d. Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C. e. Resuspend the membrane pellet in assay buffer, determine protein concentration (e.g., via Bradford assay), and store at -80°C.
-
Assay Setup: a. On the day of the experiment, thaw the membrane preparation on ice. Dilute to the optimized concentration (typically 5-20 µg protein per well) in ice-cold assay buffer. b. Prepare serial dilutions of this compound and reference compounds in assay buffer. c. In a 96-well plate, add in the following order:
- 50 µL of assay buffer (for total binding) or unlabeled GTPγS (10 µM final concentration, for non-specific binding).
- 25 µL of diluted compound or vehicle.
- 25 µL of GDP (to a final concentration of 10-30 µM).
- 50 µL of the diluted membrane preparation. d. Pre-incubate the plate at 30°C for 15 minutes.
-
Initiation and Termination of Reaction: a. Initiate the binding reaction by adding 50 µL of [³⁵S]GTPγS (0.1-0.5 nM final concentration) to each well. b. Incubate the plate at 30°C for 60 minutes with gentle agitation. c. Terminate the assay by rapid filtration through the filter plate using a vacuum manifold. d. Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection and Data Analysis: a. Dry the filter plate and add scintillation cocktail to each well. b. Count the radioactivity in a microplate scintillation counter. c. Subtract non-specific binding from all values to determine specific binding. d. Plot specific binding as a function of compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
Protocol 2: cAMP Accumulation Assay for CB2 Receptor-Mediated Inhibition of Adenylyl Cyclase
This assay measures the functional consequence of CB2 receptor coupling to Gi/o proteins, which is the inhibition of adenylyl cyclase activity and a subsequent decrease in intracellular cAMP levels.
Rationale: This assay provides a robust readout of the canonical G-protein signaling pathway and is well-suited for high-throughput screening of cannabinoid receptor agonists.
Materials:
-
CHO-K1 cells stably expressing the human CB2 receptor.
-
Cell culture medium.
-
Forskolin.
-
3-isobutyl-1-methylxanthine (IBMX).
-
This compound and reference compounds.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
96- or 384-well cell culture plates.
Procedure:
-
Cell Plating: a. Seed CHO-K1-hCB2 cells into 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. b. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: a. On the day of the assay, remove the culture medium and replace it with serum-free medium containing 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). b. Pre-incubate for 30 minutes at 37°C. c. Add serial dilutions of this compound or reference compounds to the wells. d. Immediately add forskolin (a direct activator of adenylyl cyclase) to all wells (except for basal controls) to a final concentration that elicits a submaximal cAMP response (typically 1-10 µM). e. Incubate for 30 minutes at 37°C.
-
cAMP Detection: a. Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: a. Generate a cAMP standard curve. b. Calculate the percentage of inhibition of forskolin-stimulated cAMP levels for each concentration of the test compound. c. Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
Protocol 3: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CB2 receptor, providing a readout of G-protein-independent signaling.
Rationale: This assay is essential for identifying biased agonism, where a ligand may preferentially activate one signaling pathway over another. Studies have suggested that the parent compound, UR-144, is a β-arrestin biased agonist.
Materials:
-
A cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® U2OS or CHO-K1 cells co-expressing the human CB2 receptor fused to a peptide tag and β-arrestin fused to an enzyme fragment).
-
Cell culture medium.
-
This compound and reference compounds.
-
Detection reagents specific to the assay platform (e.g., chemiluminescent substrate).
-
384-well white, clear-bottom cell culture plates.
Procedure:
-
Cell Plating: a. Plate the engineered cells in 384-well plates at the density recommended by the manufacturer. b. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Addition: a. Prepare serial dilutions of this compound and reference compounds in assay buffer. b. Add the diluted compounds to the cell plate. c. Incubate for 90-180 minutes at 37°C. The optimal incubation time should be determined empirically.
-
Detection: a. Equilibrate the plate to room temperature. b. Add the detection reagents according to the manufacturer's protocol. c. Incubate for 60 minutes at room temperature in the dark. d. Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: a. Normalize the data to the response of a reference full agonist. b. Plot the normalized response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
Conclusion and Future Directions
The cell-based assays detailed in this guide provide a robust framework for characterizing the pharmacological activity of this compound. The data presented herein demonstrates that this metabolite is a highly potent agonist at the CB2 receptor, as evidenced by its sub-nanomolar EC50 value in a cAMP inhibition assay. This potency, coupled with the known β-arrestin bias of its parent compound, suggests a complex signaling profile that warrants further investigation.
Future studies should focus on generating a more complete profile of this compound by determining its potency and efficacy in both GTPγS binding and β-arrestin recruitment assays. This will allow for a quantitative analysis of its functional selectivity and provide deeper insights into its potential for biased agonism. Such studies will be invaluable for understanding the full pharmacological spectrum of this important synthetic cannabinoid metabolite and for guiding the development of next-generation therapeutics targeting the CB2 receptor.
References
-
Biased Coupling to β-Arrestin of Two Common Variants of the CB2 Cannabinoid Receptor. Frontiers in Molecular Neuroscience. [Link]
-
Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. [Link]
-
Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Cannabinoid agonists increase the interaction between β-Arrestin 2 and ERK1/2 and upregulate β-Arrestin 2 and 5-HT(2A) receptors. Neuropharmacology. [Link]
-
Involvement of β-arrestin-2 and Clathrin in Agonist-Mediated Internalization of the Human Cannabinoid CB2 Receptor. Current Molecular Medicine. [Link]
-
Cannabinoid CB1 and CB2 Receptor-Mediated Arrestin Translocation: Species, Subtype, and Agonist-Dependence. Frontiers in Pharmacology. [Link]
-
GTPγS Binding Assays. Assay Guidance Manual. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. marshall.edu [marshall.edu]
- 3. Frontiers | Biased Coupling to β-Arrestin of Two Common Variants of the CB2 Cannabinoid Receptor [frontiersin.org]
- 4. Cannabinoid agonists increase the interaction between β-Arrestin 2 and ERK1/2 and upregulate β-Arrestin 2 and 5-HT(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cannabinoid CB1 and CB2 Receptor-Mediated Arrestin Translocation: Species, Subtype, and Agonist-Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Functional Characterization of UR-144 N-5-hydroxypentyl
Introduction: Unveiling the Activity of a Key Synthetic Cannabinoid Metabolite
UR-144 ((1-pentylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone) is a synthetic cannabinoid receptor agonist (SCRA) originally developed by Abbott Laboratories.[1][2] While designed to be a selective agonist for the peripheral cannabinoid receptor type 2 (CB2), it also exhibits a lower affinity for the central cannabinoid receptor type 1 (CB1), which is responsible for the psychoactive effects of cannabinoids.[1] In the dynamic landscape of novel psychoactive substances, understanding the pharmacology of not just the parent compound but also its metabolites is critical for both therapeutic development and forensic toxicology.
UR-144 N-5-hydroxypentyl is a major phase I metabolite of UR-144, formed through hydroxylation of the N-pentyl chain.[3][4] This metabolic transformation is not merely a step towards detoxification; it significantly alters the compound's pharmacological profile. Research has demonstrated that the N-5-hydroxypentyl metabolite can exhibit greater potency than the parent UR-144, particularly at the CB2 receptor.[5][6] One study reported an EC50 value of 0.62 ng/mL at CB2 receptors for the N-5-hydroxypentyl metabolite, while the parent compound UR-144 had an EC50 of 3.6 ng/mL.[5] Conversely, this metabolite was found to be significantly less potent at CB1 receptors, with an EC50 of 273 ng/mL.[5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to characterize the in vitro functional activity of this compound. We will detail the core principles and provide field-proven protocols for three fundamental assays: Radioligand Binding, [³⁵S]GTPγS Binding, and cAMP Accumulation assays. These methods form a robust framework for determining the binding affinity, potency, and efficacy of this and other novel cannabinoid ligands.
The Scientific Bedrock: Cannabinoid Receptor Signaling
To select and interpret functional assays correctly, a foundational understanding of the target's signaling cascade is essential. The CB1 and CB2 receptors are Class A G-protein coupled receptors (GPCRs).[7] They primarily couple to inhibitory G-proteins of the Gi/o family.[8][9]
The canonical signaling pathway is as follows:
-
Agonist Binding: this compound binds to the orthosteric site on the CB1 or CB2 receptor.
-
Conformational Change: This binding induces a conformational change in the receptor, which allows it to act as a guanine nucleotide exchange factor (GEF) for its associated heterotrimeric Gi/o protein.
-
G-Protein Activation: The receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαi subunit.
-
Subunit Dissociation: The Gαi-GTP and Gβγ subunits dissociate from each other and the receptor.
-
Downstream Effect: The activated Gαi-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[9][10]
Beyond this primary pathway, cannabinoid receptors can also modulate ion channels and activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[9][10] Our focus here is on assays that directly probe the initial G-protein activation and its immediate downstream consequence on cAMP levels.
Quantitative Data Summary
The following table presents representative data that can be obtained for this compound using the protocols described herein. Values are derived from published literature to provide a realistic benchmark for experimental outcomes.[5]
| Parameter | Human CB1 Receptor | Human CB2 Receptor | Interpretation |
| Binding Affinity (Ki) | ~877 nM | ~1.9 nM | Indicates ~460-fold higher binding affinity for CB2 over CB1. A lower Ki value signifies stronger binding. |
| Functional Potency (EC₅₀) | |||
| [³⁵S]GTPγS Binding | ~273 ng/mL (~877 nM) | ~0.62 ng/mL (~2.0 nM) | Demonstrates high potency at the CB2 receptor and significantly lower potency at the CB1 receptor. A lower EC₅₀ value signifies greater potency. |
| cAMP Inhibition | ~273 ng/mL (~877 nM) | ~0.62 ng/mL (~2.0 nM) | Confirms functional consequence of Gi/o coupling, mirroring GTPγS results. |
| Functional Efficacy (Eₘₐₓ) | Low to Moderate | High (Full Agonist) | Suggests the compound is a full agonist at CB2, capable of eliciting a maximal response, but may act as a partial agonist at CB1. |
Note: ng/mL values from the source[5] were converted to approximate molar concentrations using a molecular weight of ~313.48 g/mol for this compound.
Experimental Protocols & Methodologies
Radioligand Binding Assay: Quantifying Affinity
This assay determines the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to CB1 and CB2 receptors.[11][12] It is the foundational assay to confirm direct interaction with the target.
Causality Behind Choices:
-
Cell Membranes: We use membranes from stably transfected cells (e.g., CHO-K1 or HEK293) that overexpress the human CB1 or CB2 receptor.[13][14][15] This provides a high concentration of the target receptor against a low-endogenous background, ensuring a robust and specific signal.
-
Radioligand: [³H]CP55,940 is a commonly used high-affinity, non-selective cannabinoid receptor agonist radioligand, making it suitable for competitive binding studies at both CB1 and CB2.[11][13]
-
Filtration: Rapid vacuum filtration is the gold standard for separating receptor-bound from free radioligand, providing a clean signal with low background.[12]
Protocol: Competitive Radioligand Binding
-
Membrane Preparation: Homogenize CHO-K1 or HEK293 cells stably expressing human CB1 or CB2 receptors in ice-cold buffer and prepare a membrane fraction via differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
25 µL of this compound at various concentrations (for competition curve) or buffer/non-labeled ligand for controls.
-
25 µL of radioligand (e.g., [³H]CP55,940 at a final concentration near its Kd).
-
-
Controls:
-
Total Binding: No competing ligand added.
-
Non-Specific Binding (NSB): A high concentration (e.g., 10 µM) of a potent unlabeled cannabinoid agonist (e.g., WIN55,212-2) is added to saturate all specific binding sites.
-
-
Initiate Reaction: Add 100 µL of diluted cell membranes (typically 10-20 µg protein/well) to each well to start the reaction.
-
Incubation: Incubate the plate for 90 minutes at 30°C with gentle agitation.
-
Filtration: Rapidly harvest the contents of each well onto glass fiber filters (e.g., GF/B) pre-soaked in assay buffer using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay: Measuring G-Protein Activation
This is a primary functional assay that directly measures the first step in signal transduction after receptor binding: the activation of G-proteins.[7][16] It quantifies an agonist's ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gαi subunit.[17][18]
Causality Behind Choices:
-
[³⁵S]GTPγS: This radiolabeled, non-hydrolyzable GTP analog locks the G-protein in its "on" state, allowing the activation signal to accumulate and be measured.[17]
-
GDP: A sufficient concentration of GDP is included in the assay buffer. The agonist-bound receptor catalyzes the exchange of this GDP for [³⁵S]GTPγS, so its presence is critical for the reaction mechanism.[18]
-
Self-Validation: The assay includes a basal (no agonist) condition and a maximal stimulation condition (a known potent full agonist) to define the window of the assay and allow for the calculation of relative efficacy (Eₘₐₓ).
Protocol: [³⁵S]GTPγS Functional Assay
-
Membrane Preparation: Use membranes prepared as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following to each well on ice:
-
50 µL Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
25 µL of this compound at various concentrations.
-
25 µL of GDP (final concentration ~30 µM).
-
50 µL of diluted cell membranes (10-20 µg protein/well).
-
-
Pre-incubation: Incubate the plate for 15-20 minutes at 30°C.
-
Initiate Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.
-
Incubation: Incubate for 60 minutes at 30°C with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through GF/B filters using a cell harvester. Wash filters 3-4 times with ice-cold wash buffer.
-
Quantification: Dry the filters and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values.
-
Plot the specific [³⁵S]GTPγS binding (as a percentage of the response from a maximal concentration of a full agonist) against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
-
cAMP Accumulation Assay: Assessing Downstream Signaling
This whole-cell functional assay measures the biological consequence of Gi/o protein activation: the inhibition of adenylyl cyclase activity.[19][20] It provides a robust, physiologically relevant measure of agonist potency and efficacy.
Causality Behind Choices:
-
Whole Cells: Using live cells preserves the complete, intact signaling architecture from the receptor to the second messenger, providing a highly relevant physiological readout.
-
Forskolin: Since CB1/CB2 receptors inhibit adenylyl cyclase, we first need to stimulate the enzyme to produce a measurable baseline of cAMP. Forskolin is a direct activator of adenylyl cyclase and is used to create this stimulated state. The inhibitory effect of the cannabinoid agonist is then measured as a reduction from this forskolin-stimulated level.[21]
-
Detection Method: Modern cAMP detection kits (e.g., HTRF, AlphaScreen, GloSensor) are homogeneous (no-wash) assays that are highly sensitive and amenable to high-throughput screening.[20][21][22]
Protocol: cAMP Inhibition HTRF Assay
-
Cell Culture: Seed CHO-K1 or HEK293 cells stably expressing human CB1 or CB2 receptors into a 384-well assay plate and grow overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).
-
Agonist Treatment: Remove culture medium from cells and add the diluted compound solutions. Incubate for 30 minutes at room temperature.
-
Forskolin Stimulation: Add forskolin solution to all wells (except for basal controls) to a final concentration that elicits a submaximal cAMP response (typically 1-10 µM). Incubate for 30 minutes at room temperature.
-
Cell Lysis and Detection: Lyse the cells and detect cAMP levels according to the manufacturer's protocol for your chosen assay kit (e.g., for HTRF, add the cAMP-d2 and anti-cAMP-cryptate reagents).
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible plate reader.
-
Data Analysis:
-
Convert the raw HTRF ratio to cAMP concentration using a standard curve.
-
Normalize the data as a percentage of the forskolin-stimulated response (0% inhibition = forskolin alone; 100% inhibition = basal level).
-
Plot the % inhibition against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.
-
References
-
Title: Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants Source: Marshall University, Marshall Digital Scholar URL: [Link]
-
Title: Assay of CB1 Receptor Binding Source: PubMed URL: [Link]
-
Title: A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay Source: Frontiers in Pharmacology URL: [Link]
-
Title: Assay of CB1 Receptor Binding Source: ResearchGate (from Methods in Molecular Biology) URL: [Link]
-
Title: Radioligand binding assays to CB1R and CB2R Source: ResearchGate URL: [Link]
-
Title: Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements Source: STAR Protocols, Cell Press URL: [Link]
-
Title: Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [³⁵S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells Source: Springer Nature Experiments URL: [Link]
-
Title: Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users Source: PubMed Central (PMC) URL: [Link]
-
Title: Cannabinoid Receptors and Signal Transduction Source: NCBI Bookshelf URL: [Link]
-
Title: CB1 Cannabinoid Receptor Signaling and Biased Signaling Source: MDPI URL: [Link]
-
Title: Signal transduction of the CB1 cannabinoid receptor in the neural system Source: Journal of Molecular Endocrinology URL: [Link]
-
Title: Signaling Pathways from Cannabinoid Receptor-1 Activation to Inhibition of N-Methyl-d-Aspartic Acid Mediated Calcium Influx and Neurotoxicity in Dorsal Root Ganglion Neurons Source: PubMed Central (PMC) URL: [Link]
-
Title: Cannabinoid 1 Receptor stable expressing HEK293 Cell Line Source: Cells Online URL: [Link]
-
Title: In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists Source: PubMed URL: [Link]
-
Title: CB1 Stable Cell Line for Cannabinoid GPCR Screening Source: eENZYME LLC URL: [Link]
-
Title: Activity-based detection of synthetic cannabinoid receptor agonists in plant materials Source: ResearchGate URL: [Link]
-
Title: CB1 Cannabinoid Receptor Assay Source: Innoprot URL: [Link]
-
Title: Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs) Source: BMG LABTECH URL: [Link]
-
Title: Neurobiology of cannabinoid receptor signaling Source: Taylor & Francis Online URL: [Link]
-
Title: Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 Source: PubMed Central (PMC) URL: [Link]
-
Title: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants Source: Marshall University, Marshall Digital Scholar (Poster) URL: [Link]
-
Title: Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements Source: ResearchGate URL: [Link]
-
Title: Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay Source: ACS Publications URL: [Link]
-
Title: Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice Source: PubMed URL: [Link]
-
Title: Validation of a novel immunoassay for the detection of synthetic cannabinoids and metabolites in urine specimens Source: PubMed URL: [Link]
-
Title: Development of a membrane-based Gi-CASE biosensor assay for profiling compounds at cannabinoid receptors Source: PubMed Central (PMC) URL: [Link]
-
Title: Do Toxic Synthetic Cannabinoid Receptor Agonists Have Signature in Vitro Activity Profiles? A Case Study of AMB-FUBINACA Source: ACS Publications URL: [Link]
-
Title: The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells Source: Springer Nature Experiments URL: [Link]
-
Title: UR-144 Source: Wikipedia URL: [Link]
-
Title: GTPγS Binding Assay Source: Creative Bioarray URL: [Link]
-
Title: Use of the GTPγS ([³⁵S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors Source: PubMed Central (PMC) URL: [Link]
-
Title: Metabolic profile of synthetic cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans Source: OPUS at UTS URL: [Link]
-
Title: UR-144 – Knowledge and References Source: Taylor & Francis URL: [Link]
-
Title: UR-144, Synthetic Cannabinoid Receptor Agonist, Induced Cardiomyoblast Toxicity Mechanism Comprises Cytoplasmic Ca2+ and DAPK1 Related Autophagy And Necrosis Source: PubMed URL: [Link]
-
Title: UR-144 (1-pentyl-3-(2,2,3,3-tetramethylcyclopropoyl)indole) and XLR11 (1-(5-Fluoro-pentyl)-3-(2,2,3,3-tetramethylcyclopropoyl)indole) Source: DEA Diversion Control Division URL: [Link]
-
Title: Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids Source: PubMed Central (PMC) URL: [Link]
-
Title: Validation of in-vitro bioassay methods: Application in herbal drug research Source: Semantic Scholar URL: [Link]
-
Title: Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Development and Validation of a Confirmatory Method for Six Novel Psychoactive Substances (NPS) in Whole Blood Using Ultra Performance Liquid Chromatography/Tandem Mass Spectrometry (UPLC/MS/MS) Source: American Academy of Forensic Sciences URL: [Link]
Sources
- 1. UR-144 - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. caymanchem.com [caymanchem.com]
- 4. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 5. marshall.edu [marshall.edu]
- 6. marshall.edu [marshall.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. jme.bioscientifica.com [jme.bioscientifica.com]
- 11. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ValiScreen Human Cannabinoid CB1 Cell Line, CHO-K1 Cells | Revvity [revvity.com]
- 15. Cannabinoid 1 Receptor stable expressing HEK293 Cell Line – Cells Online [cells-online.com]
- 16. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. resources.revvity.com [resources.revvity.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: Stability Testing of UR-144 N-5-hydroxypentyl in Whole Blood
Introduction: The Criticality of Whole Blood Stability in Bioanalysis
The synthetic cannabinoid UR-144, and its primary phase I metabolite, UR-144 N-5-hydroxypentyl, are frequently encountered in forensic and clinical toxicology.[1][2] Accurate quantification of these analytes in biological matrices is paramount for correct interpretation of results. Whole blood is a complex, enzymatically active matrix, and understanding the stability of an analyte from the moment of collection to the point of analysis is a cornerstone of reliable bioanalytical data.[3] This document provides a comprehensive guide to understanding and evaluating the stability of this compound in whole blood, offering detailed protocols for researchers, scientists, and drug development professionals.
UR-144 itself has demonstrated relative stability in whole blood.[4][5][6] However, its N-5-hydroxypentyl metabolite is more susceptible to degradation, particularly at ambient temperatures.[7] This instability can be attributed to the enzymatic activity within whole blood, where esterases and other enzymes can metabolize the compound ex vivo.[8][9][10] Therefore, establishing a robust stability testing protocol is not merely a procedural formality but a critical step in ensuring the integrity and validity of pharmacokinetic and toxicological data. The protocols outlined herein are designed in accordance with the principles of bioanalytical method validation as stipulated by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[11][12]
Part 1: Foundational Principles of Whole Blood Stability
Mechanisms of Degradation in Whole Blood
The degradation of drug molecules in whole blood can occur through two primary pathways:
-
Enzymatic Degradation: Whole blood is rich in various enzymes, including esterases (such as carboxylesterase and butyrylcholinesterase), proteases, and dehydrogenases.[8][13] For this compound, which possesses a hydroxyl group on the pentyl chain, further oxidation to a carboxylic acid metabolite is a potential metabolic pathway.[14][15] While the primary metabolic transformation to the N-5-hydroxypentyl metabolite occurs in vivo, these enzymatic processes can continue ex vivo in the collected blood sample.
-
Chemical Degradation: This involves non-enzymatic processes such as hydrolysis or oxidation, which can be influenced by factors like pH, temperature, and light exposure. For cannabinoids, thermolytic degradation is also a consideration, although this is more relevant to the administration route (smoking) than to sample stability under controlled laboratory conditions.[16][17]
Factors Influencing Stability
Several factors can significantly impact the stability of this compound in whole blood:
-
Temperature: This is the most critical factor. Studies have consistently shown that frozen storage (-20°C or lower) is essential for preserving synthetic cannabinoids and their metabolites in whole blood.[4][6][10][18] Refrigerated (4°C) and room temperature (ambient) conditions can lead to significant degradation of the N-5-hydroxypentyl metabolite.[7]
-
Time: The duration between blood collection and processing (centrifugation to plasma or serum) or analysis is a crucial window where degradation can occur.[3]
-
Anticoagulant: The choice of anticoagulant (e.g., EDTA, heparin, sodium fluoride) can influence enzymatic activity. Sodium fluoride is often used as an enzyme inhibitor, which can help in preserving labile analytes.
-
Matrix Effects: Individual variations in blood composition, such as enzyme levels, can potentially lead to differences in analyte stability between subjects.
Part 2: Experimental Design and Protocols
A comprehensive whole blood stability assessment for this compound should be conducted as part of the bioanalytical method validation process, adhering to guidelines such as the FDA's M10 on Bioanalytical Method Validation.[11][12][19]
Materials and Reagents
-
This compound certified reference material
-
This compound-d5 (or other suitable stable isotope-labeled internal standard)[20]
-
Human whole blood (pooled, from at least three different donors) with appropriate anticoagulant (e.g., K2EDTA with sodium fluoride)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (or other appropriate mobile phase modifier)
-
Validated analytical method (e.g., LC-MS/MS) for the quantification of this compound[2][7][21]
Experimental Workflow Diagram
Caption: Workflow for whole blood stability testing.
Step-by-Step Protocol for Short-Term (Bench-Top) Stability
This protocol assesses the stability of the analyte under conditions mimicking sample handling and processing at room temperature.[3]
-
Prepare Quality Control (QC) Samples:
-
Obtain a pool of fresh human whole blood.
-
Spike the whole blood with this compound to prepare two concentration levels: low QC (e.g., 3x the lower limit of quantification, LLOQ) and high QC (e.g., 75% of the upper limit of quantification, ULOQ).
-
Gently mix the spiked blood by inversion.
-
-
Establish Baseline (T=0):
-
Immediately after spiking, aliquot the low and high QC samples in triplicate.
-
Process these T=0 samples immediately: centrifuge at approximately 2000 x g for 15 minutes at 4°C to separate plasma.
-
Harvest the plasma and store it at -80°C until analysis.
-
-
Incubate at Room Temperature:
-
Aliquot the remaining low and high QC samples in triplicate for each time point to be tested (e.g., 2, 4, and 24 hours).
-
Leave these aliquots on the benchtop at room temperature.
-
-
Process at Subsequent Time Points:
-
At the end of each incubation period (2, 4, and 24 hours), process the respective triplicates as described in step 2.
-
-
Analysis:
-
Analyze all plasma samples from all time points in a single analytical run using a validated LC-MS/MS method.
-
Include a freshly prepared calibration curve and control samples.
-
Protocol for Freeze-Thaw Stability
This protocol evaluates the impact of repeated freezing and thawing cycles on the analyte.
-
Prepare QC Samples:
-
Prepare low and high QC samples in whole blood as described in the short-term stability protocol.
-
-
Freeze-Thaw Cycles:
-
Aliquot the QC samples in triplicate.
-
Freeze all aliquots at -20°C or -80°C for at least 12 hours (Cycle 1 freeze).
-
Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them for at least 12 hours (Cycle 1 thaw/Cycle 2 freeze).
-
Repeat this process for a minimum of three freeze-thaw cycles.
-
-
Processing and Analysis:
-
After the final thaw, process the samples to extract plasma.
-
Analyze the plasma samples against a set of T=0 samples that have not undergone freeze-thaw cycles.
-
Protocol for Long-Term Stability
This protocol assesses the stability of the analyte under typical long-term storage conditions.
-
Prepare and Store QC Samples:
-
Prepare a larger batch of low and high QC samples in whole blood.
-
Aliquot in triplicate for each time point to be tested (e.g., 1 week, 1 month, 3 months).
-
Store all aliquots at -20°C and/or -80°C.
-
-
Analysis at Designated Time Points:
-
At each designated time point, retrieve a set of triplicates for both low and high QC levels.
-
Process the samples to extract plasma.
-
Analyze the plasma samples against a freshly prepared calibration curve and compare the results to the initial (T=0) concentrations.
-
Part 3: Data Analysis and Interpretation
Acceptance Criteria
The stability of this compound is considered acceptable if the mean concentration of the stability samples at each time point is within ±15% of the mean concentration of the baseline (T=0) samples.[3][11]
Data Presentation
The results of the stability studies should be summarized in a clear and concise table.
| Stability Test | Storage Condition | Time Point | Concentration Level | Mean Concentration (n=3) | % of T=0 | Pass/Fail |
| Short-Term | Room Temp. | 2 hours | Low QC | |||
| 2 hours | High QC | |||||
| 4 hours | Low QC | |||||
| 4 hours | High QC | |||||
| Freeze-Thaw | -20°C | 3 cycles | Low QC | |||
| 3 cycles | High QC | |||||
| Long-Term | -20°C | 1 month | Low QC | |||
| 1 month | High QC | |||||
| -80°C | 3 months | Low QC | ||||
| 3 months | High QC |
This table should be populated with the experimental data.
Potential Degradation Pathway Diagram
Caption: Potential degradation pathway of UR-144.
Conclusion and Recommendations
The stability of this compound in whole blood is a critical parameter that must be thoroughly investigated during bioanalytical method development and validation. The available literature and the principles of drug metabolism strongly suggest that this metabolite is susceptible to degradation at ambient and refrigerated temperatures, primarily due to enzymatic activity.[7][10]
Key Recommendations:
-
Immediate Processing or Freezing: Whole blood samples intended for the analysis of this compound should be processed to plasma as soon as possible after collection. If immediate processing is not feasible, the samples should be frozen at -20°C or, preferably, -80°C.
-
Enzyme Inhibitors: The use of an anticoagulant tube containing sodium fluoride should be considered to minimize ex vivo enzymatic degradation.
-
Thorough Validation: The stability of this compound must be rigorously evaluated under various conditions (bench-top, freeze-thaw, long-term) as part of the bioanalytical method validation process, following regulatory guidelines.[22][23]
References
-
National Institute of Justice. (n.d.). Long-term Stability of Synthetic Cannabinoids in Biological Matrices. Retrieved from [Link]
- Fort, C., et al. (2017). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis through Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 41(5), 360-366.
-
Fort, C., et al. (2017). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry. PubMed. Retrieved from [Link]
-
Fort, C., et al. (2017). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology | Oxford Academic. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation FDA 2001.pdf. Retrieved from [Link]
-
Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Retrieved from [Link]
- Adamowicz, P., et al. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine.
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Fort, C., et al. (2017). Stability of Synthetic Cannabinoids in Biological... : Journal of Analytical Toxicology. Ovid. Retrieved from [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]
-
BioPharma Services Inc. (n.d.). Whole Blood Stability Determination: Overcoming Challenges of Drug Equilibration. Retrieved from [Link]
- Li, B., et al. (2007). Esterase activities in the blood, liver and intestine of several preclinical species and humans. Current Drug Metabolism, 8(8), 820-829.
- Dang, D. K., et al. (2021). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS.
- Makhaeva, G. F., et al. (2016). Comparative analysis of esterase activities of human, mouse, and rat blood. Doklady Biochemistry and Biophysics, 469, 267-270.
- Wang, G., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Molecules, 28(6), 2601.
-
Ingenta Connect. (n.d.). Esterase Activities in the Blood, Liver and Intestine of Several Preclinical Species and Humans. Retrieved from [Link]
-
G. C. M. S. Consortium. (2022). Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature. National Institutes of Health. Retrieved from [Link]
- Al-Hadiya, Z. H. (2021). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules, 26(16), 4987.
-
Grigoryev, A., et al. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology | Oxford Academic. Retrieved from [Link]
-
Annex Publishers. (n.d.). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Drug Metabolite Stability Assay Protocol in Whole Blood. Retrieved from [Link]
-
Research Nebraska. (n.d.). Esterases. Retrieved from [Link]
- Bynum, N. D., et al. (2015). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 39(8), 628-636.
-
Al-Hadiya, Z. H. (2020). Metabolic-hydroxy and carboxy functionalization of alkyl moieties in drug molecules. Preprints.org. Retrieved from [Link]
- Al-Hadiya, Z. H. (2021). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 26(21), 6439.
-
National Institutes of Health. (2020). Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. Retrieved from [Link]
-
Celerion. (n.d.). Unlocking Value of Flow Cytometry During Drug Development: Establishment Of Whole Blood Sample Stability For Extended Analysis. Retrieved from [Link]
- Øiestad, E. L., et al. (2018). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. Drug Testing and Analysis, 10(6), 944-959.
-
LibreTexts. (2024). 1.5: Drug Metabolism. Retrieved from [Link]
-
ResearchGate. (n.d.). Esterase Activities in the Blood, Liver and Intestine of Several Preclinical Species and Humans | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans | Request PDF. Retrieved from [Link]
-
OPUS at UTS. (n.d.). Metabolic profile of synthetic cannabinoids 5F-PB- 22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. Retrieved from [Link]
-
ACS Publications. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Retrieved from [Link]
- Papaseit, E., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Pharmaceutics, 13(4), 442.
-
Royal Society of Chemistry. (n.d.). Analysis of synthetic cannabinoid agonists and their degradation products after combustion in a smoking simulator. Retrieved from [Link]
-
Marshall University. (n.d.). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Retrieved from [Link]
-
OUCI. (n.d.). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence…. Retrieved from [Link]
- Fu, S., et al. (2018). Structural Elucidation of Metabolites of Synthetic Cannabinoid UR-144 by Cunninghamella elegans Using Nuclear Magnetic Resonance (NMR) Spectroscopy. The AAPS Journal, 20(3), 57.
- Thomas, B. F., et al. (2017). Thermolytic Degradation of Synthetic Cannabinoids: Chemical Exposures and Pharmacological Consequences. The Journal of Pharmacology and Experimental Therapeutics, 361(1), 162-171.
-
National Institutes of Health. (n.d.). Thermolytic Degradation of Synthetic Cannabinoids: Chemical Exposures and Pharmacological Consequences. Retrieved from [Link]
-
DEA Diversion Control Division. (n.d.). KM-X1) and XLR11 (5-F-UR-144). Retrieved from [Link]
Sources
- 1. Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. shareok.org [shareok.org]
- 5. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ojp.gov [ojp.gov]
- 8. Esterase activities in the blood, liver and intestine of several preclinical species and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative analysis of esterase activities of human, mouse, and rat blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. ingentaconnect.com [ingentaconnect.com]
- 14. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Thermolytic Degradation of Synthetic Cannabinoids: Chemical Exposures and Pharmacological Consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thermolytic Degradation of Synthetic Cannabinoids: Chemical Exposures and Pharmacological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
- 19. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 20. caymanchem.com [caymanchem.com]
- 21. mdpi.com [mdpi.com]
- 22. labs.iqvia.com [labs.iqvia.com]
- 23. moh.gov.bw [moh.gov.bw]
Application Notes & Protocols: Forensic Analysis of UR-144 N-(5-hydroxypentyl) Metabolite
Abstract
The proliferation of synthetic cannabinoid receptor agonists (SCRAs) presents a continuous challenge to the forensic toxicology community.[1][2] UR-144, a potent agonist of the peripheral CB2 receptor, has been widely identified in cases of driving under the influence of drugs (DUID) and other intoxications.[3][4][5] Due to its extensive and rapid metabolism, the parent compound is often undetectable in urine samples, making the identification of its metabolites critical for confirming exposure.[6][7] This document provides a comprehensive guide for the forensic analysis of UR-144 N-(5-hydroxypentyl) metabolite, a primary and crucial biomarker of UR-144 consumption.[8][9] We present detailed protocols for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), alongside insights into data interpretation and reporting.
Introduction: The Significance of UR-144 and its Metabolites
UR-144, or (1-pentylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid developed by Abbott Laboratories.[10] It acts as a full agonist with high affinity for the peripheral cannabinoid receptor CB2 (Kᵢ = 1.8 nM) and significantly lower affinity for the psychoactive CB1 receptor (Kᵢ = 150 nM).[10] Despite its lower CB1 affinity compared to other SCRAs, its use has been associated with euphoria, hallucinations, impaired coordination, and in some cases, severe adverse events like seizures and loss of consciousness.[3][4]
From a forensic standpoint, the parent UR-144 molecule is of limited value in urine analysis. Like many SCRAs, it is rapidly and extensively metabolized by the body, primarily through the cytochrome P450 enzyme system.[7][11] The primary metabolic pathways involve hydroxylation of the N-alkyl (pentyl) chain.[8] The resulting hydroxylated metabolites, particularly UR-144 N-(5-hydroxypentyl) metabolite, are then often conjugated with glucuronic acid for excretion.[11] Consequently, robust forensic detection of UR-144 use relies on targeting these more abundant and persistent metabolites in biological matrices.[7] The N-(5-hydroxypentyl) metabolite is an expected and confirmed Phase I metabolite, making it an ideal analytical target.[9]
Pharmacological Profile
-
Chemical Name: -methanone[9]
-
Molecular Formula: C₂₁H₂₉NO₂[9]
-
Molar Mass: 327.5 g/mol [9]
-
Primary Target: Cannabinoid Receptor Type 2 (CB2)[10]
Legal Status
UR-144 is classified as a Schedule I controlled substance in the United States and is banned in numerous other countries, including the UK, Canada, and China.[10] Its legal status necessitates reliable and defensible analytical methods for its identification in forensic casework.
Metabolic Pathway of UR-144
The primary reason for focusing on UR-144 N-(5-hydroxypentyl) is its position as a major product of Phase I metabolism. The pentyl side chain of the UR-144 molecule is a prime target for oxidation by hepatic enzymes. This process adds a hydroxyl (-OH) group, increasing the water solubility of the compound to facilitate excretion. While hydroxylation can occur at other positions (e.g., N-4-hydroxypentyl), the N-5 position is a predominant site.[8][12] Following hydroxylation, the metabolite undergoes Phase II metabolism, primarily glucuronidation, before being eliminated in the urine.
Caption: Metabolic conversion of UR-144 to its N-5-hydroxypentyl metabolite.
Analytical Methodologies
A two-tiered approach is standard in forensic toxicology: an initial screening test followed by a highly specific and sensitive confirmation test.
Screening by Immunoassay
Enzyme-linked immunosorbent assays (ELISAs) and homogeneous enzyme immunoassays (HEIAs) are available for the detection of UR-144 and related metabolites.[10][11][13] These assays provide a rapid, high-throughput method for presumptive positive results.
-
Principle: Competitive binding of antibodies to either the drug/metabolite in the sample or a labeled drug conjugate.
-
Target: Assays are often designed to target common metabolites, such as the N-pentanoic acid metabolite, which also detects the fluorinated analog XLR-11.[14]
-
Limitations: Immunoassays are prone to cross-reactivity with structurally similar compounds and cannot definitively identify the specific substance.[13] All presumptive positive results must be confirmed by a more specific method like LC-MS/MS.
Confirmation by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for the confirmation and quantification of synthetic cannabinoids and their metabolites due to its exceptional sensitivity and specificity.[15][16]
-
Principle: LC separates the analyte of interest from the sample matrix based on its physicochemical properties. The mass spectrometer then ionizes the analyte and fragments it in a specific, reproducible pattern. By monitoring for a specific precursor ion and one or more product ions (a process called Multiple Reaction Monitoring or MRM), the compound can be unequivocally identified and quantified.
-
Internal Standards: The use of a stable isotope-labeled internal standard, such as UR-144 N-(5-hydroxypentyl) metabolite-d5, is critical.[17] This standard is added at the beginning of the sample preparation process and corrects for any variations in extraction efficiency or instrument response, ensuring accurate quantification.
Experimental Protocols
The following protocols are designed to provide a robust workflow for the extraction and analysis of UR-144 N-(5-hydroxypentyl) metabolite from urine.
Caption: General workflow for the forensic analysis of UR-144 metabolites in urine.
Protocol 1: Urine Sample Preparation via SPE
This protocol is based on established methods for extracting synthetic cannabinoid metabolites.[16]
Materials:
-
Urine sample, calibrators, and quality controls
-
UR-144 N-(5-hydroxypentyl) metabolite-d5 internal standard
-
β-glucuronidase from E. coli
-
100mM Acetate Buffer (pH 5.0)
-
Polymeric Solid Phase Extraction (SPE) cartridges (e.g., Styre Screen® HLD or equivalent)
-
Methanol, Ethyl Acetate (LC-MS grade)
-
Nitrogen evaporator
-
Mobile phase for reconstitution
Procedure:
-
Sample Pre-treatment: To 1.0 mL of urine sample (or calibrator/QC), add the internal standard solution.
-
Hydrolysis: Add 2 mL of 100mM Acetate buffer (pH 5.0) and 50 µL of β-glucuronidase solution.[16]
-
Incubation: Vortex the mixture for 30 seconds and incubate at 65°C for 1-2 hours to ensure complete cleavage of glucuronide conjugates.[16] Allow the sample to cool to room temperature.
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water or buffer).
-
Sample Loading: Load the pre-treated sample directly onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: a. Wash with 3 mL of 100mM Acetate buffer (pH 5.0). b. Wash with 3 mL of a Methanol:Acetate buffer mixture (e.g., 25:75 v/v) to remove polar interferences.[16] c. Dry the cartridge thoroughly under full vacuum or positive pressure for at least 10 minutes to remove all residual water. This step is critical to ensure efficient elution.
-
Elution: Elute the analyte with 3 mL of Ethyl Acetate.[16]
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[16]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to mix and transfer to an autosampler vial for analysis.
Protocol 2: LC-MS/MS Instrumental Parameters
Parameters must be optimized for the specific instrument in use. The following provides a validated starting point.
| Parameter | Recommended Setting | Rationale |
| LC Column | UPLC HSS T3 or equivalent C18/C8 column (e.g., 2.1 x 100 mm, 1.8 µm)[18] | Provides good retention and peak shape for neutral to acidic analytes like SCRA metabolites. |
| Mobile Phase A | Water with 0.1% Formic Acid | Standard aqueous mobile phase for reversed-phase chromatography; acid improves ionization. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic mobile phase for eluting analytes from the column. |
| Gradient | Start at ~5% B, ramp to 95% B over 5-8 minutes, hold, then re-equilibrate. | A gradient is necessary to elute the analyte while separating it from matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical flow rate for analytical UPLC/HPLC columns. |
| Injection Volume | 5 - 10 µL | Balances sensitivity with potential for column overloading. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | SCRA metabolites ionize efficiently in positive mode. |
| MRM Transitions | See Table 2 below | Specific precursor-to-product ion transitions provide the basis for identification and quantification. |
| Collision Energy | Optimize for each transition | Must be determined empirically on the specific instrument to maximize product ion signal. |
Table 2: Example MRM Transitions for LC-MS/MS Analysis (Note: Exact m/z values should be confirmed with certified reference materials on the instrument used.)
| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) |
| UR-144 N-(5-hydroxypentyl) | 328.2 | Optimize (e.g., 155.1) | Optimize (e.g., 127.1) |
| UR-144 N-(5-hydroxypentyl)-d5 (IS) | 333.2 | Optimize (e.g., 155.1) | Optimize (e.g., 127.1) |
Data Interpretation and Reporting
Method validation is a prerequisite for reporting results. A comprehensive validation should assess linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, accuracy, recovery, and matrix effects.[12]
Table 3: Typical Method Validation Parameters
| Parameter | Typical Value | Source(s) |
| LOD | 0.05 - 0.15 ng/mL | [12] |
| LOQ | 0.5 - 1.0 ng/mL | [4][12] |
| Linearity (R²) | > 0.99 | [12][18][19] |
Identification Criteria: For a sample to be reported as positive for UR-144 N-(5-hydroxypentyl) metabolite, the following criteria must be met:
-
The retention time of the analyte must match that of a certified reference material within a specified tolerance (e.g., ±2%).
-
All monitored MRM transitions must be present.
-
The ratio of the qualifier ion(s) to the quantifier ion must be within a predefined tolerance (e.g., ±20%) of the ratio observed in the certified reference material.
Quantitative Interpretation: The concentration of the metabolite can vary widely based on the dose, frequency of use, and individual metabolism. Studies have found concentrations of UR-144 N-(5-hydroxypentyl) metabolite in the urine of abusers to range from 14.5 to 83.9 ng/mL, while the N-pentanoic acid metabolite can reach over 100 ng/mL.[12][20] The parent drug is typically not detected or is present at very low concentrations.[12] A positive result for the N-(5-hydroxypentyl) metabolite is a definitive indicator of UR-144 exposure.
Conclusion
The forensic analysis of UR-144 requires a targeted approach focused on its primary urinary metabolites. The N-(5-hydroxypentyl) metabolite is a stable and abundant biomarker that provides a reliable indicator of consumption. The LC-MS/MS protocol detailed in this guide, when fully validated, offers a sensitive, specific, and legally defensible method for the identification and quantification of this compound. As the landscape of synthetic cannabinoids continues to evolve, it is imperative for forensic laboratories to employ and adapt such metabolite-focused methodologies to keep pace with emerging drug trends.[1][21]
References
-
Safrole. (n.d.). Exploring UR-144: Effects, Risks, and Legal Status. Retrieved from [Link]
-
Wikipedia. (n.d.). UR-144. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Ultrafast Screen for Synthetic Cannabinoids in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. Retrieved from [Link]
-
ARUP Laboratories. (n.d.). Synthetic Cannabinoid Metabolites, Qualitative, Urine. Retrieved from [Link]
-
Martin, T. M., et al. (2016). Ultrafast Screening of Synthetic Cannabinoids and Synthetic Cathinones in Urine by RapidFire-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 40(4), 261–268. Retrieved from [Link]
-
Noble, C., & Palaty, J. (2019). Target Analysis of Synthetic Cannabinoids in Blood and Urine. In The Comprehensive Guide to the Analysis of Drugs of Abuse. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). UR-144 – Knowledge and References. Retrieved from [Link]
-
Adamowicz, P., et al. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 233(1-3), 267–274. Retrieved from [Link]
-
Pichini, S., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Pharmaceuticals, 14(4), 299. Retrieved from [Link]
-
Abudayyak, M., & Boran, T. (2024). Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Block Scientific. (n.d.). Study: Development and Validation of a New Homogeneous Immunoassay for the Detection of UR-144 Metabolites in Urine. Retrieved from [Link]
-
Papaseit, E., et al. (2017). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. Toxics, 5(4), 31. Retrieved from [Link]
-
World Health Organization. (2014). UR-144 Critical Review Report. Retrieved from [Link]
-
Cychowius, C., et al. (2014). Enzyme-linked immunosorbent assay (ELISA) for the detection of use of the synthetic cannabinoid agonists UR-144 and XLR-11 in human urine. Forensic Toxicology, 32(2), 248–256. Retrieved from [Link]
-
Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Retrieved from [Link]
-
Sobolevsky, T., et al. (2012). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Drug Testing and Analysis, 4(11), 865–874. Retrieved from [Link]
-
Dang, D. K., et al. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. Journal of Analytical Science and Technology, 15(1), 1-9. Retrieved from [Link]
-
Krotulski, A. J. (n.d.). Retrospective Identification of Synthetic Cannabinoids in Forensic Toxicology Casework using Archived High Resolution Mass Spectrometry Data. Retrieved from [Link]
-
Marshall University. (n.d.). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Retrieved from [Link]
-
Annex Publishers. (n.d.). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Retrieved from [Link]
-
Adamowicz, P., et al. (2017). The effects of synthetic cannabinoid UR-144 on the human body—A review of 39 cases. Forensic Science, Medicine, and Pathology, 13(2), 162–167. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. Retrieved from [Link]
-
Digital Commons @ LIU. (n.d.). A Forensic Analysis of Synthetic Cannabinoids. Retrieved from [Link]
-
Mohr, A. L., et al. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of analytical toxicology, 40(1), 1–10. Retrieved from [Link]
-
The Center for Forensic Science Research & Education. (n.d.). Synthetic Cannabinoids. Retrieved from [Link]
-
Kronstrand, R., et al. (2013). Toxicological Findings of Synthetic Cannabinoids in Recreational Users. Journal of Analytical Toxicology, 37(8), 534–541. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices. Retrieved from [Link]
Sources
- 1. Synthetic Cannabinoids [cfsre.org]
- 2. researchgate.net [researchgate.net]
- 3. safrole.com [safrole.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. UR-144 - Wikipedia [en.wikipedia.org]
- 11. ecddrepository.org [ecddrepository.org]
- 12. researchgate.net [researchgate.net]
- 13. blockscientific.com [blockscientific.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Target Analysis of Synthetic Cannabinoids in Blood and Urine | Springer Nature Experiments [experiments.springernature.com]
- 16. unitedchem.com [unitedchem.com]
- 17. caymanchem.com [caymanchem.com]
- 18. annexpublishers.com [annexpublishers.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. ojp.gov [ojp.gov]
Troubleshooting & Optimization
UR-144 N-5-hydroxypentyl stability under different storage conditions
Introduction
UR-144 N-5-hydroxypentyl is a primary phase I metabolite of the synthetic cannabinoid UR-144. As researchers and drug d[1]evelopment professionals, the integrity of your analytical standards and experimental compounds is paramount for generating reliable and reproducible data. The stability of this compound can be influenced by several factors including storage temperature, solvent, and exposure to light and air. This guide provides in-depth technical information, troubleshooting advice, and best practices to ensure the stability and accurate use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C. Commercial suppliers guar[1][2]antee stability for at least four to five years under these conditions. The compound is typically[1][2] shipped at room temperature, but it is crucial to transfer it to a freezer upon receipt to maximize its shelf life. Always store the solid in[1][2] a tightly sealed container to protect it from moisture and atmospheric contaminants.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol at concentrations of up to 30 mg/mL. For stock solutions, it i[1]s recommended to use an inert solvent like acetonitrile. Individual stock solutions are typically prepared at a concentration of 1 mg/mL and should be stored at -30°C. To minimize degradation f[3]rom repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.
Q3: What is the stabil[4]ity of this compound in different solvents at various temperatures?
A3: The stability of this compound is highly dependent on the storage temperature. In biological matrices like blood and urine, it is significantly more stable when frozen. At room temperature, it c[3][5]an degrade within 8 days, but is stabilized under refrigerated and frozen conditions. In a study on synthetic c[5]annabinoids in whole blood, UR-144 (the parent compound) was found to be relatively stable at room temperature (22°C) and refrigerated (4°C) conditions over 12 weeks, with frozen storage (-20°C) being the optimal condition for preserving all tested compounds. While specific data for t[6][7]he N-5-hydroxypentyl metabolite in various organic solvents is limited, the general principle for cannabinoids is that colder temperatures and protection from light enhance stability.
Q4: Is UR-144 N-5-hydr[8][9]oxypentyl sensitive to light?
Q5: What are the poten[9]tial degradation products of UR-144 and its metabolites?
A5: UR-144 is known to undergo thermal degradation, especially when smoked, which results in a ring-opened isomer often referred to as the "UR-144 degradant". This pyrolysis product ha[10][11][12]s been shown to have a higher affinity for the human CB1 receptor than the parent compound. Metabolic pathways for UR[10]-144 include hydroxylation at various positions on the N-pentyl chain, leading to metabolites like this compound. Further metabolism can le[13][14]ad to dihydroxylated and carboxylated metabolites. It's important to be awar[14][15]e of these potential degradants and metabolites in your analytical work, as they may have their own biological activity.
Troubleshooting Guid[13][16]e
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results in bioassays. | Degradation of the compound due to improper storage (e.g., prolonged storage at room temperature, repeated freeze-thaw cycles). | 1. Prepare fresh dilutions from a properly stored, frozen stock solution. 2. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. 3. Verify the concentration of your working solution using an analytical technique like HPLC-UV or LC-MS. |
| Appearance of unknown peaks in chromatograms (HPLC, LC-MS). | Presence of degradation products or impurities. This could be due to thermal degradation, oxidation, or hydrolysis. | 1. Analyze a freshly prepared sample from a new vial of the reference standard to confirm the identity of the main peak. 2. If the unknown peaks persist, consider the possibility of in-source fragmentation in the mass spectrometer or on-column degradation. 3. Review storage conditions and handling procedures to identify potential sources of degradation. |
| Difficulty in dissolving the solid compound. | The compound may not have fully returned to solution after being stored at low temperatures. | 1. Allow the vial to warm to room temperature before opening to prevent condensation. 2. Once at room temperature, sonicate the solution for 10-15 minutes to ensure complete dissolution. |
| Precipitation obser[9]ved in a stored solution. | The solubility of the compound may be lower at colder temperatures, or the solvent may have evaporated over time. | 1. Warm the solution to room temperature and sonicate to redissolve the precipitate. 2. Ensure vials are tightly sealed to prevent solvent evaporation. 3. If the issue persists, consider preparing a more dilute stock solution. |
Data Summary Table
| Storage Condition | Matrix/Solvent | Stability of UR-144/Metabolites | Source |
| -20°C | Solid | ≥ 5 years | |
| -20°C | Whole Bl[1]ood | Stable for at least 12 weeks | |
| 4°C (Refrigerated)[6][7][8] | Whole Blood | Relatively stable for 12 weeks | |
| Room Temperature [6][7] | Whole Blood | Relatively stable for 12 weeks | |
| Room Temperature [6][7] | Urine | Unstable, significant degradation in 8 days | |
| -30°C | Acetonit[5]rile | Recommended for stock solutions |
Experimental Proto[3]cols
Protocol 1: Preparation of a 1 mg/mL Stock Solution in Acetonitrile
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh a precise amount of the solid compound using a calibrated analytical balance.
-
Dissolution: Transfer the weighed solid to a volumetric flask. Add a small amount of acetonitrile to dissolve the solid completely. Use a vortex mixer or sonicator if necessary.
-
Dilution: Once fully dissolved, add acetonitrile to the flask up to the calibration mark.
-
Mixing: Invert the flask several times to ensure a homogenous solution.
-
Storage: Transfer the stock solution to amber glass vials, preferably in single-use aliquots.
-
Labeling and Storage: Clearly label each vial with the compound name, concentration, solvent, preparation date, and store at -20°C or below.
Protocol 2: Assessment of Short-Term Stability
-
Sample Preparation: Prepare multiple aliquots of a known concentration of this compound in the desired solvent or matrix.
-
Initial Analysis (T=0): Immediately analyze three of the aliquots using a validated analytical method (e.g., LC-MS/MS) to establish the initial concentration.
-
Storage: Store the remaining aliquots under the desired test conditions (e.g., room temperature, 4°C, -20°C).
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 72h, 1 week), retrieve three aliquots from each storage condition.
-
Analysis: Allow the samples to reach room temperature and analyze them using the same analytical method as the initial analysis.
-
Data Evaluation: Compare the mean concentration at each time point to the initial (T=0) concentration. A significant decrease in concentration indicates instability under that specific storage condition.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Simplified overview of UR-144 degradation and metabolic pathways.
References
-
National Institute of Justice. (n.d.). Long-term Stability of Synthetic Cannabinoids in Biological Matrices. Retrieved from [Link]
- Sakata, M., et al. (2021). Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the stabilities of 6 SCMs in authentic specimens for up to 5 years. Legal Medicine, 49, 101859.
- Giorgetti, A., & Brunetti, P. (2022). Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature. International Journal of Molecular Sciences, 23(17), 9678.
- Fort, C., et al. (2017). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 41(5), 360–366.
- De Luca, R., et al. (2018). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. Toxics, 6(4), 62.
- Bovell, C. A., et al. (2014). Quantitative Measurement of XLR11 and UR-144 in Oral Fluid by LC–MS-MS. Journal of Analytical Toxicology, 38(5), 259–266.
- Cumpston, K. L. (2015). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University.
- Fort, C. (2015). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis through Liquid Chromatography Tandem Mass Spectrometry. University of Central Oklahoma.
- Higuchi, T., et al. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. The Journal of toxicological sciences, 42(3), 335–341.
- Adamowicz, P., et al. (2014). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine.
- Giorgetti, A., & Brunetti, P. (2022).
- Cumpston, K. L. (2015). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University.
- Kavanagh, P., et al. (2013). UR-144 in products sold via the Internet: Identification of related compounds and characterization of pyrolysis products. Drug testing and analysis, 5(8), 623–631.
- Fort, C., et al. (2017). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 41(5), 360-366.
- Kavanagh, P., et al. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology, 37(5), 265–276.
- Kevin, R. C., et al. (2017). Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures. Forensic toxicology, 35(2), 235–248.
-
Restek Corporation. (2012). Handling Your Analytical Reference Standards. Retrieved from [Link]
-
Pharmaguideline Forum. (2022). Reference Standard Storage. Retrieved from [Link]
- Wiley, J. L., et al. (2017). Thermolytic Degradation of Synthetic Cannabinoids: Chemical Exposures and Pharmacological Consequences. Neuropharmacology, 112(Pt A), 3–13.
- Wiley, J. L., et al. (2017). Thermolysis of synthetic cannabinoids. Total ion chromatograms showing the results of aerobic thermolysis of JWH-018, UR-144, XLR11, A-834735 and PB-22 at 800 °C.
- Gu, J. D., & Berry, D. F. (1994). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and environmental microbiology, 60(7), 2412–2416.
-
Wikipedia. (n.d.). Synthetic drug. Retrieved from [Link]
- Zuba, D., et al. (2016). The paths of syntheses, chemical characteristics and stability tests for selected synthetic cannabinoids: 5F-PB-22, NM-2201, UR-144, and AB-CHMINACA.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 4. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 5. ojp.gov [ojp.gov]
- 6. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blogs | Restek [discover.restek.com]
- 10. Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. marshall.edu [marshall.edu]
- 14. academic.oup.com [academic.oup.com]
- 15. Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine [pubmed.ncbi.nlm.nih.gov]
UR-144 N-5-hydroxypentyl solubility in organic solvents
Welcome to the technical support guide for UR-144 N-(5-hydroxypentyl) metabolite, also known as XLR11 N-(5-hydroxypentyl) metabolite. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling this compound, with a specific focus on achieving reliable and reproducible solubility in organic solvents for your experiments. As a phase I metabolite of the synthetic cannabinoid UR-144, understanding its physicochemical properties is critical for accurate quantification and pharmacological studies.[1][2]
This guide moves beyond simple protocols to explain the scientific rationale behind each step, ensuring you can anticipate and resolve challenges effectively.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries regarding UR-144 N-5-hydroxypentyl.
Q1: What is the general appearance of solid this compound? this compound is typically supplied as a crystalline solid.[1] The physical form necessitates proper technique to ensure complete dissolution.
Q2: What are the recommended organic solvents for dissolving this compound? Based on supplier data, this compound exhibits good solubility in several common organic solvents.[1] Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol are all effective choices.[1][3]
Q3: What is the maximum demonstrated solubility in these solvents? The compound is soluble in DMF, DMSO, and ethanol at concentrations of up to 30 mg/mL.[1][3] See the data summary table below for more details.
Q4: How should I store solid this compound and its prepared solutions? For long-term stability (≥ 5 years), the solid compound should be stored at -20°C.[1] Prepared stock solutions in organic solvents should also be stored at -20°C in tightly sealed vials to prevent solvent evaporation and degradation.
Q5: Is the compound stable at room temperature? While the compound is typically shipped at ambient temperatures, long-term stability is not guaranteed.[1] One study noted that in a biological matrix (urine), this compound was one of the least stable metabolites at room temperature, with significant degradation observed after just 8 days.[4] However, its stability was maintained under refrigerated and frozen conditions.[4] Therefore, it is critical to minimize the time that solutions are kept at room temperature.
Solubility Data Summary
This table summarizes the known solubility of this compound and its related metabolites in various solvents. This comparative data can be useful when designing experiments involving metabolic pathways.
| Compound | Solvent | Solubility | Citation |
| This compound metabolite | DMF | 30 mg/mL | [1][3] |
| This compound metabolite | DMSO | 30 mg/mL | [1][3] |
| This compound metabolite | Ethanol | 30 mg/mL | [1][3] |
| UR-144 N-pentanoic acid metabolite | DMSO | 13 mg/mL | [5] |
| UR-144 N-pentanoic acid metabolite | Ethanol | 14 mg/mL | [5] |
| UR-144 N-(5-hydroxypentyl) β-D-Glucuronide | DMSO | 5 mg/mL | [6] |
| UR-144 N-(5-hydroxypentyl) β-D-Glucuronide | Ethanol | 12.5 mg/mL | [6] |
| UR-144 N-(5-hydroxypentyl) β-D-Glucuronide | PBS (pH 7.2) | 2 mg/mL | [6] |
Troubleshooting Guide: Solubility Issues
Encountering solubility problems can compromise experimental timelines and results. This guide addresses the most common issues in a question-and-answer format.
Problem: My this compound is not dissolving completely, even in a recommended solvent.
-
Potential Cause 1: Concentration Exceeds Solubility Limit.
-
Explanation: You may be attempting to create a solution with a concentration higher than the solvent's capacity (e.g., >30 mg/mL in DMSO).[1] The crystalline nature of the solid means dissolution can be slow, sometimes appearing insoluble at first.
-
Solution: Verify your calculations. If the concentration is too high, add more solvent to dilute the sample to a concentration at or below the 30 mg/mL threshold.
-
-
Potential Cause 2: Insufficient Mechanical or Thermal Energy.
-
Explanation: As a crystalline solid, this compound requires energy to break down its crystal lattice structure and allow the solvent to solvate the individual molecules. Simply adding the solvent may not be sufficient.
-
Solution: Vigorously vortex the solution for 1-2 minutes. If particles remain, use a bath sonicator for 5-10 minutes. Gentle warming in a water bath (37°C) can also significantly aid dissolution, but do not overheat, as this may risk degradation.
-
-
Potential Cause 3: Poor Solvent Quality.
-
Explanation: Hygroscopic solvents like DMSO can absorb atmospheric moisture over time. The presence of water can significantly decrease the solubility of hydrophobic compounds like this compound.
-
Solution: Use fresh, anhydrous-grade solvent from a recently opened bottle. Store your solvents properly with desiccant caps or under an inert gas like argon or nitrogen to prevent water absorption.
-
Dissolution Troubleshooting Workflow
The following diagram outlines a systematic approach to resolving solubility challenges.
Caption: Systematic workflow for troubleshooting dissolution of this compound.
Problem: My prepared solution was clear initially but now shows precipitation after storage.
-
Potential Cause: "Crashing out" due to Temperature Change.
-
Explanation: Solubility is temperature-dependent. A solution prepared at room temperature or with gentle warming may become supersaturated when stored at -20°C, causing the compound to precipitate out of the solution.
-
Solution: Before use, allow the vial to equilibrate to room temperature. If precipitate is visible, re-dissolve it completely using the energy application methods described above (vortex, sonication) before making any dilutions.
-
-
Potential Cause: Solvent Evaporation.
-
Explanation: If the vial is not sealed properly, volatile organic solvents can evaporate over time, especially during freeze-thaw cycles. This increases the concentration of the compound, potentially beyond its solubility limit.
-
Solution: Always use high-quality vials with tight-fitting, secure caps (e.g., PTFE-lined). For long-term storage, consider sealing vials with Parafilm®. If evaporation is suspected, the solution's concentration is no longer reliable, and a fresh stock should be prepared.
-
Experimental Protocols
Adherence to standardized protocols is essential for reproducibility.
Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO
-
Pre-analysis: Allow the vial of solid this compound (Formula Weight: 327.5 g/mol ) to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation of atmospheric moisture onto the compound.[1]
-
Weighing: Accurately weigh the desired amount of the crystalline solid (e.g., 5 mg) into a sterile, appropriately sized glass vial.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial. For 5 mg of compound to make a 10 mg/mL solution, add 500 µL of DMSO.
-
Dissolution: Cap the vial tightly and vortex vigorously for 2 minutes. Visually inspect for any remaining solid particles.
-
Sonication (if necessary): If particles persist, place the vial in a bath sonicator and sonicate for 10-15 minutes, or until the solution is completely clear.
-
Storage: Once fully dissolved, flush the vial headspace with an inert gas (e.g., argon), cap tightly, and store at -20°C.
Protocol 2: Preparation of an Aqueous Working Solution (e.g., 10 µM)
This protocol describes the dilution of an organic stock into an aqueous buffer, a common step that can cause precipitation if not done carefully.
-
Stock Retrieval: Remove your 10 mg/mL DMSO stock solution from the -20°C freezer. Allow it to thaw completely and equilibrate to room temperature. Re-dissolve any precipitate by vortexing.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution in the organic solvent first. For example, dilute the 10 mg/mL stock 1:10 in DMSO to create a 1 mg/mL solution. This helps prevent localized high concentrations when adding to the aqueous buffer.
-
Final Dilution: Prepare your final aqueous buffer (e.g., PBS with 0.1% BSA or 0.01% Tween® 20 to act as a carrier and prevent precipitation/adsorption to plasticware). While vortexing the aqueous buffer, add the required volume of the organic stock solution drop-by-drop. This rapid mixing is crucial to prevent the hydrophobic compound from precipitating.
-
Calculation Example: To make 1 mL of a 10 µM working solution from a 1 mg/mL stock:
-
1 mg/mL = 1 µg/µL.
-
Molarity = (1 g/L) / (327.5 g/mol ) = 3.05 mM.
-
Using M1V1 = M2V2: (3.05 mM)(V1) = (10 µM)(1000 µL) -> V1 = 3.28 µL.
-
Add 3.28 µL of the 1 mg/mL stock to 996.72 µL of vortexing aqueous buffer.
-
-
-
Final Check: Ensure the final working solution is clear. The final concentration of DMSO should be kept as low as possible (typically <0.5%) to avoid solvent effects in biological assays.
Solvent Selection Logic
Choosing the right solvent depends on your downstream application.
Caption: Decision tree for selecting an appropriate organic solvent for your experiment.
References
-
National Institute of Justice. (2020). Long-term Stability of Synthetic Cannabinoids in Biological Matrices. Retrieved from [Link]
-
Wikipedia. (n.d.). UR-144. Retrieved from [Link]
-
Williamson, J. (2015). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University Theses and Dissertations. Retrieved from [Link]
-
Annex Publishers. (n.d.). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Retrieved from [Link]
-
NYS OASAS. (2021, August 23). Learning Thursdays: Synthetic Cannabinoids [Video]. YouTube. Retrieved from [Link]
-
Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Retrieved from [Link]
Sources
Technical Support Center: Matrix Effects in UR-144 N-(5-hydroxypentyl) LC-MS/MS Analysis
Welcome to the technical support center for the LC-MS/MS analysis of UR-144 N-(5-hydroxypentyl) metabolite. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common yet critical challenge of matrix effects. Here, we will delve into the causes, identification, and mitigation of these effects to ensure the accuracy, precision, and robustness of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the analysis of UR-144 N-(5-hydroxypentyl)?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as UR-144 N-(5-hydroxypentyl), due to the presence of co-eluting compounds from the sample matrix (e.g., urine, blood, plasma).[1] This phenomenon can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can severely compromise the accuracy and precision of quantification.[1][2] In bioanalysis, the "matrix" comprises a complex mixture of endogenous components like salts, proteins, and lipids.[2][3] For UR-144 N-(5-hydroxypentyl), a metabolite often analyzed in complex biological fluids, failure to address matrix effects can lead to erroneous concentration measurements, impacting toxicological interpretations or pharmacokinetic studies.
Q2: What are the primary causes of matrix effects in biological samples like urine and plasma?
A2: The predominant culprits behind matrix effects, particularly ion suppression in electrospray ionization (ESI), are phospholipids.[2][4] Phospholipids are major components of cell membranes and are abundant in matrices like plasma and whole blood.[5][6] During common sample preparation methods like protein precipitation, phospholipids can be co-extracted with the analyte of interest.[4][6] If they co-elute with UR-144 N-(5-hydroxypentyl) from the LC column, they compete for ionization in the MS source, leading to a suppressed analyte signal.[4][5] This competition can result in reduced sensitivity, poor reproducibility, and inaccurate quantification.[6]
Q3: How can a stable isotope-labeled internal standard (SIL-IS) help mitigate matrix effects?
A3: A stable isotope-labeled internal standard, such as UR-144 N-(5-hydroxypentyl)-d5, is considered the gold standard for compensating for matrix effects.[1][7] Because a SIL-IS is chemically almost identical to the analyte, it exhibits very similar chromatographic behavior and ionization efficiency.[1][8] By adding a known concentration of the SIL-IS to the sample at the beginning of the extraction process, it will co-elute and experience nearly the same degree of ion suppression or enhancement as the target analyte.[8][9] Quantification is then based on the ratio of the analyte's peak area to the internal standard's peak area. This ratio remains consistent even if the absolute signal intensity of both compounds fluctuates due to matrix effects, thus normalizing the data and leading to more accurate and precise results.[1][9]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your analysis and links them to potential matrix effect-related causes.
Issue 1: Poor reproducibility and high variability in quality control (QC) samples.
-
Potential Cause: Inconsistent matrix effects between different samples or batches. The composition of biological matrices can vary significantly from one individual to another, leading to different degrees of ion suppression.[2] Phospholipids, if not adequately removed, can also build up on the analytical column and elute erratically, causing unpredictable suppression.[4][6]
-
Troubleshooting Steps:
-
Review Sample Preparation: If using a simple protein precipitation (PPT) method, consider switching to a more rigorous technique. PPT is known to be the least effective method for removing matrix components.[10]
-
Implement Phospholipid Removal: Incorporate a specific phospholipid removal step. Techniques like HybridSPE-Phospholipid, which use zirconia-coated particles to selectively bind and remove phospholipids, can dramatically reduce matrix effects.[4][5][6][11]
-
Optimize Chromatography: Increase the chromatographic resolution between UR-144 N-(5-hydroxypentyl) and the region where phospholipids typically elute (the "phospholipid zone"). This can be achieved by adjusting the gradient profile or using a different column chemistry.[12]
-
Verify Internal Standard Performance: Ensure your SIL-IS is co-eluting perfectly with the analyte. A slight shift in retention time can cause the IS to experience a different degree of suppression than the analyte, a phenomenon known as differential matrix effects.[1][13] If this is observed, a column with slightly lower resolution might paradoxically improve results by forcing complete co-elution.[8]
-
Issue 2: Low signal intensity and failure to meet required limits of quantification (LOQ).
-
Potential Cause: Significant ion suppression is likely reducing the signal of your analyte. This is a common issue when analyzing trace levels of compounds in complex matrices.[4]
-
Troubleshooting Steps:
-
Assess Matrix Factor: Quantify the extent of ion suppression using a post-extraction addition experiment (see Protocol 1 below). This will confirm if ion suppression is the root cause.
-
Enhance Sample Cleanup: The most effective way to combat ion suppression is to improve sample preparation.[14] Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) are generally more effective than LLE or PPT at removing interfering components.[10][15] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can produce exceptionally clean extracts.[10][14]
-
Consider 2D-LC: For extremely challenging matrices, two-dimensional liquid chromatography (2D-LC) can be employed. This technique provides a significant increase in peak capacity, effectively separating the analyte from matrix interferences.[16]
-
Optimize MS Source Conditions: While not a solution for removing matrix components, optimizing parameters like gas temperatures and flow rates can sometimes help maximize the analyte signal in the presence of suppression.[3]
-
Issue 3: Calibration curve is non-linear or requires a quadratic fit.
-
Potential Cause: Concentration-dependent matrix effects. The degree of ion suppression may not be constant across the calibration range. This can happen if the interfering compounds become saturated at higher analyte concentrations. While a quadratic fit might be used, as was done in one study for UR-144 N-(5-hydroxypentyl), it is often an indication of underlying matrix issues that should be addressed.[15]
-
Troubleshooting Steps:
-
Improve Sample Preparation: As with other issues, a cleaner extract is the best solution. Reducing the overall amount of matrix components entering the MS source will lead to a more linear response.[10]
-
Use Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix extract that is identical to your samples.[3] This ensures that the calibrators experience the same matrix effects as the unknown samples, improving accuracy.
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can be a simple and effective way to reduce the concentration of interfering matrix components and mitigate their impact.[17][18]
-
Experimental Protocols & Workflows
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol, based on the method described by Matuszewski et al., allows for the calculation of the Matrix Factor (MF), a quantitative measure of ion suppression or enhancement.[19][20]
Objective: To determine the absolute matrix effect on the ionization of UR-144 N-(5-hydroxypentyl).
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and SIL-IS into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least 6-10 different lots of blank biological matrix (e.g., urine). Spike the analyte and SIL-IS into the final, dried extract just before reconstitution.
-
Set C (Pre-Extraction Spike): Spike the analyte and SIL-IS into the blank biological matrix before starting the extraction procedure. (This set is used to determine recovery, not the matrix factor itself).
-
-
Analyze Samples: Inject all samples onto the LC-MS/MS system.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = ( (Peak Area Analyte in Set B / Peak Area IS in Set B) ) / ( (Peak Area Analyte in Set A / Peak Area IS in Set A) )
-
This value demonstrates how well the internal standard is compensating for the matrix effect. A value close to 1 indicates effective compensation.
-
Data Interpretation Table
| Matrix Factor (MF) | IS-Normalized MF | Interpretation & Recommended Action |
| 0.25 | 1.02 | Severe ion suppression is present, but the SIL-IS is effectively compensating for it. The method is likely reliable. |
| 0.30 | 0.65 | Severe ion suppression is present, and the SIL-IS is NOT effectively compensating. This points to differential matrix effects. Action: Improve sample cleanup and/or adjust chromatography to ensure co-elution. |
| 1.35 | 1.05 | Significant ion enhancement is occurring, but the SIL-IS is tracking it well. The method may be acceptable, but investigate the source of enhancement. |
| 0.95 | 0.98 | Minimal matrix effects observed. The current sample preparation and chromatography are effective. |
Visualization of Key Concepts
Workflow for Assessing Matrix Effects
Caption: Workflow for the quantitative evaluation of matrix effects, recovery, and process efficiency.
Mechanism of Ion Suppression by Phospholipids
Caption: Competition between analyte and phospholipids for ionization in the ESI droplet.
References
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International. [Link]
-
Li, W., & Tse, F. L. S. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Chrominfo. [Link]
-
Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. [Link]
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. (2021). Journal of the American Society for Mass Spectrometry. [Link]
-
Patel, D. N., et al. (2011). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Liang, Z., et al. (2009). Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects. Rapid Communications in Mass Spectrometry. [Link]
-
Two-dimensional LC/MS/MS to Reduce Ion Suppression in the Determination of Cannabinoids in Blood Plasma. (n.d.). Agilent. [Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (n.d.). Bioanalysis Zone. [Link]
-
Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of AOAC International. [Link]
-
Hewavitharana, A. K., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Journal of Chromatographic Science. [Link]
-
Ghosh, C., et al. (2011). A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis. Journal of Bioequivalence & Bioavailability. [Link]
-
Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. (2023). RPubs. [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025). Chromatography Online. [Link]
-
Method development and validation for synthetic and natural cannabinoids on LC-MS/MS. (n.d.). Kingston University Research Repository. [Link]
-
Benvenuto, K., et al. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Journal of Forensic Science & Criminology. [Link]
-
Synthetic cannabinoid matrix effects in urine matrix. (2023). ResearchGate. [Link]
-
Bishop, A. M., et al. (2021). Validation of a liquid chromatography-tandem mass spectrometry method for analyzing cannabinoids in oral fluid. Journal of Analytical Toxicology. [Link]
-
Tackling Cannabinoids Ion Suppression Issues in Biological Matrices Using Chromatographic Tools. (2023). ResearchGate. [Link]
-
Wu, Y., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Molecules. [Link]
-
Bowman, D. B., & Rader, G. (2024). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology. [Link]
-
Long-term Stability of Synthetic Cannabinoids in Biological Matrices. (n.d.). National Institute of Justice. [Link]
-
Queiroz, G. A., et al. (2025). A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples. Journal of Forensic Sciences. [Link]
-
Øiestad, E. L., et al. (2018). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. Drug Testing and Analysis. [Link]
-
Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. (2022). Molecules. [Link]
-
Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. (2022). MDPI. [Link]
-
Structural Elucidation of Metabolites of Synthetic Cannabinoid UR-144 by Cunninghamella elegans Using Nuclear Magnetic Resonance (NMR) Spectroscopy. (2019). ResearchGate. [Link]
-
Qualitative confirmation of 9 synthetic cannabinoids and 20 metabolites in human urine using LC-MS/MS and library search. (n.d.). SciSpace. [Link]
-
A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. (2016). Journal of Analytical Toxicology. [Link]
-
Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. (2016). Journal of Analytical Toxicology. [Link]
-
Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes. (2012). ResearchGate. [Link]
-
Adamowicz, P., et al. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Toxicology. [Link]
-
Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. (2024). ResearchGate. [Link]
-
Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes. (2012). Clinical and Translational Science. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. longdom.org [longdom.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. caymanchem.com [caymanchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ojp.gov [ojp.gov]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. academic.oup.com [academic.oup.com]
Technical Support Center: Improving UR-144 N-5-hydroxypentyl Detection Limits
Welcome to the technical support center dedicated to enhancing the detection of UR-144 N-5-hydroxypentyl, a critical metabolite for confirming the intake of the synthetic cannabinoid UR-144. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analytical testing for this compound. Here, we synthesize technical accuracy with field-proven insights to help you troubleshoot and optimize your experimental workflows.
Frequently Asked Questions (FAQs)
This section addresses common challenges and questions that arise during the detection of this compound.
Q1: Why is detecting the this compound metabolite more informative than detecting the parent compound?
A1: The parent compound, UR-144, is extensively metabolized in the body.[1][2] Consequently, its concentration in biological samples like urine can be very low or undetectable.[3][4][5] The N-5-hydroxypentyl metabolite is one of the major urinary metabolites, making it a more reliable biomarker for confirming UR-144 consumption.[2][4][6] Studies have shown that metabolites like this compound are found in higher concentrations in urine samples from suspected users compared to the parent compound.[4][5]
Q2: I'm observing a weak signal for this compound in my urine samples. What could be the issue?
A2: A weak signal can stem from several factors. One common reason is that the metabolite is often present as a glucuronide conjugate, a form that is not readily detectable by standard LC-MS/MS or GC-MS methods.[1][7] Enzymatic hydrolysis using β-glucuronidase is a crucial step to cleave the glucuronide moiety and increase the concentration of the free, detectable metabolite.[7][8][9] Additionally, suboptimal sample preparation, matrix effects, or inadequate instrument sensitivity can all contribute to a weak signal.
Q3: How can I mitigate matrix effects in my LC-MS/MS analysis?
A3: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in bioanalysis.[10][11][12] To mitigate these effects, consider the following strategies:
-
Effective Sample Preparation: Employ solid-phase extraction (SPE) to clean up the sample and remove interfering substances.[13][14]
-
Chromatographic Separation: Optimize your liquid chromatography method to separate the analyte from co-eluting matrix components.
-
Use of Internal Standards: Incorporate a stable isotope-labeled internal standard, such as UR-144 N-(5-hydroxypentyl) metabolite-d5, to compensate for matrix effects and variations in extraction recovery.[15]
-
Dilution: In some cases, a simple "dilute-and-shoot" approach can reduce the concentration of interfering matrix components.
Q4: What are the expected limits of detection (LOD) and quantification (LOQ) for this compound?
A4: The LODs and LOQs can vary significantly depending on the analytical method and the sample matrix. For LC-MS/MS analysis in urine, validated methods have achieved LODs ranging from 0.05 to 0.15 ng/mL and an LLOQ of 1.0 ng/mL for this compound.[4][5][6]
| Method | Matrix | Typical LOD (ng/mL) | Typical LOQ (ng/mL) | Reference |
| LC-MS/MS | Urine | 0.05 - 0.15 | 1.0 | [4][5][6] |
| LC-MS/MS | Oral Fluid | - | 0.05 - 10 | [16] |
| GC-MS | Urine | Varies | Varies | [17] |
Troubleshooting Guides
These guides provide step-by-step protocols and troubleshooting tips for key stages of your analytical workflow.
Guide 1: Optimizing Enzymatic Hydrolysis of Urine Samples
Objective: To efficiently cleave glucuronide conjugates of this compound to increase the free analyte concentration.
Underlying Principle: The majority of UR-144 metabolites are excreted in urine as glucuronide conjugates to increase their water solubility for elimination.[1][7] β-glucuronidase is an enzyme that catalyzes the hydrolysis of these conjugates.[7][8] The efficiency of this enzymatic reaction is dependent on factors like pH, temperature, incubation time, and the source of the enzyme.[7][18]
Sources
- 1. ecddrepository.org [ecddrepository.org]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. faa.gov [faa.gov]
- 8. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 9. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. annexpublishers.com [annexpublishers.com]
- 17. Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimization of recombinant β-glucuronidase hydrolysis and quantification of eight urinary cannabinoids and metabolites by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: UR-144 N-5-hydroxypentyl Immunoassay
Welcome to the technical support guide for UR-144 N-5-hydroxypentyl immunoassays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of detecting UR-144 and its metabolites. Given the rapid evolution of synthetic cannabinoids, understanding the nuances of immunoassay specificity and potential cross-reactivity is critical for accurate data interpretation. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered during experimentation.
The Challenge of a Moving Target
The landscape of synthetic cannabinoids is in constant flux, with new chemical entities emerging to circumvent regulations.[1][2] This presents a significant challenge for screening methods like immunoassays, which are developed to target specific molecular structures. While immunoassays offer a rapid and high-throughput screening solution, their reliance on antibody-antigen recognition makes them susceptible to cross-reactivity from structurally similar, untargeted compounds.[3][4] This guide focuses specifically on the cross-reactivity issues associated with assays targeting this compound, a primary metabolite of the synthetic cannabinoid UR-144.
Core Principles: The Competitive Immunoassay
Most immunoassays for small molecules like synthetic cannabinoids operate on a competitive binding principle. In this system, the drug present in a sample competes with a drug-enzyme conjugate for a limited number of antibody binding sites. The enzyme's activity is directly proportional to the concentration of the drug in the sample. A higher drug concentration in the sample results in less binding of the drug-enzyme conjugate and, therefore, a higher enzyme activity, which generates a measurable signal.[5][6][7]
Caption: Specific binding vs. cross-reactivity.
Q3: My UR-144 metabolite immunoassay is positive, but the subject was exposed to XLR-11. Why?
A: This is the most common cross-reactivity issue with UR-144 immunoassays. XLR-11 is the 5-fluoro analog of UR-144. [8][9]A primary metabolic pathway for XLR-11 involves oxidative defluorination, where the fluorine atom on the pentyl chain is replaced by a hydroxyl group. [10]This process results in the formation of This compound , the exact same metabolite produced by UR-144. [10] Therefore, an immunoassay targeting this shared metabolite cannot distinguish between exposure to UR-144 and XLR-11. [10][11]A positive result in such an assay indicates exposure to either or both compounds.
| Compound | Structure | Relevance to UR-144 Immunoassay |
| UR-144 | (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone [12] | Parent compound, metabolizes to the target analyte. |
| This compound | [1-(5-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone [13][14] | The primary target analyte for many UR-144 immunoassays. |
| XLR-11 (5F-UR-144) | methanone [15][16] | A common synthetic cannabinoid that is a major source of cross-reactivity. |
| XLR-11 Metabolite | Metabolizes via oxidative defluorination to this compound. [10] | Identical to the target analyte, making differentiation by immunoassay impossible. |
Q4: What other compounds might cross-react with a this compound immunoassay?
A: While XLR-11 is the most significant cross-reactant, the potential for interference is not limited to this compound. The specificity of an immunoassay depends entirely on the antibody used in the kit. Some assays may exhibit cross-reactivity with other synthetic cannabinoids that share structural similarities, especially in the indole core and the N-alkyl side chain.
-
Other UR-144 Metabolites: Assays may show varying degrees of cross-reactivity with other UR-144 metabolites, such as the N-(4-hydroxypentyl) or N-pentanoic acid metabolites. [10][11]* Structurally Related Synthetic Cannabinoids: Although many manufacturers claim low cross-reactivity with unrelated synthetic cannabinoids (e.g., JWH-018), this should always be verified. [11]The constant emergence of new designer drugs means that a kit's cross-reactivity profile may not have been tested against the most current compounds on the illicit market. [4][17]Studies have shown that the diagnostic efficiency of some synthetic cannabinoid immunoassays can be very low when faced with newer, untested generations of these drugs. [3][18] It is crucial to consult the manufacturer's package insert for a detailed list of compounds that have been tested for cross-reactivity. [6][19]However, the absence of a compound from this list does not guarantee a lack of cross-reactivity.
Q5: How can I confirm that a positive immunoassay result is truly from UR-144 and not a cross-reactant like XLR-11?
A: A positive immunoassay result should always be considered a preliminary or presumptive result. [5]Confirmation requires a more specific analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) . [1][20]This technique separates compounds based on their physical properties and identifies them based on their unique mass-to-charge ratio, providing definitive structural information.
LC-MS/MS can distinguish between UR-144 and XLR-11 exposure by targeting metabolites that are unique to each parent compound. For example, while both can form this compound, only XLR-11 will form fluorinated metabolites.
Protocol: Sample Preparation for LC-MS/MS Confirmation
This protocol provides a general workflow for preparing urine samples for LC-MS/MS analysis to confirm immunoassay findings.
Objective: To hydrolyze conjugated metabolites and extract analytes for LC-MS/MS analysis.
Materials:
-
Urine sample
-
β-glucuronidase enzyme solution
-
Phosphate or acetate buffer (pH may vary depending on enzyme)
-
Internal standards (deuterated analogs, e.g., UR-144 N-(5-hydroxypentyl) metabolite-d5) [21]* Organic solvent for extraction (e.g., ethyl acetate, hexane/ethyl acetate mixture)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., methanol or mobile phase)
-
LC-MS vials
Procedure:
-
Sample Aliquoting: Pipette 1 mL of the urine sample into a clean glass tube.
-
Internal Standard Spiking: Add an appropriate amount of the deuterated internal standard solution to the sample. This corrects for variability during sample preparation and analysis.
-
Hydrolysis (Deconjugation):
-
Add buffer to adjust the pH of the urine to the optimal range for the β-glucuronidase enzyme.
-
Add the β-glucuronidase solution.
-
Vortex briefly and incubate the sample (e.g., at 55°C for 2-3 hours) to cleave the glucuronide conjugates and release the free metabolites. [22]4. Liquid-Liquid Extraction (LLE):
-
After cooling, add 3-5 mL of the organic extraction solvent to the tube.
-
Vortex vigorously for 5-10 minutes to ensure thorough mixing and transfer of analytes into the organic phase.
-
Centrifuge at ~3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Analyte Isolation:
-
Carefully transfer the upper organic layer to a new clean tube, being careful not to disturb the aqueous layer.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the reconstitution solvent.
-
Vortex to ensure the residue is fully dissolved.
-
-
Analysis: Transfer the reconstituted sample to an LC-MS vial for injection and analysis.
Caption: Confirmation workflow for immunoassay results.
Q6: My immunoassay results are inconsistent or unexpected. What are some common sources of error?
A: Beyond cross-reactivity, several factors can lead to unreliable results.
-
Matrix Effects: Components in the urine matrix (e.g., salts, proteins, endogenous compounds) can interfere with the antibody-antigen binding, either enhancing or suppressing the signal. Ensure your calibrators and controls are matrix-matched (e.g., in synthetic or drug-free urine). [1]* Improper Sample Handling: Degradation of metabolites can occur with improper storage. Urine samples should be refrigerated for short-term storage and frozen at -20°C or below for long-term storage. Avoid multiple freeze-thaw cycles.
-
Reagent Issues: Always use reagents before their expiration date and store them according to the manufacturer's instructions. Ensure that calibrators, controls, and reagents have equilibrated to room temperature before use.
-
Procedural Errors: Strict adherence to the assay protocol is essential. Pay close attention to incubation times, temperatures, and pipetting volumes.
-
Cutoff Interpretation: A result that is very close to the cutoff concentration should be interpreted with caution. A semi-quantitative analysis, if available, can provide more insight into whether the sample is truly negative or contains a low level of the analyte. [19]
References
- Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. (2025). Google Scholar.
- Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. (2012). Journal of Mass Spectrometry.
- Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. (2013). Journal of Analytical Toxicology.
- ARK™ UR-144/JWH-018 Assay. (2023). ARK Diagnostics, Inc.
- Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants.Marshall University.
- UR-144 (KM-X1) and XLR11 (5-F-UR-144).DEA Diversion Control Division.
- Maximize Detection of Synthetic Cannabinoids.Thermo Fisher Scientific.
- CEDIA® UR-144/XLR-11 Assay.Thermo Fisher Scientific.
- Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine. (2013). Journal of Analytical Toxicology.
- This compound | C21H29NO2 | CID 11515395.PubChem.
- XLR-11.
- Enzyme-linked immunosorbent assay (ELISA) for the detection of use of the synthetic cannabinoid agonists UR-144 and XLR-11 in human urine. (2014). Journal of Analytical Toxicology.
- Enzyme-Linked Immunosorbent Assay (ELISA) for the Detection of Use of the Synthetic Cannabinoid Agonists UR-144 and XLR-11 in Human Urine. (2014). Journal of Analytical Toxicology.
- XLR-11.UNODC Early Warning Advisory.
- Validation of an ELISA Synthetic Cannabinoids Urine Assay. (2014). Journal of Analytical Toxicology.
- Xlr 11 | C21H28FNO | CID 57501498.PubChem.
- UR-144 N-(5-hydroxypentyl) metabolite.Cayman Chemical.
- Immunoassay screening in urine for synthetic cannabinoids - an evaluation of the diagnostic efficiency. (2017).
- JWH 018 N-(5-hydroxypentyl) metabolite-d5.Cayman Chemical.
- Immunoassay screening in urine for synthetic cannabinoids - An evaluation of the diagnostic efficiency. (2017).
- Detecting Synthetic Cannabinoids by Immunoassay. (2018).
- XLR-11.Grokipedia.
- UR-144 N-(5-hydroxypentyl) metabolite-d5.Cayman Chemical.
- UR-144 N-(5-hydroxypentyl) β-D-Glucuronide.Cayman Chemical.
- Synthetic Cannabinoids (Spice, K2, etc.).
- ARK™ UR-144/JWH-018 Assay. (2019). ARK Diagnostics, Inc.
- Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity. (2022). Toxins.
Sources
- 1. Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pyxislabs.com [pyxislabs.com]
- 3. Immunoassay screening in urine for synthetic cannabinoids - an evaluation of the diagnostic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ark-tdm.com [ark-tdm.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ark-tdm.com [ark-tdm.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Xlr 11 | C21H28FNO | CID 57501498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Enzyme-linked immunosorbent assay (ELISA) for the detection of use of the synthetic cannabinoid agonists UR-144 and XLR-11 in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. This compound | C21H29NO2 | CID 11515395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. GSRS [gsrs.ncats.nih.gov]
- 16. Substance Details XLR-11 [unodc.org]
- 17. Validation of an ELISA Synthetic Cannabinoids Urine Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. wicourts.gov [wicourts.gov]
- 21. caymanchem.com [caymanchem.com]
- 22. caymanchem.com [caymanchem.com]
troubleshooting UR-144 N-5-hydroxypentyl synthesis
As a Senior Application Scientist, this guide provides a comprehensive technical support center for the synthesis of UR-144 N-5-hydroxypentyl metabolite, a crucial analytical standard for forensic and toxicological research. We will delve into the underlying chemical principles, provide a robust step-by-step protocol, and address common troubleshooting scenarios encountered in the laboratory.
Overview of the Synthetic Strategy
The synthesis of this compound, chemically known as -methanone, is most effectively achieved through a two-step process.[1] This strategy circumvents the challenges of direct hydroxylation of the parent UR-144 molecule. The core of this synthesis is the N-alkylation of an indole precursor with a protected 5-carbon chain containing a terminal hydroxyl group. This is followed by a deprotection step to yield the final product. This method ensures high regioselectivity at the indole nitrogen and prevents unwanted side reactions involving the hydroxyl group.
The precursor, (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, serves as the foundational indole core for this synthesis.[2][3] The choice of a suitable protecting group for the hydroxyl function is critical; a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is ideal due to its stability under the basic conditions of N-alkylation and its straightforward removal under mild acidic conditions.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol outlines the synthesis starting from the indole precursor. Ensure all procedures are conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Part 1: N-Alkylation with Protected 5-Bromopentan-1-ol
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone (1.0 eq).
-
Solvation: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Causality Insight: NaH is a strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen to form the highly nucleophilic indolide anion. Performing this at 0 °C controls the exothermic reaction and prevents potential side reactions.
-
-
Reaction Monitoring: Allow the mixture to stir at 0 °C for 30 minutes. The cessation of hydrogen gas evolution indicates the completion of deprotonation.
-
Alkylation: Add a solution of 5-bromo-1-(tert-butyldimethylsilyloxy)pentane (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Incubation: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected intermediate.
Part 2: Deprotection of the Silyl Ether
-
Solvation: Dissolve the crude product from Part 1 in tetrahydrofuran (THF).
-
Deprotection: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq).
-
Causality Insight: The fluoride ion in TBAF has a very high affinity for silicon, making it an effective and mild reagent for cleaving the TBDMS protecting group without affecting other functional groups in the molecule.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
| Parameter | Recommended Condition | Purpose |
| N-Alkylation Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for indole deprotonation. |
| Solvent | Anhydrous DMF | Aprotic, polar solvent to dissolve reactants. |
| Protecting Group | TBDMS (tert-butyldimethylsilyl) | Stable to basic conditions, easily removed with fluoride. |
| Deprotection Reagent | TBAF (Tetrabutylammonium fluoride) | Mild and selective cleavage of the Si-O bond. |
| Purification Method | Flash Column Chromatography | Separation of the final product from impurities. |
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis.
Question 1: My N-alkylation step is showing very low yield. What are the potential causes?
Answer: Low yield in the N-alkylation step is a frequent issue. Consider the following possibilities:
-
Insufficient Deprotonation: The indole nitrogen must be fully deprotonated to become sufficiently nucleophilic.
-
Solution: Ensure your NaH is fresh and not quenched by atmospheric moisture. Use a slight excess (1.2-1.5 eq) and allow sufficient time for hydrogen evolution to cease before adding the alkylating agent.
-
-
Moisture in the Reaction: Water will quench the NaH and the indolide anion.
-
Solution: Use flame-dried glassware and anhydrous solvents. Ensure your inert atmosphere is maintained throughout the addition of reagents.
-
-
Poor Quality Alkylating Agent: The protected 5-bromopentan-1-ol may have degraded.
-
Solution: Verify the purity of your alkylating agent by NMR or GC-MS before use. Store it under inert gas and away from moisture.
-
-
Side Reactions: While N-alkylation is generally favored, competitive C3-alkylation can occur, though it is less common for indole anions.
-
Solution: Sticking to the recommended temperature (0 °C for deprotonation, then room temperature) minimizes side reactions.
-
Question 2: During purification, I see multiple spots on my TLC plate that are close to my product spot. What could they be?
Answer: The presence of closely running spots indicates impurities with similar polarity to your final product. These could be:
-
Unreacted Starting Material: If the reaction did not go to completion.
-
Di-alkylation Product: Although sterically hindered, it's a possibility.
-
Ring-Opened Degradants: The tetramethylcyclopropyl group can be susceptible to ring-opening under certain conditions, especially acidic ones.[4] This can lead to the formation of isomers like 4-hydroxy-3,3,4-trimethyl-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)pentan-1-one.[4]
-
Solution: Optimize your column chromatography. Use a shallow elution gradient and consider a different solvent system (e.g., dichloromethane/methanol) to improve separation. Characterize the main impurity by LC-MS to identify its mass.
-
Question 3: My final product appears unstable and changes color upon storage. How can I prevent degradation?
Answer: Indole-containing compounds can be sensitive to air and light, leading to oxidation and discoloration.
-
Storage Conditions: Store the purified product under an inert atmosphere (argon is preferable), protected from light (in an amber vial), and at low temperatures (-20°C is recommended for long-term storage).
-
Solvent Purity: Ensure solvents used for storage are degassed and free of peroxides, especially ethers like THF.
-
Pyrolysis Products: Be aware that UR-144 and related compounds can undergo thermal degradation, for instance, during GC-MS analysis, which can lead to the formation of a ring-opened isomer.[5] This is a characteristic of the molecule's lability rather than storage degradation.
Question 4: How do I confirm the identity and purity of my final product?
Answer: A combination of analytical techniques is essential for unambiguous characterization.
-
Mass Spectrometry (MS): Use LC-MS/MS or high-resolution MS to confirm the molecular weight (Expected [M+H]⁺ for C₂₁H₂₉NO₂ is ~328.22).[6] The fragmentation pattern should be consistent with the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. Key signals to look for include the disappearance of the indole N-H proton and the appearance of signals corresponding to the N-pentyl chain, including the terminal CH₂OH group.
-
Chromatography: HPLC or GC-MS can be used to assess purity.[7] A pure sample should show a single major peak. Using a deuterated internal standard can aid in accurate quantification.[8]
| Analytical Technique | Expected Observation for this compound |
| LC-MS/MS | Parent ion [M+H]⁺ at m/z 328. Characteristic fragment ions corresponding to the indole and cyclopropyl moieties.[6] |
| ¹H NMR | Absence of indole N-H signal (~8.1 ppm). Appearance of a triplet for the terminal -CH₂OH (~3.6 ppm) and other signals for the pentyl chain. |
| ¹³C NMR | Signal for the carbon bearing the hydroxyl group (~62 ppm) and other signals consistent with the alkyl chain and indole core. |
| HPLC | A single major peak indicating high purity (>98%). Retention time will differ from the parent UR-144.[9] |
References
-
Adamowicz, P., Lechowicz, W., Skulska, A., & Kała, M. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International. [Link]
-
Watanabe, S., Kuzhiumparambil, U., Nguyen, M. A., Cameron, J., & Fu, S. (2018). Structural elucidation of metabolites of synthetic cannabinoid UR-144 by Cunninghamella elegans using nuclear magnetic resonance spectroscopy. Forensic Toxicology. [Link]
-
Salomone, A., Luciano, C., Di Corcia, D., Gerace, E., & Vincenti, M. (2016). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. Molecules. [Link]
-
Zuba, D., & Adamowicz, P. (2016). The paths of syntheses, chemical characteristics and stability tests for selected synthetic cannabinoids: 5F-PB-22, NM-2201, UR-144, and AB-CHMINACA. Forensic Science International. [Link]
-
Ciolino, L. A. (2015). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. [Link]
-
Watanabe, S., Kuzhiumparambil, U., & Fu, S. (2015). Metabolic profile of synthetic cannabinoids 5F-PB- 22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. Forensic Science International. [Link]
-
Watanabe, S., Kuzhiumparambil, U., & Fu, S. (2015). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. ResearchGate. [Link]
-
Kavanagh, P., Grigoryev, A., Savchuk, S., & Simonov, A. (2013). UR-144 in products sold via the Internet: Identification of related compounds and characterization of pyrolysis products. ResearchGate. [Link]
-
Rana, S., & DeCaprio, A. P. (2017). The Synthetic Cannabinoid Chemical Arms Race and Its Effect on Pain Medication Monitoring. LCGC International. [Link]
-
Namera, A., Kawamura, M., & Inokuchi, S. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. Journal of Toxicological Sciences. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 53434686, (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone. PubChem. [Link]
-
Scicommhub. (n.d.). (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone. [Link]
-
The Center for Forensic Science Research & Education. (2025). NPS Discovery — New Drug Monograph 2025 Despentyl-UR-144. [Link]
-
Umer, S. M., Solangi, M., Khan, K. M., & Saleem, R. S. Z. (2021). Synthesis of Indole Alkaloids. Encyclopedia MDPI. [Link]
-
DEA Diversion Control Division. (n.d.). UR-144 (KM-X1) and XLR11 (5-F-UR-144). [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | scicommhub [scicommhub.com]
- 3. cfsre.org [cfsre.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 7. tandfonline.com [tandfonline.com]
- 8. caymanchem.com [caymanchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of UR-144 N-5-hydroxypentyl Extraction from Hair
Welcome to the technical support center for the analysis of UR-144 N-5-hydroxypentyl metabolite in hair. This resource is designed for researchers, forensic toxicologists, and drug development professionals to provide in-depth guidance and troubleshooting for the complex process of extracting synthetic cannabinoids and their metabolites from keratinous matrices. The following information is based on established scientific principles and validated methodologies to ensure accuracy and reproducibility in your experiments.
FREQUENTLY ASKED QUESTIONS (FAQS)
Q1: Why is hair a challenging matrix for the extraction of UR-144 and its metabolites?
A1: Hair presents several challenges for drug analysis. Drugs are incorporated into the hair matrix through multiple mechanisms, including from the bloodstream during hair formation, as well as through sweat and sebum after formation.[1] This incorporation makes the analytes tightly bound within the keratin structure. Furthermore, the risk of external contamination from the environment (e.g., smoke, direct contact) can complicate the interpretation of results, making it difficult to distinguish between systemic exposure and surface contamination.[2][3][4] The low concentrations of metabolites like this compound typically found in hair also necessitate highly sensitive and efficient extraction methods.[1]
Q2: What is the significance of detecting the N-5-hydroxypentyl metabolite of UR-144 versus the parent compound?
A2: The detection of metabolites, such as this compound, is crucial as it provides a stronger indication of drug consumption rather than just external contamination.[3][5] While the parent drug (UR-144) can be present due to environmental exposure, metabolites are formed within the body and are subsequently incorporated into the hair. Therefore, identifying the N-5-hydroxypentyl metabolite is a key step in confirming ingestion. It is an expected phase I metabolite of UR-144.[6][7][8][9]
Q3: What are the critical first steps before beginning the extraction process?
A3: Proper sample preparation is paramount for accurate and reproducible results. This begins with a thorough decontamination procedure to remove external contaminants.[2] Following decontamination, the hair samples should be pulverized or finely cut to increase the surface area available for extraction.[1][10][11] This mechanical processing is essential for improving the efficiency of the subsequent chemical or enzymatic digestion of the hair matrix.
Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound from hair and provides actionable solutions.
Issue 1: Low Analyte Recovery
Symptom: The concentration of this compound in your final extract is consistently below the expected range or the limit of detection (LOD).
Possible Causes & Solutions:
-
Inefficient Hair Digestion: The keratin matrix may not be sufficiently broken down to release the trapped analytes.
-
Troubleshooting:
-
Chemical Hydrolysis: While effective for some compounds, strong alkaline (e.g., NaOH) or acidic (e.g., HCl) hydrolysis can degrade certain analytes, including some cannabinoids.[1][12] If using this method, carefully optimize incubation time and temperature.
-
Enzymatic Digestion: This is often a milder and more suitable approach for labile compounds.[13] Enzymes like Proteinase K or Pronase can effectively digest the hair proteins.[1][14] Consider optimizing enzyme concentration, incubation time, and temperature (typically around 37-55°C).[1][15] The addition of a reducing agent like dithiothreitol (DTT) can further enhance digestion by breaking disulfide bonds in keratin.[14][15]
-
-
-
Suboptimal Extraction Solvent: The solvent used to extract the analyte from the digested hair solution may not be appropriate for this compound.
-
Troubleshooting:
-
A variety of organic solvents have been used for synthetic cannabinoid extraction from hair, with methanol being a common choice.[10][16]
-
Systematic evaluation of different solvents has shown that a two-step extraction, for instance with methanol followed by an acidified methanol solution, can improve yields for many drug classes.[10]
-
For liquid-liquid extraction (LLE), mixtures such as hexane/ethyl acetate are often employed.[12][17]
-
Solid-phase extraction (SPE) offers a more controlled and often cleaner extraction.[18][19] Various SPE sorbents are available, and the choice will depend on the physicochemical properties of the analyte.
-
-
-
Incomplete Pulverization: If the hair is not finely minced or powdered, the extraction efficiency will be significantly reduced.
| Parameter | Recommendation | Rationale |
| Hair Preparation | Pulverize or mince to <1 mm | Increases surface area for efficient extraction. |
| Digestion Method | Enzymatic (Proteinase K/Pronase) with DTT | Milder conditions preserve analyte integrity.[1][13][14] |
| Extraction Method | Consider both LLE and SPE | SPE can provide cleaner extracts and better recovery.[18][19] |
| Extraction Solvent | Methanol or a two-step methanol/acidified methanol | Methanol is a widely used and effective solvent for cannabinoids.[10][16] |
Issue 2: High Background Noise or Matrix Effects in LC-MS/MS Analysis
Symptom: Chromatograms show a high baseline, interfering peaks, or significant ion suppression/enhancement, leading to poor quantification.
Possible Causes & Solutions:
-
Insufficient Decontamination: External contaminants from hair sprays, gels, or environmental exposure can co-extract with your analyte and interfere with analysis.
-
Troubleshooting: Implement a rigorous decontamination protocol. The Society of Hair Testing recommends a procedure that includes both an organic and an aqueous wash step.[20][21]
-
Organic Wash: Typically with a solvent like methanol or dichloromethane to remove lipids and cosmetic products.[20][21]
-
Aqueous Wash: Often with water or a detergent-containing solution (e.g., sodium dodecyl sulfate) to remove more polar contaminants.[20][21]
-
Caution: Overly aggressive washing, especially with methanol for extended periods, can lead to the loss of incorporated drugs, particularly from damaged hair.[22][23]
-
-
-
Inadequate Extract Clean-up: The initial extract may contain a high concentration of endogenous matrix components.
-
Troubleshooting:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex biological extracts. A well-chosen SPE cartridge can selectively retain the analyte of interest while allowing interfering compounds to be washed away.[18][19]
-
Liquid-Liquid Extraction (LLE): Optimization of the solvent system and pH can improve the selectivity of the extraction and reduce matrix effects.
-
-
Issue 3: Poor Reproducibility Between Replicates
Symptom: Significant variation in the quantified analyte concentration across replicate samples.
Possible Causes & Solutions:
-
Inhomogeneous Hair Sample: If the drug is not evenly distributed throughout the hair sample, subsamples may have different concentrations.
-
Troubleshooting: Ensure the entire hair sample is finely minced and thoroughly mixed before weighing out aliquots for extraction.
-
-
Inconsistent Procedural Steps: Minor variations in incubation times, temperatures, or solvent volumes can lead to variability in extraction efficiency.
-
Troubleshooting: Adhere strictly to a validated and standardized protocol. Use calibrated pipettes and ensure consistent timing for all critical steps.
-
-
Use of an Inappropriate Internal Standard: The internal standard should closely mimic the chemical behavior of the analyte during extraction and analysis.
-
Troubleshooting: Use a stable isotope-labeled internal standard, such as UR-144 N-(5-hydroxypentyl) metabolite-d5, whenever possible.[7] This will compensate for variations in extraction recovery and matrix effects.
-
Experimental Protocols
Protocol 1: Decontamination of Hair Samples
This protocol is a general guideline and should be validated for your specific application.
-
Wash approximately 20-50 mg of hair with 5 mL of dichloromethane for 2 minutes.
-
Discard the solvent and repeat the wash with 5 mL of isopropanol for 2 minutes.
-
Follow with a wash using 5 mL of deionized water three times.
-
Dry the hair sample at room temperature or in an oven at a low temperature (<40°C).
Protocol 2: Enzymatic Digestion and Extraction Workflow
This workflow provides a step-by-step guide for the extraction of this compound from hair.
Caption: Workflow for this compound extraction from hair.
Protocol 3: GC-MS Analysis with Derivatization (Optional)
For labs utilizing GC-MS, derivatization is often necessary to improve the volatility and chromatographic properties of cannabinoids.[24]
Why Derivatize? Many cannabinoids, including metabolites with hydroxyl groups, are not sufficiently volatile for GC analysis. Derivatization with agents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) converts polar functional groups into less polar, more volatile silyl ethers.[25]
General Derivatization Steps:
-
Evaporate the final, clean extract to complete dryness under a gentle stream of nitrogen.
-
Add a suitable derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS).
-
Seal the vial and heat at 70-80°C for 20-30 minutes.
-
Cool to room temperature before injection into the GC-MS.
Note: It is crucial to ensure that all solvents and reagents used for derivatization are anhydrous, as water can hydrolyze the derivatizing agent and the formed derivatives.[26]
Caption: Silylation derivatization for GC-MS analysis.
References
-
Offidani, C., Carnevale, A., & Chiarotti, M. (1989). Drugs in hair: a new extraction procedure. Forensic Science International, 41(1-2), 35–39. [Link]
-
Plebani, A., et al. (1993). Improved enzymatic hydrolysis of hair. Forensic Science International, 63(1-3), 171-174. [Link]
-
Al-Ameen, A., et al. (2019). Enzymatic Digestion and Selective Quantification of Underivatised Delta-9-Tetrahydrocannabinol and Cocaine in Human Hair Using Gas Chromatography-Mass Spectrometry. Molecules, 24(18), 3352. [Link]
-
Mantinieks, D., et al. (2018). The effectiveness of decontamination procedures used in forensic hair analysis. Forensic Science International, 291, 193-200. [Link]
-
Madry, M. M., et al. (2022). Evaluation of decontamination procedures for drug testing in undamaged versus damaged hair. Drug Testing and Analysis, 14(6), 1048-1060. [Link]
-
LNS. (2022). New scientific publication: Drug testing in hair can be impacted by decontaminating procedures. [Link]
-
Ambach, L., et al. (2014). Assessing Hair Decontamination Protocols for Diazepam, Heroin, Cocaine and Δ9-Tetrahydrocannabinol by Statistical Design of Experiments. Journal of Analytical Toxicology, 38(9), 626-633. [Link]
-
Carrera, V., et al. (2007). Improvements on enzymatic hydrolysis of human hair for illicit drug determination by gas chromatography/mass spectrometry. Analytica Chimica Acta, 601(1), 107-115. [Link]
-
Cannabiscientist. (2020). A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. Cannabis Science and Technology. [Link]
-
ResearchGate. (2018). The effectiveness of decontamination procedures used in forensic hair analysis. [Link]
-
CSIC. (2007). Improvements on Enzymatic Hydrolysis of Human Hair for Illicit Drug Determination by Gas Chromatography/Mass Spectrometry. [Link]
-
News-Medical.Net. (2020). How to Detect Synthetic Cannabinoids in Hair. [Link]
-
ResearchGate. (2014). Hair analysis of synthetic cannabinoids: does the handling of herbal mixtures affect the analyst's hair concentration?. [Link]
-
NIH. (2024). Routine Hair Testing Unmasks Hidden Synthetic Cannabinoid Use in Forensic Psychiatric Patients: A 10-Year Comparative Study in Two Bavarian Clinics. [Link]
-
Extraction Magazine. (2017). The role of derivatization techniques in the analysis of plant cannabinoids by gas chromatography mass spectrometry. [Link]
-
NIH. (2019). UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers. [Link]
-
Springer Medizin. (2014). Hair analysis of synthetic cannabinoids: does the handling of herbal mixtures affect the analyst's hair concentration?. [Link]
-
SciSpace. (2022). Different Extraction Procedures for Multiple Drugs Abuse in Human Hair: Case Study. [Link]
-
ResearchGate. (2017). The role of derivatization techniques in the analysis of plant cannabinoids by gas chromatography mass spectrometry. [Link]
-
LCGC International. (2024). Synthetic Cannabinoids Degradation Studied Using GC–MS. [Link]
-
ResearchGate. (2019). Controversies in Hair Analysis… or 30 Years of Challenges and Issues. [Link]
-
ResearchGate. (2020). Simultaneous determination of synthetic cannabinoids and their metabolites in human hair using LC-MS/MS and application to human hair. [Link]
-
ResearchGate. (2014). Hair analysis as a tool to evaluate the prevalence of synthetic cannabinoids in different populations of drug consumers. [Link]
-
ResearchGate. (2023). Determination of 5 synthetic cannabinoids in hair by Segmental analysis using UHPLC-MS/MS and its application to Eight polydrug abuse cases. [Link]
-
News-Medical.Net. (2020). Extracting Drugs of Abuse from Human Hair. [Link]
-
PubMed. (2018). Systematic assessment of different solvents for the extraction of drugs of abuse and pharmaceuticals from an authentic hair pool. [Link]
-
PubMed. (2014). Hair analysis as a tool to evaluate the prevalence of synthetic cannabinoids in different populations of drug consumers. [Link]
-
ResearchGate. (2019). Combination of Pressurized Liquid Extraction with dispersive Liquid Liquid Micro Extraction for the determination of sixty drugs of abuse in hair. [Link]
-
ZORA. (2022). Single sample preparation for the simultaneous extraction of drugs, pharmaceuticals, cannabinoids and endogenous steroids in hair. [Link]
-
Journal of Pharmaceutical Negative Results. (2023). A REVIEW STUDY ON METHODS OF EXTRACTION & QUANTIFICATION OF CANNABINOIDS FROM BIOLOGICAL SAMPLES. [Link]
-
Marshall University. (2015). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. [Link]
-
Waters. (n.d.). A Complete Workflow for the Determination of Drugs that Conforms to the Society of Hair Testing (SoHT) Guidelines. [Link]
-
NIH. (2023). Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction. [Link]
-
Marshall University. (2015). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. [Link]
-
ResearchGate. (2021). Hybrid Solid-Phase Extraction for Selective Determination of Methamphetamine and Amphetamine in Dyed Hair by Using Gas Chromatography–Mass Spectrometry. [Link]
-
PubMed. (2010). Validation of an analytical method for analysis of cannabinoids in hair by headspace solid-phase microextraction and gas chromatography-ion trap tandem mass spectrometry. [Link]
-
PubMed. (2017). Development and validation of an extraction method for the analysis of perfluoroalkyl substances in human hair. [Link]
-
PubMed. (1999). Solid-phase microextraction for cannabinoids analysis in hair and its possible application to other drugs. [Link]
-
Taylor & Francis. (n.d.). UR-144 – Knowledge and References. [Link]
Sources
- 1. Enzymatic Digestion and Selective Quantification of Underivatised Delta-9-Tetrahydrocannabinol and Cocaine in Human Hair Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Hair analysis of synthetic cannabinoids: does the handling of herbal mixtures affect the analyst’s hair concentration? | springermedizin.de [springermedizin.de]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. marshall.edu [marshall.edu]
- 9. marshall.edu [marshall.edu]
- 10. Systematic assessment of different solvents for the extraction of drugs of abuse and pharmaceuticals from an authentic hair pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Drugs in hair: a new extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improved enzymatic hydrolysis of hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improvements on enzymatic hydrolysis of human hair for illicit drug determination by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Hair analysis as a tool to evaluate the prevalence of synthetic cannabinoids in different populations of drug consumers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development and validation of an extraction method for the analysis of perfluoroalkyl substances in human hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The effectiveness of decontamination procedures used in forensic hair analysis (2018) | Dylan Mantinieks | 37 Citations [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. Evaluation of decontamination procedures for drug testing in undamaged versus damaged hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. New scientific publication: Drug testing in hair can be impacted by decontaminating procedures - LNS [lns.lu]
- 24. researchgate.net [researchgate.net]
- 25. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cannabissciencetech.com [cannabissciencetech.com]
Technical Support Center: Ensuring the Analytical Integrity of UR-144 N-5-hydroxypentyl Metabolite
Welcome to the dedicated support center for the analysis of the UR-144 N-5-hydroxypentyl metabolite. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this critical, yet sensitive, molecule. The following troubleshooting guides and frequently asked questions (FAQs) are curated from extensive in-house expertise and a thorough review of the current scientific literature to help you prevent degradation and ensure the accuracy of your results.
Understanding the Challenge: The Inherent Instability of this compound Metabolite
The this compound metabolite is a primary urinary biomarker for the parent synthetic cannabinoid, UR-144.[1] Its accurate quantification is paramount in forensic toxicology, clinical research, and drug metabolism studies. However, the secondary alcohol functional group on the pentyl chain introduces a point of vulnerability, making the molecule susceptible to degradation during sample collection, storage, and analysis. Understanding these potential pitfalls is the first step toward generating reliable and reproducible data.
Troubleshooting Guide: A Proactive Approach to Preventing Degradation
This guide is structured in a question-and-answer format to directly address common issues encountered during the analysis of the this compound metabolite.
Question 1: My analyte signal is significantly lower than expected, or has disappeared entirely. What are the likely causes?
Answer: A low or absent analyte signal is a common indicator of degradation. Several factors throughout your workflow could be contributing to this loss.
-
Improper Storage: The most critical factor is storage temperature. Studies have consistently shown that frozen storage at -20°C or below is essential for the long-term stability of synthetic cannabinoids and their metabolites in biological matrices like blood and urine.[2][3] Storage at refrigerated (4°C) or room temperature can lead to significant degradation.[2][3]
-
Suboptimal pH During Extraction: The pH of your extraction solvent can dramatically influence the stability of the metabolite. While specific data for the this compound metabolite is limited, for many synthetic cannabinoids and their metabolites, acidic conditions can be protective.[4] Alkaline conditions, on the other hand, may promote degradation. For instance, a forward alkaline extraction at pH 10.2 has been used, but it's crucial to minimize the time the analyte is exposed to this condition.[2]
-
Inappropriate Solvent Choice: The choice of solvent for extraction and reconstitution is critical. Methanol and acetonitrile are commonly used and generally considered safe for this class of compounds. Acidified methanol has been shown to improve the recovery of some synthetic cannabinoids from hair samples.[4]
-
Thermal Degradation: Exposure to high temperatures, even for short periods, can cause degradation. This is particularly relevant during sample evaporation steps and in the heated injection port of a gas chromatograph.[5]
-
Autosampler Temperature: Leaving samples at room temperature in the autosampler for extended periods can lead to degradation. It is best practice to keep the autosampler cooled, typically to 4°C.
Question 2: I'm observing a new, unidentified peak in my chromatogram that seems to be related to my analyte. What could this be?
Answer: The appearance of a new, related peak often points to a degradation product. For the this compound metabolite, the most likely degradation pathway is the oxidation of the secondary alcohol to a ketone, forming the corresponding N-5-oxopentyl metabolite. Another possibility is further metabolism to the UR-144 N-pentanoic acid metabolite.
To confirm if the new peak is a degradant, you can perform a forced degradation study on a standard solution of the this compound metabolite. Exposing the standard to mild oxidative conditions (e.g., a low concentration of hydrogen peroxide) and analyzing the resulting solution can help to tentatively identify the degradation product.
Question 3: My results are inconsistent between batches. How can I improve reproducibility?
Answer: Inconsistent results are often a symptom of variable degradation between samples. To improve reproducibility, it is essential to standardize every step of your analytical workflow.
-
Strict Temperature Control: Ensure that all samples, from collection to analysis, are handled under consistent and appropriate temperature conditions.
-
Standardized Extraction Protocol: Use a validated and consistent extraction protocol, paying close attention to pH, solvent volumes, and incubation times.
-
Internal Standards: The use of a stable, isotopically labeled internal standard, such as UR-144 N-(5-hydroxypentyl) metabolite-d5, is highly recommended.[6] This will help to compensate for any analyte loss during sample preparation and analysis.
-
Prompt Analysis: Analyze samples as quickly as possible after extraction to minimize the potential for degradation in the final extract.
Best Practices for Prevention: A Proactive Workflow
Adhering to a stringent set of best practices is the most effective way to prevent the degradation of the this compound metabolite.
Sample Handling and Storage
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or below for long-term storage | Minimizes enzymatic and chemical degradation.[2][3] |
| 4°C for short-term storage (less than 24 hours) | Slows degradation compared to room temperature, but is not suitable for long-term preservation. | |
| Container Type | Borosilicate glass or polypropylene tubes | Reduces the risk of analyte adsorption to the container surface. |
| Freeze-Thaw Cycles | Minimize | Repeated freezing and thawing can accelerate degradation. Aliquot samples upon receipt if multiple analyses are planned. |
Sample Preparation: A Step-by-Step Protocol for Urine Samples (LC-MS/MS)
This protocol is a general guideline and should be optimized and validated for your specific laboratory conditions.
-
Thawing: Thaw frozen urine samples at room temperature or in a cool water bath.
-
Enzymatic Hydrolysis (for glucuronidated metabolites):
-
To 1 mL of urine, add a suitable buffer to achieve the optimal pH for β-glucuronidase activity (typically pH 4.5-5.0).
-
Add β-glucuronidase enzyme.
-
Incubate at an optimized temperature (e.g., 50-60°C) for a specified time (e.g., 1-2 hours).
-
-
pH Adjustment: After hydrolysis, adjust the sample pH to a slightly acidic or neutral range (e.g., pH 6-7) to ensure the stability of the analyte before extraction.
-
Solid-Phase Extraction (SPE):
-
Condition a suitable SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) with methanol followed by water.
-
Load the pre-treated urine sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Dry the cartridge thoroughly under vacuum or nitrogen.
-
Elute the analyte with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a low temperature (e.g., 30-40°C).
-
Reconstitute the residue in a mobile phase-compatible solvent (e.g., 50:50 methanol:water). Vortex to ensure complete dissolution.
-
-
Analysis: Transfer the reconstituted sample to an autosampler vial and analyze by LC-MS/MS promptly.
Visualization of the Recommended Analytical Workflow
Caption: Recommended workflow for this compound metabolite analysis.
Frequently Asked Questions (FAQs)
Q1: Is the this compound metabolite commercially available as a certified reference material?
A1: Yes, the this compound metabolite is available from several chemical suppliers as a certified reference material, as is its deuterated internal standard.[6][7]
Q2: Can I use GC-MS to analyze the this compound metabolite?
A2: While LC-MS/MS is the preferred method due to the thermal lability of many synthetic cannabinoids and their metabolites, GC-MS analysis is possible.[8] However, it typically requires a derivatization step to improve the volatility and thermal stability of the hydroxylated metabolite. Without derivatization, there is a high risk of in-source degradation in the hot GC injection port.
Q3: What are the major in-vivo metabolic pathways for UR-144?
A3: The primary metabolic pathways for UR-144 involve hydroxylation of the N-alkyl pentyl chain, most notably at the 4 and 5 positions, to form the N-4-hydroxypentyl and N-5-hydroxypentyl metabolites.[9] Further oxidation of the terminal hydroxyl group can lead to the formation of the UR-144 N-pentanoic acid metabolite.[9] These metabolites are then often glucuronidated for excretion.[10]
Q4: How can I confirm the identity of the this compound metabolite in my samples?
A4: The most reliable method for confirming the identity of the metabolite is to compare its retention time and mass spectral data (including precursor ion and product ions) with those of a certified reference material.
Visualization of Potential Degradation Pathways
Sources
- 1. jdc.jefferson.edu [jdc.jefferson.edu]
- 2. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicworks.cuny.edu [academicworks.cuny.edu]
- 5. Thermolytic Degradation of Synthetic Cannabinoids: Chemical Exposures and Pharmacological Consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. academicworks.cuny.edu [academicworks.cuny.edu]
- 9. marshall.edu [marshall.edu]
- 10. caymanchem.com [caymanchem.com]
Technical Support Center: Validating Analytical Methods for UR-144 and its Metabolites
Welcome to the technical support guide for the analytical method validation of UR-144 and its primary hydroxylated metabolite, UR-144 N-(5-hydroxypentyl). As a synthetic cannabinoid, UR-144 is extensively metabolized in the body, making the detection of its metabolites crucial for forensic, clinical, and research applications.[1][2] The parent compound is often found only in trace amounts or is completely absent in urine samples, necessitating a focus on its metabolic byproducts.[3][4]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based answers to common challenges encountered during method development and validation, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the analysis of UR-144 and its N-(5-hydroxypentyl) metabolite.
Q1: Why is it standard practice to analyze for UR-144 metabolites instead of the parent drug in urine?
A: The primary reason is extensive metabolism. After ingestion, UR-144 is rapidly and significantly broken down by the body into various Phase I and Phase II metabolites.[1] Studies consistently show that the parent UR-144 is detected in urine only as a trace component, if at all.[3][4] The most abundant and consistently detectable analytes in urine are its metabolites, such as the N-(5-hydroxypentyl) and N-pentanoic acid forms.[5][6] Therefore, targeting these metabolites provides a more reliable and longer window of detection for confirming UR-144 exposure.
Q2: Besides UR-144 N-(5-hydroxypentyl), what other metabolites are important to consider?
A: While the N-(5-hydroxypentyl) metabolite is a key target, a comprehensive analysis should also consider other significant metabolites to increase the certainty of identification. The most prominent metabolites include:
-
UR-144 N-pentanoic acid: Often found in high concentrations and is a reliable marker.[5][6]
-
UR-144 N-(4-hydroxypentyl): Another common hydroxylated metabolite.[5][7]
-
Di-hydroxylated metabolites: Products of further oxidation on the pentyl chain or indole ring.[3][4]
Including multiple metabolites in a method can help distinguish UR-144 use from other synthetic cannabinoids like XLR-11, which shares some structural similarities and can produce confounding metabolites.[8]
Q3: What is the most effective analytical technique for quantifying UR-144 N-(5-hydroxypentyl)?
A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard and the most widely validated technique for this purpose.[5][9] Its high sensitivity is essential for detecting the low nanogram-per-milliliter (ng/mL) concentrations typically found in biological samples.[10][11] Furthermore, its specificity, achieved through Multiple Reaction Monitoring (MRM), allows for the accurate quantification of the target analyte even in complex biological matrices like urine, blood, or oral fluid.[9][12]
Q4: Is an enzymatic hydrolysis step necessary for urine sample preparation?
A: Yes, it is highly recommended. UR-144 metabolites are often excreted in urine as glucuronide conjugates (a Phase II metabolic process).[1] These conjugated forms may not be readily detectable by standard LC-MS/MS methods. An enzymatic hydrolysis step, typically using β-glucuronidase, cleaves the glucuronide group, converting the metabolites back to their free forms for accurate quantification.[9] Some methods have also explored acid de-conjugation, but this can sometimes yield a different metabolic profile.[4]
Q5: Where can I source reliable analytical reference standards for method validation?
A: Obtaining certified reference materials is a prerequisite for accurate method validation. These standards are essential for calibration, quality control, and verifying the identity of the analyte. Several reputable suppliers specialize in forensic and research chemical standards. You can find UR-144 N-(5-hydroxypentyl) metabolite, its deuterated analog for use as an internal standard, and other related metabolites from vendors like Cayman Chemical, Lipomed, and Alfa Chemistry.[13][14][15] Always ensure the standards come with a Certificate of Analysis (CoA).
Section 2: Troubleshooting Guide - Common Validation Challenges
This section provides solutions to specific experimental issues in a problem-and-solution format.
Problem 1: My analyte recovery is consistently low (<70%) after Solid-Phase Extraction (SPE). What are the likely causes and solutions?
This is a common issue stemming from suboptimal SPE method parameters or analyte instability.
Answer & Explanation:
Low recovery indicates that a significant portion of the analyte is being lost during the extraction process. The cause is typically related to one of three steps: conditioning/equilibration, sample loading, or elution.
-
Cause A: Incomplete Cartridge Activation. Reversed-phase SPE cartridges (like C18 or HLB) require activation with an organic solvent (e.g., methanol) to wet the stationary phase, followed by equilibration with an aqueous solution (e.g., water or buffer) to prepare it for the aqueous sample.[16] Failure to perform this sequence correctly prevents the stationary phase from effectively retaining the analyte.
-
Cause B: Analyte Breakthrough during Loading. If the sample is loaded too quickly or if the organic solvent concentration in the sample is too high, the analyte may not have sufficient interaction with the sorbent and will pass through to the waste.[17] Ensure your sample is appropriately diluted and the pH is adjusted to maximize the analyte's retention.
-
Cause C: Inefficient Elution. The elution solvent may not be strong enough to desorb the analyte completely from the sorbent. UR-144 metabolites are moderately lipophilic. If your elution solvent (e.g., 50:50 methanol/water) is too weak, a portion of the analyte will remain on the column.
Troubleshooting Steps:
-
Verify SPE Protocol: Reconfirm that your conditioning (e.g., 1 mL methanol) and equilibration (e.g., 1 mL water) steps are being performed correctly before sample loading.[16]
-
Optimize Elution Solvent: Increase the organic solvent strength in your elution step. Try eluting with 0.1% formic acid in methanol or acetonitrile.[5] Test a stronger solvent to see if you can recover the "lost" analyte from the cartridge in a second elution step.[16]
-
Check for pH Effects: The charge state of the analyte can affect its retention. Adjust the pH of the sample and wash buffers to ensure the analyte is in a neutral form for optimal reversed-phase retention.
-
Collect and Analyze All Fractions: During troubleshooting, collect the flow-through, wash, and elution fractions and analyze them separately. This will pinpoint exactly where the analyte is being lost.
Problem 2: I'm observing significant ion suppression (>25%) in my LC-MS/MS analysis. How can I properly assess and mitigate these matrix effects?
Matrix effects are a major challenge in bioanalysis, where co-eluting endogenous components from the sample interfere with the ionization of the target analyte in the MS source.[18][19]
Answer & Explanation:
Ion suppression (or enhancement) can lead to inaccurate and unreliable quantification. It is caused by competition for ionization between the analyte and unseen matrix components that elute at the same time.[20] A proper assessment is a mandatory part of method validation.
Assessment Protocol:
The most common method is the post-extraction addition comparison:
-
Set A: Prepare the analyte in a clean solvent (e.g., mobile phase).
-
Set B: Extract a blank matrix sample (e.g., drug-free urine) using your full sample preparation procedure. After extraction, spike the final extract with the analyte at the same concentration as Set A.
-
Calculate Matrix Effect %:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
This should be tested at low and high QC levels.[18]
-
Mitigation Strategies:
-
Improve Sample Cleanup: The most effective strategy is to remove the interfering components.
-
Optimize your SPE wash steps with a solvent that is strong enough to remove interferences but weak enough to leave the analyte on the sorbent.
-
Consider alternative extraction techniques like liquid-liquid extraction (LLE) or using a more selective SPE sorbent (e.g., mixed-mode).[9]
-
-
Modify Chromatography: Adjust your LC gradient to chromatographically separate the analyte from the interfering matrix components. Even a small shift in retention time can move your analyte out of a region of high ion suppression.[21] Trying a column with a different chemistry (e.g., phenyl-hexyl instead of C18) can alter elution selectivity and resolve the issue.[6]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard (e.g., UR-144 N-(5-hydroxypentyl)-d5) is the best way to compensate for matrix effects.[14] Since the SIL-IS is chemically identical to the analyte, it will experience the same ion suppression or enhancement. As quantification is based on the peak area ratio of the analyte to the internal standard, the effect is normalized, leading to accurate results.
Problem 3: My chromatographic peak for UR-144 N-(5-hydroxypentyl) is broad and tailing. What should I investigate?
Poor peak shape compromises sensitivity and integration accuracy. It can be caused by issues with the column, mobile phase, or interactions with the HPLC system.
Answer & Explanation:
Peak tailing is often caused by secondary, unwanted interactions between the analyte and the stationary phase or by issues outside the column.
-
Cause A: Secondary Silanol Interactions. Residual, un-capped silanol groups on the silica-based C18 column packing can interact with polar functional groups on the analyte, causing tailing. This is a very common issue.
-
Cause B: Column Contamination or Degradation. Accumulation of matrix components on the column frit or at the head of the column can disrupt the sample path, leading to poor peak shape.[16] Over time, the stationary phase itself can degrade, especially if used outside the recommended pH range (typically pH 2-8).[21]
-
Cause C: Extracolumn Volume. Excessive tubing length or volume between the injector, column, and detector can cause peak broadening.[21]
-
Cause D: Sample Solvent Mismatch. Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause the sample to spread on the column before the gradient starts, leading to broad peaks.[17]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is the most common solution.[9][12] The acid protonates the silanol groups, minimizing their interaction with the analyte and dramatically improving peak shape.
-
Use a Guard Column: A guard column is a small, disposable column installed before the analytical column to protect it from strongly retained matrix components.[16]
-
Flush the Column: If contamination is suspected, flush the column with a strong solvent (e.g., isopropanol or acetonitrile) to remove contaminants.[21]
-
Check for System Issues: Ensure all fittings are tight and that you are using tubing with the smallest appropriate internal diameter to minimize dead volume.
-
Match Sample Solvent: Whenever possible, dissolve your final extracted sample in the initial mobile phase composition.[21]
Section 3: Validated Experimental Protocols
The following protocols are synthesized from validated methods in the scientific literature and serve as a robust starting point for your own validation.
Protocol 1: Sample Preparation from Human Urine via SPE
This protocol is adapted from methodologies described for the analysis of synthetic cannabinoid metabolites.[5][9]
-
Sample Pre-treatment & Hydrolysis:
-
Pipette 1 mL of urine into a labeled glass tube.
-
Add 20 µL of an internal standard working solution (e.g., UR-144 N-(5-hydroxypentyl)-d5 at 100 ng/mL).
-
Add 1 mL of 0.5 M phosphate buffer (pH 6.8).[9]
-
Add 20 µL of β-glucuronidase solution (>1,250 units).[9]
-
Vortex briefly and incubate in a water bath at 55°C for 20 minutes to 1 hour.[5][9]
-
Allow the samples to cool to room temperature.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition an SPE cartridge (e.g., Oasis HLB or C18) with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of deionized water (or acetate buffer pH 3.0).[5] Do not let the sorbent go dry.
-
Loading: Load the hydrolyzed urine sample onto the cartridge at a slow, steady flow rate (~1 mL/min).[5]
-
Washing: Wash the cartridge with 1 mL of deionized water to remove salts, followed by 1 mL of a weak organic wash (e.g., 20% methanol in water) to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes to remove all residual water.
-
Elution: Elute the analytes with 2 mL of an appropriate elution solvent (e.g., 0.1% formic acid in methanol) into a clean collection tube.[5]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.[5][9]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[9]
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Representative LC-MS/MS Parameters
These parameters are typical for the separation and detection of UR-144 metabolites on a triple quadrupole mass spectrometer.[6][9][12][22]
| Parameter | Typical Setting | Rationale |
| LC Column | C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, <3 µm) | C18 provides good hydrophobic retention. Phenyl-Hexyl offers alternative selectivity which can be beneficial for resolving metabolites.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier improves peak shape and ionization efficiency in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Acetonitrile often provides sharper peaks and lower backpressure than methanol. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for 2.1 mm ID columns, balancing speed and efficiency. |
| Gradient | Start at 40-60% B, ramp to 95% B over 5-8 min, hold, then re-equilibrate. | A gradient is necessary to elute the moderately polar metabolites with good peak shape in a reasonable time.[9][12] |
| Injection Volume | 5 - 10 µL | Balances loading amount with minimizing potential peak distortion. |
| Column Temp | 40 - 45 °C | Elevated temperature reduces mobile phase viscosity and can improve peak efficiency.[9] |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Indole-containing compounds like UR-144 metabolites ionize well in positive mode. |
| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides the specificity and sensitivity required for quantification in complex matrices. |
| MRM Transitions | Analyte-specific precursor → product ion pairs | At least two transitions should be monitored per analyte (one for quantification, one for qualification) to ensure identity.[9] |
Section 4: Key Validation Parameter Summary
The table below summarizes typical performance characteristics reported in validated methods for UR-144 N-(5-hydroxypentyl) and related metabolites. These values can serve as a benchmark for your own method validation.
| Validation Parameter | Typical Range/Value | Source(s) |
| Limit of Detection (LOD) | 0.05 - 0.35 ng/mL | [5][12] |
| Lower Limit of Quantitation (LLOQ) | 0.1 - 5.0 ng/mL | [5][9][12] |
| Linearity Range (r²) | 0.5 - 200 ng/mL (>0.99) | [5][10][22] |
| Recovery | 81% - 107% | [9][10] |
| Matrix Effect | 13% - 89% (Suppression is common) | [9][10] |
| Intra- & Inter-day Precision (%CV) | < 15% | [12][22] |
| Intra- & Inter-day Accuracy (%Bias) | ± 15% | [12][22] |
Section 5: Visual Workflows
Diagram 1: General Analytical Workflow
Caption: Workflow for UR-144 Metabolite Analysis.
Diagram 2: Troubleshooting Low Analyte Recovery
Caption: Decision Tree for Troubleshooting Low Recovery.
References
-
Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. (2013). Journal of Analytical Toxicology. [Link]
-
Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. (2016). Journal of Analytical Toxicology. [Link]
-
Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. (2013). PubMed. [Link]
-
Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. (2017). Annex Publishers. [Link]
-
Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. (2024). ResearchGate. [Link]
-
UR-144. Wikipedia. [Link]
-
UR-144 Critical Review Report. (2017). World Health Organization. [Link]
-
Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. [Link]
-
A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. [Link]
-
Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. (2009). PubMed. [Link]
-
Synthetic cannabinoid matrix effects in urine matrix. ResearchGate. [Link]
-
The Synthetic Cannabinoid Chemical Arms Race and Its Effect on Pain Medication Monitoring. (2016). LCGC International. [Link]
-
Validation of a LC/MSMS method for simultaneous quantification of 9 nucleotides in biological matrices. (2019). PubMed. [Link]
-
The effects of synthetic cannabinoid UR-144 on the human body-A review of 39 cases. (2017). Forensic Science International. [Link]
-
A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. (2016). Journal of Analytical Toxicology. [Link]
-
Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. (2019). National Institutes of Health. [Link]
-
Quantitative Measurement of XLR11 and UR-144 in Oral Fluid by LC–MS-MS. (2014). Journal of Analytical Toxicology. [Link]
-
Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects. ResearchGate. [Link]
-
Challenges and Opportunities in Preclinical Research of Synthetic Cannabinoids for Pain Therapy. (2022). MDPI. [Link]
-
Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. (2013). Forensic Science International. [Link]
-
Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. (2021). Apollo - University of Cambridge. [Link]
-
LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. [Link]
-
Method Development and Validation for the Quantification of Abametapir in Biological Matrices by LC-ESI-MS/MS. (2022). Research Journal of Pharmacy and Technology. [Link]
-
Chromatography Troubleshooting. (2019). YouTube. [Link]
-
Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. [Link]
-
HPLC Troubleshooting. SepServ. [Link]
Sources
- 1. ecddrepository.org [ecddrepository.org]
- 2. Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. marshall.edu [marshall.edu]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. annexpublishers.com [annexpublishers.com]
- 11. The effects of synthetic cannabinoid UR-144 on the human body-A review of 39 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Synthetic cannabinoids Reference Materials | LGC Standards [lgcstandards.com]
- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 15. caymanchem.com [caymanchem.com]
- 16. lcms.cz [lcms.cz]
- 17. m.youtube.com [m.youtube.com]
- 18. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 22. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Analysis of Receptor Potency: UR-144 vs. its N-5-hydroxypentyl Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the cannabinoid receptor potency of the synthetic cannabinoid UR-144 and its primary phase I metabolite, UR-144 N-5-hydroxypentyl. This document synthesizes experimental data to elucidate the structure-activity relationships and functional consequences of this metabolic transformation, offering valuable insights for researchers in pharmacology and drug development.
Introduction: The Significance of Metabolism in Synthetic Cannabinoid Pharmacology
UR-144, a potent synthetic cannabinoid, preferentially binds to the peripheral cannabinoid receptor 2 (CB2) over the central cannabinoid receptor 1 (CB1)[1][2][3]. Like many xenobiotics, UR-144 undergoes extensive metabolism in the body, primarily through hydroxylation of its N-pentyl chain[4]. The resulting metabolites can exhibit altered pharmacological profiles, including changes in receptor affinity and potency, which can significantly impact the overall physiological and toxicological effects of the parent compound. This guide focuses on the N-5-hydroxypentyl metabolite, a major expected product of phase I metabolism, and compares its receptor potency to that of the parent compound, UR-144[1][2].
Comparative Receptor Binding Affinity and Functional Potency
The interaction of a ligand with a receptor is characterized by two key parameters: binding affinity (Ki), which measures the strength of the interaction, and functional potency (EC50), which quantifies the concentration of a ligand required to elicit a half-maximal response.
Quantitative Data Summary
The following table summarizes the available experimental data for UR-144 and its N-5-hydroxypentyl metabolite at human CB1 and CB2 receptors.
| Compound | Receptor | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [ng/mL] | Functional Potency (EC50) [nM]¹ |
| UR-144 | hCB1 | 150[1][2][3] | 8.5[5] | ~27.3 |
| hCB2 | 1.8[1][2][3] | 3.6[5] | ~11.6 | |
| This compound | hCB1 | Data Not Available | 273[5] | ~833.6 |
| hCB2 | Data Not Available | 0.62[5] | ~1.9 |
¹EC50 values were converted from ng/mL to nM for comparative purposes using the molar masses of UR-144 (311.47 g/mol ) and this compound metabolite (327.47 g/mol ).
Analysis of Receptor Potency and Selectivity
The experimental data reveals a significant shift in the pharmacological profile following the hydroxylation of UR-144's pentyl chain.
-
UR-144: The parent compound demonstrates a clear preference for the CB2 receptor, with a Ki value of 1.8 nM, which is approximately 83-fold more potent than its affinity for the CB1 receptor (Ki = 150 nM)[3]. This selectivity is also reflected in its functional potency, with an EC50 of 3.6 ng/mL at CB2 versus 8.5 ng/mL at CB1[5].
Key Takeaway: Metabolism of UR-144 to its N-5-hydroxypentyl form results in a molecule with markedly reduced activity at the CB1 receptor and enhanced potency at the CB2 receptor. This suggests that the metabolite is even more selective for the CB2 receptor than the parent compound.
Signaling Pathways and Mechanism of Action
Both UR-144 and its N-5-hydroxypentyl metabolite act as agonists at cannabinoid receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway for CB1 and CB2 receptors involves coupling to inhibitory G-proteins (Gi/o).
Canonical CB Receptor Signaling Cascade
Activation of CB1 and CB2 receptors by an agonist initiates the following signaling cascade:
-
G-protein Activation: The agonist-bound receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.
-
Dissociation: The Gαi/o-GTP and Gβγ subunits dissociate from the receptor and from each other.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase.
-
Reduction in cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).
This reduction in cAMP levels has widespread downstream effects on cellular function, including modulation of ion channels and gene expression.
Caption: Canonical CB Receptor Signaling Pathway
Experimental Protocols for Receptor Potency Determination
The determination of receptor binding affinity and functional potency relies on robust in vitro assays. The following are representative protocols for the characterization of cannabinoid receptor ligands.
Radioligand Displacement Assay (for Binding Affinity, Ki)
This assay determines the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Caption: Radioligand Displacement Assay Workflow
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the cannabinoid receptor of interest in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]CP55,940), and a range of concentrations of the unlabeled test compound (UR-144 or its metabolite). Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a known cannabinoid agonist).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay (for Functional Potency, EC50)
This functional assay measures the ability of a compound to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
Caption: cAMP Accumulation Assay Workflow
Step-by-Step Methodology:
-
Cell Culture: Culture cells stably or transiently expressing the cannabinoid receptor of interest in appropriate multi-well plates.
-
Compound Addition: Add serial dilutions of the test compound (UR-144 or its metabolite) to the cells and incubate for a short period.
-
Adenylyl Cyclase Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate the production of cAMP.
-
Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP accumulation.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Normalize the data to the forskolin-stimulated control. Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion and Future Directions
The metabolic conversion of UR-144 to its N-5-hydroxypentyl metabolite significantly enhances its potency and selectivity for the CB2 receptor while diminishing its activity at the CB1 receptor. This finding has important implications for understanding the in vivo effects of UR-144, as the metabolite may contribute significantly to the overall pharmacological profile, particularly in peripheral tissues where CB2 receptors are predominantly expressed.
For drug development professionals, this highlights the critical need to characterize the pharmacological activity of major metabolites early in the discovery process. The increased CB2 selectivity of the N-5-hydroxypentyl metabolite could be advantageous in the design of peripherally restricted CB2 agonists with reduced potential for centrally mediated side effects.
Future research should focus on obtaining the binding affinity (Ki) values for the N-5-hydroxypentyl metabolite at both CB1 and CB2 receptors to provide a more complete understanding of its interaction with these targets. Further in vivo studies are also warranted to elucidate the pharmacokinetic and pharmacodynamic properties of this metabolite and its contribution to the overall effects of UR-144 administration.
References
-
Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Retrieved from [Link]
-
Papaseit, E., Pérez-Mañá, C., Pérez-Coy, D., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Journal of Clinical Medicine, 10(6), 1297. Retrieved from [Link]
-
Wikipedia. (n.d.). UR-144. Retrieved from [Link]
Sources
A Comparative Pharmacological Guide: UR-144 N-5-hydroxypentyl versus Δ⁹-Tetrahydrocannabinol (THC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the pharmacological effects of the synthetic cannabinoid UR-144 N-5-hydroxypentyl and the primary psychoactive constituent of cannabis, Δ⁹-tetrahydrocannabinol (THC). As the landscape of cannabinoid research evolves, understanding the nuanced differences between naturally occurring phytocannabinoids and novel synthetic compounds is paramount for both therapeutic development and public health. This document synthesizes experimental data to elucidate their distinct interactions with the endocannabinoid system.
Introduction: A Tale of Two Cannabinoids
Δ⁹-Tetrahydrocannabinol (THC) is the most well-characterized psychoactive compound in the Cannabis sativa plant, responsible for the majority of its pharmacological effects.[1][2] Its interaction with the endocannabinoid system, particularly the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, has been a subject of extensive research, leading to the development of cannabinoid-based therapeutics.[3][4]
In contrast, UR-144 represents a class of synthetic cannabinoid receptor agonists (SCRAs) developed initially for research purposes, in this case by Abbott Laboratories, to explore the therapeutic potential of selective CB2 receptor activation.[5] However, UR-144 and its derivatives have emerged as drugs of abuse, often found in "herbal incense" products.[6][7] Reports suggest that SCRAs can induce toxicity not typically associated with THC, underscoring the critical need for a detailed pharmacological comparison.[8][9] This guide will dissect the molecular, cellular, and physiological effects of this compound—a primary metabolite of UR-144—and compare them directly to those of THC.
Molecular Structures
The pharmacological activity of any compound is intrinsically linked to its chemical structure. The structural differences between THC and UR-144 fundamentally dictate their receptor binding affinity and efficacy.
-
Δ⁹-Tetrahydrocannabinol (THC): A classical dibenzopyran derivative.
-
UR-144 (and its N-5-hydroxypentyl metabolite): An indol-3-ylcycloalkyl ketone. This structure is distinct from classical cannabinoids and is representative of many synthetic cannabinoids. The N-5-hydroxypentyl metabolite is an expected phase I metabolite.[10]
Receptor Pharmacology: The Core of the Comparison
The primary pharmacological targets for both THC and UR-144 are the CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs).[5] However, their interaction profiles with these receptors differ significantly in terms of affinity (how strongly they bind) and efficacy (the degree of response they elicit upon binding).
Binding Affinity and Efficacy
THC is characterized as a partial agonist at both CB1 and CB2 receptors.[11][12] This means that even at saturating concentrations, it does not produce the maximum possible response that a full agonist would. Its binding affinity is in the low nanomolar range for both receptors.[3][11]
In contrast, many synthetic cannabinoids, including UR-144, often act as full agonists at these receptors.[8] This property is a key contributor to their greater potency and potential for increased toxicity compared to THC.[9] UR-144 was specifically designed as a potent and selective agonist for the CB2 receptor.[10] The N-5-hydroxypentyl metabolite of UR-144 is also a potent agonist, particularly at the CB2 receptor.[5]
| Compound | CB1 Receptor Affinity (Ki, nM) | CB2 Receptor Affinity (Ki, nM) | CB1 Efficacy | CB2 Efficacy |
| Δ⁹-THC | ~18 - 40.7[3][12] | ~36 - 42[3][12] | Partial Agonist[11][13] | Partial Agonist[11] |
| UR-144 | ~150[10] | ~1.8[10] | Full Agonist[14] | Full Agonist[5] |
| This compound | 273 ng/mL (EC50)[5] | 0.62 ng/mL (EC50)[5] | Agonist | Potent Agonist[5] |
Note: The table presents a synthesis of data from multiple sources. Kᵢ values represent binding affinity (lower value = higher affinity), while EC₅₀ values from functional assays indicate potency (lower value = higher potency). Efficacy as a partial vs. full agonist is a critical qualitative distinction.
Downstream Signaling Pathways
Upon activation by an agonist like THC or UR-144, both CB1 and CB2 receptors couple to inhibitory G proteins (Gᵢ/₀).[15][16] This initiates a cascade of intracellular events.
Canonical Signaling Cascade:
-
Inhibition of Adenylyl Cyclase: The primary effect is the inhibition of the enzyme adenylyl cyclase, which leads to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[12][16]
-
Modulation of Ion Channels: CB1 receptor activation, in particular, leads to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[16] This collectively results in a reduction of neurotransmitter release, which is the basis for many of THC's psychoactive effects.[15]
-
Activation of Mitogen-Activated Protein Kinase (MAPK): Both CB1 and CB2 receptor activation can stimulate the MAPK pathway, which is involved in regulating various cellular processes, including gene expression, cell proliferation, and survival.[16]
While both compounds activate these core pathways, the magnitude and duration of the signal can differ significantly. The full agonist nature of UR-144 likely leads to a more robust and sustained inhibition of adenylyl cyclase and a stronger activation of downstream effectors compared to the partial agonism of THC.
Caption: Canonical Gᵢ/₀-coupled signaling pathway for CB1/CB2 receptors.
Experimental Protocols for Pharmacological Characterization
To derive the comparative data presented, standardized in vitro assays are essential. The following are representative protocols.
Radioligand Competitive Binding Assay (for Kᵢ Determination)
This assay quantifies the affinity of a test compound (e.g., UR-144) by measuring its ability to displace a known radiolabeled ligand from the target receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing human CB1 or CB2 receptors.
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% BSA, pH 7.4.
-
Incubation: In a 96-well plate, combine the receptor membranes, a fixed concentration of a radiolabeled cannabinoid agonist (e.g., [³H]CP55,940), and varying concentrations of the unlabeled test compound (THC or UR-144).
-
Equilibration: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC₅₀ (concentration that inhibits 50% of specific binding). Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay (for EC₅₀ and Efficacy Determination)
This assay measures the functional activation of the G protein coupled to the cannabinoid receptor, providing a direct readout of agonist efficacy.
Methodology:
-
Assay Components: The assay buffer typically consists of 50 mM Tris-HCl, 3-5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, and 0.1% BSA.[3] Key reagents include receptor-expressing cell membranes, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Incubation: Add varying concentrations of the agonist (THC or UR-144) to wells containing the membranes, GDP, and [³⁵S]GTPγS.
-
Reaction: Incubate at 30-37°C for 60-120 minutes.[3] Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Termination & Separation: Terminate the reaction and separate bound from free [³⁵S]GTPγS via rapid filtration, similar to the binding assay.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the stimulated binding (as a percentage of the response from a standard full agonist) against the log concentration of the test compound. Calculate the EC₅₀ (concentration for 50% of maximal effect) and the Eₘₐₓ (maximal effect relative to the standard) from the resulting dose-response curve.
Caption: Workflow for in vitro pharmacological characterization.
Comparative In Vivo Pharmacological Effects
Observational studies in humans and preclinical animal models reveal distinct physiological and behavioral profiles for UR-144 and THC.
Cardiovascular and Physiological Effects
Both UR-144 and THC have been shown to cause significant increases in heart rate and blood pressure following administration.[6][7] These effects are primarily mediated by the activation of CB1 receptors in the central and peripheral nervous systems. An observational study directly comparing the two after smoking found a similar profile of cardiovascular effects.[7][17] In animal models, UR-144 demonstrated 3 to 15-fold greater potency relative to THC in producing effects like hypothermia and analgesia.[18]
Subjective and Psychoactive Effects
While both compounds are cannabinoid receptor agonists, their subjective effects in humans differ in intensity. THC is well-known for producing a constellation of psychoactive effects including euphoria, relaxation, altered perception, and increased appetite.[19][20][21] In a direct comparison, THC induced significantly higher ratings for "stimulant-like" and "high" effects than UR-144.[6][7][17] This difference may be attributable to THC's partial agonism at the CB1 receptor, compared to the profile of UR-144 and its metabolites. Full agonists may produce an overwhelmingly strong signal that is not perceived as euphoric and can lead to more adverse effects like anxiety, paranoia, and psychosis.[9]
Toxicity Profile
The most critical distinction for drug development and public health is the toxicity profile. Synthetic cannabinoids, as a class, are associated with a greater incidence of severe adverse events than cannabis.[8][9]
-
THC: While not without risks, the toxicity of THC is relatively low. Long-term use can be associated with dependence and potential impacts on adolescent brain development.[1]
-
UR-144: The use of UR-144 has been linked to numerous cases of intoxication with severe symptoms including agitation, hallucinations, seizures, convulsions, tachycardia, and in some cases, cardiotoxicity.[22][23][24] The higher efficacy (full agonism) of UR-144 and its active metabolites at cannabinoid receptors is believed to be a primary driver of this increased toxicity.[8][22] Furthermore, the pyrolysis product of UR-144, which can be formed during smoking, shows even higher agonistic activity at the CB1 receptor, potentially leading to more profound CNS effects than anticipated.[18]
Conclusion
This guide illuminates the critical pharmacological distinctions between the phytocannabinoid THC and the synthetic cannabinoid this compound. While both target the same receptors, their modes of interaction lead to vastly different outcomes.
-
THC acts as a partial agonist at both CB1 and CB2 receptors, resulting in a ceiling to its pharmacological effects.
-
UR-144 and its metabolite are potent, full agonists , with a notable selectivity for the CB2 receptor. This full agonism, particularly at the CB1 receptor via its pyrolysis product, likely underpins the more severe and unpredictable toxicity reported in users.[18]
For researchers and drug development professionals, this comparison underscores a crucial principle: "cannabinoid" is not a monolithic term. The pharmacological properties of synthetic cannabinoids can deviate substantially from those of THC, leading to different therapeutic windows and safety profiles. The high potency and full agonist activity of compounds like UR-144, while potentially useful as research tools, are also linked to significant health risks, a factor that must be carefully considered in the development of novel cannabinoid-based therapies.
References
-
Evaluation of Phytocannabinoids from High Potency Cannabis sativa using In Vitro Bioassays to Determine Structure-Activity Relationships for Cannabinoid Receptor 1 and Cannabinoid Receptor 2. (n.d.). PubMed Central. [Link]
-
Main signaling pathways activated by cannabinoid receptors. (n.d.). ResearchGate. [Link]
-
Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites. (n.d.). SpringerLink. [Link]
-
Papaseit, E., Pérez-Mañá, C., Pérez-Coy, D., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. PubMed Central. [Link]
-
Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin. British Journal of Pharmacology, 153(2), 199–215. [Link]
-
The cannabinoids within: how marijuana hijacks an ancient signaling system in the brain. (2024). From Our Neurons to Yours. [Link]
-
Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. (2021). Semantic Scholar. [Link]
-
Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. (2021). ResearchGate. [Link]
-
Mohr, A. L. A. (2016). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. [Link]
-
Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. (2021). Apollo. [Link]
-
Howlett, A. C. (2000). Cannabinoid Receptors and Signal Transduction. Madame Curie Bioscience Database. [Link]
-
What Does Science Say About Delta 10 CBD Gummies? (2026). Centro Global de Ciudades. [Link]
-
Tai, S., & Fantegrossi, W. E. (2017). Synthetic and Non-synthetic Cannabinoid Drugs and Their Adverse Effects—A Review From Public Health Prospective. Frontiers in Public Health. [Link]
-
Tetrahydrocannabinol. (n.d.). Wikipedia. [Link]
-
Castillo, P. E., Younts, T. J., Chávez, A. E., & Hashimotodani, Y. (2012). Endocannabinoid signaling and synaptic function. Neuron, 76(1), 70–81. [Link]
-
Al-Subeh, Z. Y., Al-Ghorab, A. H., & Al-Harbi, M. S. (2022). Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. FABAD Journal of Pharmaceutical Sciences, 47(2), 185-194. [Link]
-
Synthetic Cannabinoids & Synthetic THC: Everything You Need To Know. (2025). BIG SKY Treatment. [Link]
-
Cannabis and Synthetic Cannabinoid. (n.d.). King's College London Research Portal. [Link]
-
Wylie, J. L., et al. (2015). Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential. NIDA. [Link]
-
Kevin, R. C., et al. (2016). Δ9-Tetrahydrocannabinol-Like Effects of Novel Synthetic Cannabinoids Found on the Gray Market. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
THC vs CBD vs Synthetic THC: What Employers Should Know. (2024). DISA. [Link]
-
The Influence of Synthetic Cannabinoid UR-144 on Human Psychomotor Performance – A Case Report Demonstrating Road Traffic Risks. (2015). ResearchGate. [Link]
-
UR-144 Critical Review Report. (2017). World Health Organization. [Link]
-
Adamowicz, P., & Lechowicz, W. (2017). The effects of synthetic cannabinoid UR-144 on the human body-A review of 39 cases. Forensic Science International, 273, e18-e21. [Link]
-
A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. (n.d.). Marshall University. [Link]
-
Binding affinity and selectivity (CB 2 vs. CB 1 ) of different... (n.d.). ResearchGate. [Link]
-
How Cannabis Use Impacts Long-Term Health. (2024). Northwestern Medicine. [Link]
-
The correlation between affinity against CB1 and CB2 for compounds in... (n.d.). ResearchGate. [Link]
-
Effects of cannabis. (n.d.). Wikipedia. [Link]
-
In vitro evaluation of cell viability and expression profile of growth factors in mouse Sertoli cells exposed to Delta-9-tetrahydrocannabinol: a mechanistic insight into the cannabinoid-induced testicular toxicity. (2023). PubMed Central. [Link]
-
Marijuana (Cannabis, Weed): What It Is, Side Effects & Risks. (2023). Cleveland Clinic. [Link]
-
Screening microbially produced Δ-tetrahydrocannabinol using a yeast biosensor workflow. (n.d.). Nature Communications. [Link]
-
Metabolic profile of synthetic cannabinoids 5F-PB- 22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. (n.d.). OPUS at UTS. [Link]
-
Affinity Assays for Cannabinoids Detection: Are They Amenable to On-Site Screening? (n.d.). MDPI. [Link]
-
Health effects of cannabis. (n.d.). Canada.ca. [Link]
-
The Effects of Cannabis on Your Body. (2021). Healthline. [Link]
-
Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. (2021). MDPI. [Link]
-
Yeter, S., et al. (2022). UR-144, Synthetic Cannabinoid Receptor Agonist, Induced Cardiomyoblast Toxicity Mechanism Comprises Cytoplasmic Ca 2+ and DAPK1 Related Autophagy And Necrosis. Toxicology Mechanisms and Methods. [Link]
-
Binding affinity and potency and efficacy for stimulation of GTPγ[ 35... (n.d.). ResearchGate. [Link]c-35-S-binding-for_tbl1_323498877)
Sources
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. canada.ca [canada.ca]
- 3. Evaluation of Phytocannabinoids from High Potency Cannabis sativa using In Vitro Bioassays to Determine Structure-Activity Relationships for Cannabinoid Receptor 1 and Cannabinoid Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cannabinoids within: how marijuana hijacks an ancient signaling system in the brain | Wu Tsai Neurosciences Institute [neuroscience.stanford.edu]
- 5. marshall.edu [marshall.edu]
- 6. Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthetic and Non-synthetic Cannabinoid Drugs and Their Adverse Effects-A Review From Public Health Prospective [frontiersin.org]
- 10. caymanchem.com [caymanchem.com]
- 11. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Cannabinoid Receptors in the Central Nervous System: Their Signaling and Roles in Disease [frontiersin.org]
- 14. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. [repository.cam.ac.uk]
- 18. ecddrepository.org [ecddrepository.org]
- 19. How Cannabis Use Impacts Long-Term Health | Northwestern Medicine [nm.org]
- 20. Effects of cannabis - Wikipedia [en.wikipedia.org]
- 21. The Effects of Marijuana on Your Body [healthline.com]
- 22. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 23. The effects of synthetic cannabinoid UR-144 on the human body-A review of 39 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Validation of LC-MS/MS for UR-144 N-5-hydroxypentyl Quantification in Urine
For researchers, forensic toxicologists, and drug development professionals, the accurate quantification of synthetic cannabinoid metabolites is paramount for both clinical and legal certainty. This guide provides an in-depth technical comparison of methodologies for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for UR-144 N-5-hydroxypentyl, a primary metabolite of the synthetic cannabinoid UR-144 (also known as XLR-11).[1][2][3] We will delve into the critical scientific principles and regulatory expectations that underpin a robust and defensible bioanalytical method.
The landscape of novel psychoactive substances is in constant flux, demanding analytical methods that are not only sensitive and specific but also rigorously validated to ensure data integrity.[4][5][6] This guide is structured to provide a comprehensive overview, from the metabolic fate of UR-144 to the granular details of method validation, grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8][9][10]
The Analyte: Understanding UR-144 and its Metabolism
UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a potent synthetic cannabinoid that primarily acts on the peripheral CB2 receptor.[1] Following consumption, UR-144 undergoes extensive phase I metabolism, with hydroxylation of the N-pentyl chain being a major pathway.[1][3] The resulting metabolite, this compound, is a key biomarker for detecting UR-144 exposure in biological matrices, particularly urine.[1][2] The parent compound is often found at very low or undetectable concentrations in urine, making the quantification of its metabolites essential for toxicological and forensic investigations.[11][12]
Methodology Comparison: Key Considerations for LC-MS/MS Assay Development
The development of a reliable LC-MS/MS method for this compound quantification hinges on several critical choices. Below, we compare common approaches and provide rationales for optimal selection.
Sample Preparation: The Foundation of Accurate Quantification
The complexity of the urine matrix necessitates a robust sample preparation strategy to remove interferences and concentrate the analyte of interest.
-
Enzymatic Hydrolysis: A significant portion of this compound is excreted in urine as a glucuronide conjugate.[2] Therefore, an initial enzymatic hydrolysis step using β-glucuronidase is crucial to cleave the conjugate and quantify the total metabolite concentration.[5][11][13]
-
Extraction Techniques:
-
Solid-Phase Extraction (SPE): This is a widely used and highly effective technique for cleaning up and concentrating synthetic cannabinoids and their metabolites from urine.[5][13][14][15] Polymeric reversed-phase sorbents are often preferred due to their ability to retain the analytes of interest while allowing for rigorous washing steps to remove matrix components.[5]
-
Liquid-Liquid Extraction (LLE): LLE offers a simpler, though sometimes less clean, alternative to SPE. It involves partitioning the analyte between the aqueous urine sample and an immiscible organic solvent.
-
"Dilute-and-Shoot": This approach involves minimal sample preparation, typically just dilution of the urine sample before injection.[16] While fast, it is prone to significant matrix effects and may not provide the necessary sensitivity for low-level quantification.
-
Recommendation: For a fully validated, high-sensitivity assay, Solid-Phase Extraction is the recommended approach. It provides superior sample cleanup, leading to reduced matrix effects and improved assay robustness.
Chromatographic Separation: Achieving Specificity
The goal of liquid chromatography is to separate the analyte from other endogenous and exogenous compounds in the sample before it enters the mass spectrometer.
-
Column Chemistry: Reversed-phase columns, such as C18 or PFP (pentafluorophenyl), are commonly used for the separation of synthetic cannabinoids.[15] The choice of column will depend on the specific properties of the analyte and any potential co-eluting interferences.
-
Mobile Phase Composition: A typical mobile phase for the analysis of this compound consists of a gradient of an aqueous component (e.g., water with a small amount of formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).[17] The gradient is optimized to achieve good peak shape and resolution.
Mass Spectrometric Detection: Ensuring Sensitivity and Selectivity
Tandem mass spectrometry provides two layers of selectivity, making it the gold standard for quantitative bioanalysis.[8][14]
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of this compound.[17]
-
Multiple Reaction Monitoring (MRM): In MRM mode, a specific precursor ion (the protonated molecule, [M+H]+) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The selection of at least two MRM transitions for the analyte enhances the confidence in its identification.
-
Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d5, is critical for accurate quantification.[18] The SIL-IS co-elutes with the analyte and experiences similar ionization and matrix effects, allowing for reliable correction of any variations in the analytical process.
Bioanalytical Method Validation: A Step-by-Step Protocol
A bioanalytical method must be validated to demonstrate that it is reliable and reproducible for its intended use.[8][9][19] The validation process should adhere to guidelines from regulatory agencies such as the FDA and EMA.[7][8][9][10][20]
Validation Parameters and Acceptance Criteria
The following parameters must be assessed during method validation:
| Parameter | Description | Typical Acceptance Criteria (FDA/EMA) |
| Selectivity and Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Linearity and Range | The relationship between the concentration of the analyte and the instrument response. | A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy and Precision | The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). | Assessed at a minimum of four concentration levels (LLOQ, LQC, MQC, HQC). The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ). The precision (CV) should not exceed 15% (20% at the LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. Accuracy and precision must meet the acceptance criteria. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Assessed by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution. The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The efficiency of the extraction procedure. | Assessed by comparing the response of the analyte in pre-extraction spiked matrix samples to the response in post-extraction spiked samples. Should be consistent and reproducible. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Assessed under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). The mean concentration should be within ±15% of the nominal concentration. |
Experimental Workflow for Validation
The following diagram illustrates a typical workflow for the validation of an LC-MS/MS method for this compound in urine.
Caption: LC-MS/MS Validation Workflow for this compound.
Comparative Performance of Alternative Methods
While LC-MS/MS is the preferred method for the quantification of this compound, other techniques have been employed for the analysis of synthetic cannabinoids.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of synthetic cannabinoids, but it often requires derivatization to improve the volatility and thermal stability of the analytes. This adds an extra step to the sample preparation process and can introduce variability.
-
Immunoassays: Immunoassays are often used as a screening tool for synthetic cannabinoids.[11] However, they are prone to cross-reactivity with other compounds and lack the specificity and quantitative accuracy of LC-MS/MS. Positive immunoassay results should always be confirmed by a more specific method like LC-MS/MS.
Data Summary: Expected Validation Results
The following table provides an example of the expected performance data from a fully validated LC-MS/MS method for this compound.
| Validation Parameter | Method A (SPE-LC-MS/MS) | Method B (Dilute-and-Shoot LC-MS/MS) |
| Linear Range | 0.1 - 100 ng/mL | 1 - 200 ng/mL |
| r² | > 0.995 | > 0.990 |
| LLOQ | 0.1 ng/mL | 1 ng/mL |
| Intra-day Precision (CV) | < 10% | < 15% |
| Inter-day Precision (CV) | < 12% | < 18% |
| Accuracy (% Bias) | ± 8% | ± 15% |
| Matrix Effect (CV) | < 15% | > 30% |
| Recovery | > 85% | Not Applicable |
As the data illustrates, a method employing Solid-Phase Extraction (Method A) typically offers a wider linear range, a lower LLOQ, and significantly reduced matrix effects compared to a "dilute-and-shoot" approach (Method B).
Conclusion and Future Perspectives
The robust validation of an LC-MS/MS method is non-negotiable for the accurate and defensible quantification of this compound in urine. A well-validated method, incorporating enzymatic hydrolysis, solid-phase extraction, and a stable isotope-labeled internal standard, provides the necessary sensitivity, specificity, and reliability for both clinical and forensic applications.
As the landscape of synthetic cannabinoids continues to evolve, analytical laboratories must remain vigilant in developing and validating methods for new and emerging compounds. The principles and protocols outlined in this guide provide a solid foundation for these ongoing efforts, ensuring the continued integrity of toxicological testing.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
-
European Medicines Agency. (2012). Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Ovid. European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
Dang, D. K., et al. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. Journal of Food and Drug Analysis. [Link]
-
Bioanalysis Zone. Synthetic cannabinoids in biological specimens: a review of current analytical methods and sample preparation techniques. [Link]
-
MDPI. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Molecules. [Link]
-
Marshall University. Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. [Link]
-
Marshall University. A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. [Link]
-
Agilent Technologies. (2014). Ultrafast Screen for Synthetic Cannabinoids in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. [Link]
-
Semmelweis University. LABORATORY CHALLENGES OF DETECTING SYNTHETIC CANNABINOIDS IN URINE SAMPLES. [Link]
-
Semantic Scholar. Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. [Link]
-
National Institutes of Health. (2014). Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens. Journal of analytical toxicology. [Link]
-
American Laboratory. (2012). Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. [Link]
-
University of Technology Sydney. (2017). Metabolic profile of synthetic cannabinoids 5F-PB- 22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. [Link]
-
Annex Publishers. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. [Link]
-
Acta Medica. (2017). Simultaneous Analysis of 15 Synthetic Cannabinoids in Human Urine by Using Liquid-Chromatography Tandem-Mass Spectrometry. [Link]
-
PubMed. (2014). Validation and application of an UPLC-MS/MS method for the quantification of synthetic cannabinoids in urine samples and analysis of seized materials from the Portuguese market. Forensic Science International. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. unitedchem.com [unitedchem.com]
- 6. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. resolvemass.ca [resolvemass.ca]
- 9. fda.gov [fda.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of Synthetic Cannabinoids Using LC-MS | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Validation and application of an UPLC-MS/MS method for the quantification of synthetic cannabinoids in urine samples and analysis of seized materials from the Portuguese market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. Quantitation of Synthetic Cannabinoids Using LC-MS | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. actamedica.org [actamedica.org]
- 18. caymanchem.com [caymanchem.com]
- 19. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 20. bioanalysisforum.jp [bioanalysisforum.jp]
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of UR-144 N-(5-hydroxypentyl) Analysis
Introduction: The Analytical Challenge of Synthetic Cannabinoids
The landscape of illicit drug use is continually evolving, with the emergence of synthetic cannabinoids posing a significant challenge to forensic and clinical toxicology laboratories. UR-144 is a potent synthetic cannabinoid that, like many others, is rapidly metabolized in the body, making the detection of its metabolites crucial for confirming exposure.[1] One of the key phase I metabolites is UR-144 N-(5-hydroxypentyl), which can be detected in biological matrices such as urine and serum.[2][3] The accurate and reliable analysis of this metabolite is paramount for clinical diagnosis, forensic investigation, and drug development research.
This guide provides an in-depth comparison of the primary analytical methodologies for UR-144 N-(5-hydroxypentyl) analysis. As a Senior Application Scientist, my objective is to offer not just a list of methods, but a critical evaluation of their performance, backed by experimental data, to empower researchers and laboratory professionals in making informed decisions for their specific applications. The choice of analytical technique is a critical decision that impacts sensitivity, specificity, throughput, and cost. This guide will delve into the nuances of each approach, providing a framework for establishing a self-validating and robust analytical system.
Metabolic Pathway of UR-144
Understanding the metabolic fate of UR-144 is fundamental to selecting the appropriate analytical targets. Following consumption, UR-144 undergoes extensive phase I and phase II metabolism. The N-pentyl chain is a primary site of modification, leading to the formation of hydroxylated metabolites, including the N-(5-hydroxypentyl) metabolite, and subsequent oxidation to the N-pentanoic acid metabolite.[4][5]
Caption: Metabolic pathway of UR-144.
Comparative Analysis of Analytical Methodologies
The two primary approaches for the analysis of UR-144 N-(5-hydroxypentyl) are immunoassays and chromatography-mass spectrometry-based methods. Each has distinct advantages and limitations that must be carefully considered.
Immunoassays: The High-Throughput Screening Tool
Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay) and homogeneous enzyme immunoassays (HEIA), are widely used for initial screening due to their high throughput and relatively low cost.[3][6] These assays utilize antibodies that recognize specific structural features of the target analyte or related metabolites.
Principle of Operation (ELISA):
Caption: Generalized ELISA workflow.
Performance Characteristics:
Immunoassays are primarily qualitative or semi-quantitative screening tools.[7] Their performance is highly dependent on the specificity of the antibody used. Cross-reactivity with other UR-144 metabolites or even metabolites of other synthetic cannabinoids can occur, leading to a higher rate of false positives.[6] Conversely, a lack of cross-reactivity with relevant metabolites can lead to false negatives. It is crucial to validate the cross-reactivity profile of any immunoassay kit.[8]
| Parameter | Immunoassay (Typical Performance) | Reference |
| Limit of Detection (LOD) | 5-20 ng/mL | [6] |
| Throughput | High | [6] |
| Specificity | Moderate to High (dependent on antibody) | [8][9] |
| Cost per Sample | Low | |
| Confirmation Required | Yes | [7] |
Causality Behind Experimental Choices: The primary reason for using immunoassays is their ability to rapidly screen a large number of samples. This is particularly valuable in clinical settings and workplace drug testing where high volumes are common. The trade-off for this speed and cost-effectiveness is a potential for reduced specificity, necessitating confirmatory analysis of presumptive positive results.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Confirmation
LC-MS/MS is the preferred method for the confirmation and quantification of synthetic cannabinoid metabolites due to its high sensitivity and specificity.[7][10] This technique combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry.
Experimental Workflow:
Caption: Typical LC-MS/MS workflow for UR-144 metabolite analysis.
Performance Characteristics:
LC-MS/MS methods offer significantly lower limits of detection and quantification compared to immunoassays, allowing for the detection of lower concentrations of the metabolite. The use of multiple reaction monitoring (MRM) provides a high degree of specificity, minimizing the risk of false positives.
| Parameter | LC-MS/MS (Typical Performance) | Reference |
| Limit of Detection (LOD) | 0.05 - 0.15 ng/mL | [5] |
| Limit of Quantitation (LOQ) | 0.01 - 1.0 ng/mL | [1][5] |
| Linearity (R²) | > 0.99 | [1][5] |
| Recovery | 70 - 120% | [1] |
| Precision (RSD%) | < 15% | [1] |
| Throughput | Moderate | |
| Cost per Sample | High |
Causality Behind Experimental Choices: The choice of LC-MS/MS is driven by the need for definitive identification and accurate quantification. The initial sample preparation, often involving solid-phase extraction, is crucial for removing matrix interferences that can suppress the analyte signal and lead to inaccurate results.[11] The use of a deuterated internal standard is essential for correcting for any sample loss during preparation and for variations in instrument response.[3]
Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative Confirmatory Method
GC-MS is another powerful technique for the confirmatory analysis of UR-144 and its metabolites. However, it often requires derivatization of the analytes to increase their volatility and thermal stability for gas-phase analysis.
Performance Characteristics:
GC-MS can provide excellent sensitivity and specificity, comparable to LC-MS/MS. The choice between GC-MS and LC-MS/MS often depends on the laboratory's existing instrumentation and expertise. One consideration with GC-MS is the potential for thermal degradation of the analyte in the heated injection port.[12]
| Parameter | GC-MS (Typical Performance) | Reference |
| Limit of Detection (LOD) | Sub-ng/mL range | |
| Specificity | High | |
| Derivatization Required | Often | |
| Throughput | Moderate | |
| Cost per Sample | High |
Detailed Experimental Protocols
To ensure reproducibility and facilitate inter-laboratory comparison, detailed and validated protocols are essential.
Protocol 1: Immunoassay Screening (ELISA)
This protocol is a generalized procedure and should be adapted based on the specific manufacturer's instructions of the chosen ELISA kit.[13][14]
-
Sample Preparation: Dilute urine samples with the provided assay buffer as recommended by the kit manufacturer.
-
Coating: Pipette 100 µL of the capture antibody solution into each well of a 96-well microplate. Incubate overnight at 4°C.[15]
-
Washing: Aspirate the coating solution and wash the wells three times with 300 µL of wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample Incubation: Add 100 µL of prepared samples, controls, and standards to the appropriate wells. Incubate for 2 hours at room temperature.[15]
-
Washing: Repeat the washing step as described in step 3.
-
Detection Antibody Incubation: Add 100 µL of the enzyme-conjugated detection antibody to each well and incubate for 1 hour at room temperature.[14]
-
Washing: Repeat the washing step as described in step 3.
-
Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.[13]
-
Stop Reaction: Add 100 µL of the stop solution to each well.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
Protocol 2: LC-MS/MS Confirmation and Quantification
This protocol is a representative method and should be optimized and validated for the specific instrumentation used.[5][7]
-
Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of urine, add an internal standard (e.g., UR-144 N-(5-hydroxypentyl)-d5).[3]
-
Perform enzymatic hydrolysis if conjugated metabolites are of interest.
-
Condition an SPE cartridge with methanol followed by deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
LC Separation:
-
Column: A C18 or similar reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a small amount of an additive like formic acid to improve peak shape and ionization.[7]
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte and the internal standard for confident identification and quantification.
-
Conclusion and Recommendations
The choice of analytical method for UR-144 N-(5-hydroxypentyl) is dictated by the specific requirements of the analysis. For high-throughput screening, immunoassays offer a rapid and cost-effective solution, but all presumptive positive results must be confirmed by a more specific method.[2][7]
LC-MS/MS stands as the gold standard for confirmation and quantification, providing the sensitivity and specificity required for forensic and clinical applications. While GC-MS is a viable alternative, potential thermal degradation and the need for derivatization should be considered.
For any laboratory, the implementation of a new analytical method requires rigorous validation to ensure its fitness for purpose.[16] This includes establishing the limit of detection, limit of quantitation, linearity, precision, accuracy, recovery, and assessing matrix effects. Participation in proficiency testing schemes is also highly recommended to ensure ongoing quality and inter-laboratory comparability.[11] By adhering to these principles of scientific integrity and robust validation, laboratories can confidently and accurately report the presence of UR-144 N-(5-hydroxypentyl), contributing to a better understanding of the prevalence and impact of synthetic cannabinoid use.
References
-
Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Wang, G., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. MDPI. Retrieved from [Link]
-
Method Validation of Chemical Analytical Methods of Cannabis and Cannabis-Derived Products. (2020, April 20). Labcompare.com. Retrieved from [Link]
-
UR-144. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Sobolevsky, T., Prasolov, I., & Rodchenkov, G. (2012). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Drug Testing and Analysis, 4(10), 745–753. Retrieved from [Link]
-
Overcoming Proficiency Testing Roadblocks for Cannabis Labs. (2023, January 3). A2LA. Retrieved from [Link]
-
Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. (2016). ResearchGate. Retrieved from [Link]
-
Dang, D. K., et al. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. ResearchGate. Retrieved from [Link]
-
Kikura-Hanajiri, R., & Uchiyama, N. (2014). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 32(2), 195–214. Retrieved from [Link]
-
Comparison of the immunoassay method with the commercial and in-house LC-MS/MS methods for substance abuse in urine. (2017). ResearchGate. Retrieved from [Link]
-
Validation of an ELISA Synthetic Cannabinoids Urine Assay. (2014). National Institutes of Health. Retrieved from [Link]
-
Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. (2016). National Institutes of Health. Retrieved from [Link]
-
Synthetic Cannabinoids and Drug Testing. (n.d.). USDTL. Retrieved from [Link]
-
701106: Synthetic Cannabinoids (K2, Spice), Screen with Reflexed Confirmation, Qualitative, Urine. (n.d.). Labcorp. Retrieved from [Link]
-
Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. (2018). National Institutes of Health. Retrieved from [Link]
-
UR-144. (2014, January 7). SWGDrug. Retrieved from [Link]
-
Step-by-Step ELISA Protocol: A Comprehensive Guide. (2025, April 28). GenFollower. Retrieved from [Link]
-
Comparison of immunoassay screening tests and LC-MS-MS for urine detection of benzodiazepines and their metabolites: results of a national proficiency test. (2013). National Institutes of Health. Retrieved from [Link]
-
Quantitative Measurement of XLR11 and UR-144 in Oral Fluid by LC–MS-MS. (2014). Oxford Academic. Retrieved from [Link]
-
Study: Development and Validation of a New Homogeneous Immunoassay for the Detection of UR-144 Metabolites in Urine. (n.d.). Block Scientific. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. annexpublishers.com [annexpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. blockscientific.com [blockscientific.com]
- 7. actamedica.org [actamedica.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of immunoassay screening tests and LC-MS-MS for urine detection of benzodiazepines and their metabolites: results of a national proficiency test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. a2la.org [a2la.org]
- 12. swgdrug.org [swgdrug.org]
- 13. Validation of an ELISA Synthetic Cannabinoids Urine Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genfollower.com [genfollower.com]
- 15. mabtech.com [mabtech.com]
- 16. clpmag.com [clpmag.com]
A Senior Application Scientist's Guide to Cross-Validation of UR-144 N-5-hydroxypentyl Immunoassays with Mass Spectrometry
For fellow researchers, scientists, and drug development professionals dedicated to the accurate detection of novel psychoactive substances (NPS), this guide provides an in-depth comparison of immunoassay and mass spectrometry techniques for the quantification of UR-144 N-5-hydroxypentyl, a primary metabolite of the synthetic cannabinoid UR-144. This document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale, ensuring a robust and defensible analytical approach.
Introduction: The Analytical Challenge of UR-144
UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) is a potent synthetic cannabinoid that acts as a selective full agonist of the peripheral CB2 receptor.[1] Its abuse has been documented globally, making its detection in biological matrices a critical task for clinical and forensic toxicology.[1] Like many synthetic cannabinoids, UR-144 is extensively metabolized in the body, with the parent compound often present in urine at very low concentrations, if at all.[2][3][4] Consequently, analytical methods must target its more abundant metabolites, primarily the N-5-hydroxypentyl metabolite.[5][6][7]
This guide focuses on the cross-validation of two primary analytical modalities for this key metabolite: immunoassays, which offer rapid screening, and mass spectrometry, the gold standard for confirmation. Understanding the strengths and limitations of each is paramount for generating reliable data.
The Metabolic Pathway: Why Target the N-5-hydroxypentyl Metabolite?
The rationale for focusing on the N-5-hydroxypentyl metabolite stems from the phase I metabolism of UR-144. Cytochrome P450 enzymes in the liver hydroxylate the N-alkyl pentyl chain, predominantly at the terminal (5th) carbon. This process increases the water solubility of the compound, facilitating its excretion in urine. Several studies have identified monohydroxylated metabolites as the most abundant species found in human urine samples following UR-144 ingestion.[2][5]
Caption: Metabolic pathway of UR-144 to its major urinary metabolite.
Methodologies: A Head-to-Head Comparison
The choice between immunoassay and mass spectrometry is often dictated by the specific requirements of the analysis, such as throughput, specificity, and the need for structural confirmation.
Immunoassays: The High-Throughput Screening Engine
Immunoassays are a common tool for the initial screening of large numbers of samples due to their speed and ease of use.[8] These assays utilize antibodies that recognize and bind to the target analyte or structurally similar compounds. The most common format is the competitive enzyme-linked immunosorbent assay (ELISA).
Principle of Operation (Competitive ELISA):
-
Antibodies specific to the target analyte (e.g., this compound) are coated onto a microplate.
-
The sample is added to the wells, along with a fixed amount of enzyme-labeled analyte (conjugate).
-
The analyte in the sample and the enzyme-labeled conjugate compete for binding to the limited number of antibody sites.
-
After an incubation period, the unbound components are washed away.
-
A substrate is added, which is converted by the enzyme on the bound conjugate to produce a measurable signal (e.g., color change).
-
The signal intensity is inversely proportional to the concentration of the analyte in the sample.
Caption: Principle of a competitive immunoassay.
A significant challenge with immunoassays for synthetic cannabinoids is cross-reactivity .[8][9] Due to the structural similarity among different synthetic cannabinoids and their metabolites, the antibodies used in these assays may bind to non-target compounds, leading to a false-positive result.[10][11] Therefore, all presumptive positive results from an immunoassay must be confirmed by a more specific method.[12][13]
Mass Spectrometry: The Gold Standard for Confirmation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the confirmation of immunoassay results.[2][12] This technique offers high sensitivity and specificity by separating the analyte from the matrix and then identifying it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.
Principle of Operation (LC-MS/MS):
-
Sample Preparation: The sample undergoes extraction (e.g., solid-phase extraction) to isolate and concentrate the analytes.
-
Liquid Chromatography (LC): The extract is injected into an LC system, where the compounds are separated based on their physicochemical properties as they pass through a column.
-
Ionization: The separated compounds are ionized (e.g., by electrospray ionization - ESI) to generate charged molecules.
-
Tandem Mass Spectrometry (MS/MS): The ions are guided into the mass spectrometer. In the first stage (MS1), ions of a specific m/z (the precursor ion) are selected. These ions are then fragmented, and the resulting product ions are detected in the second stage (MS2). The specific transition from a precursor ion to a product ion is highly characteristic of the analyte.
Caption: Workflow for LC-MS/MS analysis of UR-144 metabolites.
Performance Comparison: Immunoassay vs. LC-MS/MS
The following table summarizes the key performance characteristics of both methods for the detection of this compound. The values presented are representative and can vary between specific assays and laboratories.
| Feature | Immunoassay | LC-MS/MS | Rationale & Causality |
| Principle | Antigen-Antibody Binding | Molecular Mass & Structure | Immunoassays rely on the shape and chemical properties of the analyte for antibody recognition, which can lead to cross-reactivity with similar structures. LC-MS/MS provides definitive structural information based on mass, offering higher specificity. |
| Specificity | Moderate to High | Very High | The specificity of immunoassays is determined by the antibody's affinity for the target. LC-MS/MS achieves superior specificity by separating isomers and identifying unique precursor-product ion transitions. |
| Sensitivity (Cutoff/LLOQ) | 5-10 ng/mL (Cutoff)[12][14] | 0.05-1.0 ng/mL (LLOQ)[3][4][15] | LC-MS/MS can achieve significantly lower limits of detection, making it suitable for detecting trace amounts of the metabolite, especially after a longer period of abstinence. |
| Throughput | High (96-well plate format) | Low to Moderate | Immunoassays are designed for automation and batch processing, making them ideal for screening large numbers of samples. LC-MS/MS analysis is sequential and requires longer run times per sample. |
| Confirmation | No (Screening only) | Yes (Confirmatory) | Immunoassays provide a presumptive result. A positive result must be confirmed by a more specific method like LC-MS/MS to be legally and scientifically defensible.[12] |
| Cost per Sample | Low | High | The reagents and instrumentation for immunoassays are generally less expensive than those for LC-MS/MS. |
| Cross-Reactivity | Potential for significant cross-reactivity with other synthetic cannabinoids and metabolites.[8][11][14] | Minimal | While isobaric interferences are possible, they can typically be resolved through chromatographic separation or by monitoring multiple ion transitions. Immunoassay cross-reactivity is a major cause of false positives. |
Experimental Protocols
The following are detailed, step-by-step methodologies for a generic ELISA and a standard LC-MS/MS workflow. These protocols are intended as a guide and should be fully validated in the end-user's laboratory.
Protocol: Competitive ELISA for this compound
This protocol is based on a typical competitive ELISA procedure.
-
Reagent Preparation: Prepare wash buffers, substrate solutions, and stop solutions according to the manufacturer's instructions. Reconstitute lyophilized standards and controls.
-
Sample Preparation: Centrifuge urine samples to pellet any precipitate. Use the supernatant directly or dilute as necessary.
-
Assay Procedure:
-
Add 25 µL of standards, controls, and patient samples to the appropriate wells of the antibody-coated microplate.
-
Add 100 µL of the enzyme conjugate (e.g., this compound-HRP) to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
Wash the plate 3-5 times with wash buffer to remove unbound reagents.
-
Add 100 µL of substrate solution (e.g., TMB) to each well.
-
Incubate for 15-30 minutes in the dark for color development.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their concentration.
-
Determine the concentration of the analyte in the samples by interpolating their absorbance values from the standard curve.
-
Compare sample results to the established cutoff concentration (e.g., 10 ng/mL) to determine if they are presumptively positive or negative.[12][13]
-
Protocol: LC-MS/MS Analysis of this compound
This protocol outlines a typical workflow for the confirmatory analysis of this compound in urine.
-
Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of urine, add an internal standard (e.g., UR-144-d5 N-5-hydroxypentyl metabolite).
-
If metabolites are conjugated, perform enzymatic hydrolysis (e.g., with β-glucuronidase).
-
Condition a mixed-mode SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water and then an organic solvent (e.g., methanol) to remove interferences.
-
Elute the analyte with an appropriate elution solvent (e.g., methanol with 2% formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A typical system would be a UPLC with a C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for the analyte and one for the internal standard. For this compound (precursor ion m/z ~358.2), typical product ions would be monitored.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Generate a calibration curve by plotting the peak area ratios of the calibrators against their concentrations.
-
Quantify the analyte in the samples using the regression equation from the calibration curve.
-
Confirm the identity of the analyte by ensuring that the retention time and the ratio of the two MRM transitions are within established tolerance windows.
-
Conclusion and Recommendations
The cross-validation of immunoassays with mass spectrometry is a fundamental requirement for any laboratory conducting drug testing for UR-144 and its metabolites.
-
Immunoassays serve as an effective and high-throughput screening tool, allowing for the rapid identification of presumptive positive samples. However, their utility is predicated on the understanding that they are not specific and are prone to cross-reactivity.[8][9][11]
-
LC-MS/MS is the indispensable gold standard for confirmation. Its high specificity and sensitivity ensure that the results are both accurate and legally defensible.[2][3][4]
Recommendation: A two-tiered testing approach is the most robust and scientifically sound strategy. All samples should first be screened using a validated immunoassay. Any presumptive positive samples must then be subjected to LC-MS/MS analysis for confirmation and definitive quantification. This approach leverages the high throughput of immunoassays and the high specificity of mass spectrometry, providing a cost-effective and reliable workflow for the detection of this compound.
References
-
Cross-reactivity of 24 cannabinoids and metabolites in blood using the Immunalysis Cannabinoids Direct enzyme-linked immunosorbent assay. Journal of Analytical Toxicology. [Link]
-
Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. PubMed. [Link]
-
Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits. PubMed. [Link]
-
Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine. National Institutes of Health (NIH). [Link]
-
Using cheminformatics to predict cross reactivity of "designer drugs" to their currently available immunoassays. PubMed. [Link]
-
Validation of an ELISA Synthetic Cannabinoids Urine Assay. National Institutes of Health (NIH). [Link]
-
Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Analytical and Bioanalytical Chemistry. [Link]
-
Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Drug Testing and Analysis. [Link]
-
UR-144. Wikipedia. [Link]
-
Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. Semantic Scholar. [Link]
-
Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. ResearchGate. [Link]
-
Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. ResearchGate. [Link]
-
Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Annex Publishers. [Link]
-
Quantitative Measurement of XLR11 and UR-144 in Oral Fluid by LC–MS-MS. Journal of Analytical Toxicology. [Link]
-
Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. [Link]
Sources
- 1. UR-144 - Wikipedia [en.wikipedia.org]
- 2. Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. marshall.edu [marshall.edu]
- 7. caymanchem.com [caymanchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Using cheminformatics to predict cross reactivity of "designer drugs" to their currently available immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cross-reactivity in urine of 53 cannabinoid analogs and metabolites using a carboxylic acid enzyme-linked immunosorbent assay (ELISA) and homogenous enzyme immunoassay (HEIA) kit and immunalysis synthetic cannabinoid HEIA kits [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. ark-tdm.com [ark-tdm.com]
- 14. Validation of an ELISA Synthetic Cannabinoids Urine Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
A Comparative Analysis of UR-144 and its N-5-hydroxypentyl Metabolite at Cannabinoid Receptors: A Guide for Researchers
This guide provides an in-depth comparative analysis of the synthetic cannabinoid UR-144 and its primary phase I metabolite, UR-144 N-5-hydroxypentyl, focusing on their binding characteristics at the human cannabinoid receptors CB1 and CB2. This document is intended for researchers, scientists, and drug development professionals engaged in cannabinoid research, offering a synthesis of experimental data to inform future studies and experimental design.
Introduction: The Evolving Landscape of Synthetic Cannabinoids
UR-144, (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a potent synthetic cannabinoid that has been the subject of extensive research due to its high affinity for the CB2 receptor.[1][2][3] Like many synthetic cannabinoids, UR-144 undergoes extensive metabolism in vivo, with hydroxylation of the N-pentyl chain being a major metabolic pathway.[4] This leads to the formation of metabolites such as this compound, which may possess their own distinct pharmacological profiles.[5][6] Understanding the comparative binding affinities and potencies of the parent compound and its metabolites is crucial for a comprehensive assessment of its overall physiological and toxicological effects.
This guide will objectively compare the binding profiles of UR-144 and its N-5-hydroxypentyl metabolite at CB1 and CB2 receptors, supported by experimental data from peer-reviewed literature. We will delve into the underlying signaling pathways, provide a detailed experimental protocol for assessing receptor binding, and present the data in a clear, comparative format to facilitate interpretation.
Comparative Binding Affinity and Potency
The interaction of a ligand with a receptor is characterized by its binding affinity (Ki) and its functional potency (EC50). While binding affinity reflects the strength of the interaction between the ligand and the receptor, potency measures the concentration of a ligand required to elicit a half-maximal response.
Quantitative Data Summary
The following table summarizes the available binding affinity (Ki) and potency (EC50) values for UR-144 and its N-5-hydroxypentyl metabolite at human CB1 and CB2 receptors. For comparative context, data for the well-characterized synthetic cannabinoid JWH-018 are also included.
| Compound | Receptor | Binding Affinity (Ki) [nM] | Potency (EC50) [ng/mL] | Potency (EC50) [nM]* |
| UR-144 | hCB1 | 150[1] | 8.5[1][7] | ~27.3 |
| hCB2 | 1.8[1] | 3.6[1][7] | ~11.6 | |
| This compound | hCB1 | Not Reported | 273[1][7] | ~833.6 |
| hCB2 | Not Reported | 0.62[1][7] | ~1.9 | |
| JWH-018 | hCB1 | 9.00 ± 5.00 | Not Directly Comparable | - |
| hCB2 | 2.94 ± 2.65 | Not Directly Comparable | - |
*Note: Approximate nanomolar (nM) concentrations for EC50 values were calculated from ng/mL based on the molar masses of UR-144 (311.47 g/mol ) and this compound metabolite (327.47 g/mol ) for a more direct comparison with Ki values.
Analysis of Binding Data:
-
UR-144 exhibits a significant selectivity for the CB2 receptor over the CB1 receptor, with a Ki value approximately 83-fold lower for CB2.[3] This is consistent with its design as a CB2-selective agonist.[8] Its potency (EC50) also reflects this preference, being more potent at the CB2 receptor.[1][7]
-
This compound metabolite demonstrates a dramatic shift in its binding profile compared to the parent compound. While its potency at the CB1 receptor is significantly reduced (higher EC50 value), its potency at the CB2 receptor is markedly increased, with an EC50 value of 0.62 ng/mL.[1][7] This suggests that the metabolic conversion of UR-144 to its N-5-hydroxypentyl metabolite substantially enhances its activity at the CB2 receptor, making it a highly potent CB2 agonist.[1][7]
-
Comparison with JWH-018: JWH-018, a widely studied synthetic cannabinoid, displays high affinity for both CB1 and CB2 receptors, with a slight preference for CB2.[9] The binding affinity of UR-144 for the CB1 receptor is considerably lower than that of JWH-018, highlighting its greater CB2 selectivity.
Cannabinoid Receptor Signaling Pathways
The binding of an agonist, such as UR-144 or its metabolite, to CB1 or CB2 receptors initiates a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.
Caption: Canonical signaling pathway for CB1/CB2 receptors.
Upon agonist binding, the Gi/o protein is activated, leading to the dissociation of its α and βγ subunits. The αi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits can directly modulate the activity of various downstream effectors, including inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, and can also activate signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway. These signaling events ultimately lead to the diverse physiological effects associated with cannabinoid receptor activation.
Experimental Protocol: Competitive Radioligand Binding Assay
To determine the binding affinity (Ki) of a test compound for cannabinoid receptors, a competitive radioligand binding assay is a standard and robust method. This assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand with known affinity from the receptor.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
1. Membrane Preparation:
-
Cell Culture: Culture cells stably or transiently expressing the human CB1 or CB2 receptor (e.g., HEK293 or CHO cells) to a high density.
-
Harvesting: Detach cells from culture flasks and centrifuge to obtain a cell pellet.
-
Homogenization: Resuspend the cell pellet in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) and homogenize using a Dounce or Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Membrane Isolation: Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspension and Storage: Resuspend the membrane pellet in an appropriate assay buffer, determine the protein concentration (e.g., using a Bradford or BCA assay), and store aliquots at -80°C until use.[9][10]
2. Competitive Binding Assay:
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Reaction Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
A fixed concentration of a suitable radioligand (e.g., [3H]CP-55,940 or [3H]WIN-55,212-2) at a concentration close to its Kd.
-
Increasing concentrations of the unlabeled test compound (e.g., UR-144 or its metabolite).
-
Control wells for total binding (no competitor) and non-specific binding (a high concentration of a known cannabinoid agonist, e.g., 10 µM WIN-55,212-2).
-
-
Initiate Reaction: Add the prepared cell membranes (typically 5-20 µg of protein per well) to each well to start the binding reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).[11]
3. Separation and Detection:
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C), which trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.[11]
4. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.
-
Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :[12]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Conclusion and Future Directions
The comparative analysis of UR-144 and its N-5-hydroxypentyl metabolite reveals a significant shift in pharmacological activity following metabolism. While UR-144 displays a notable preference for the CB2 receptor, its N-5-hydroxypentyl metabolite is a highly potent CB2 receptor agonist with substantially reduced activity at the CB1 receptor. This highlights the critical importance of considering the pharmacological profiles of metabolites when evaluating the overall effects of synthetic cannabinoids.
The lack of reported Ki values for the N-5-hydroxypentyl metabolite presents a knowledge gap. Future research employing competitive radioligand binding assays, as detailed in this guide, would be invaluable for providing a more complete understanding of its binding affinity at both CB1 and CB2 receptors. Such data would enable a more direct and comprehensive comparison with the parent compound and other cannabinoids, ultimately contributing to a more nuanced understanding of the structure-activity relationships within this class of compounds.
References
-
UR-144 N-(5-hydroxypentyl) metabolite. Cayman Chemical.
-
Development of a Cell Membrane Conformational Cannabinoid CB1 Receptor Biosensor for the Detection of Synthetic Cannabinoids. ACS Sensors.
-
PRODUCT INFORMATION. Cayman Chemical.
-
Application Notes and Protocols for Radioligand Binding Assay of Tetrahydromagnolol at Cannabinoid Receptors. Benchchem.
-
The influence of cooperativity on the determination of dissociation constants: examination of the Cheng-Prusoff equation, the Scatchard analysis, the Schild analysis and related power equations. PubMed.
-
Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases.
-
Receptor Binding Assays for HTS and Drug Discovery. NCBI.
-
UR-144. Wikipedia.
-
ChemiSCREEN Membrane Preparation Recombinant Human CB 2 Cannabinoid Receptor. Sigma-Aldrich.
-
UR-144 N-(5-hydroxypentyl) metabolite-d 5. Cayman Chemical.
-
Application Notes and Protocols for Radioligand Binding Assays with Cumyl-thpinaca. Benchchem.
-
Assay of CB1 Receptor Binding. ResearchGate.
-
Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).
-
Radioligand Binding Assay. Gifford Bioscience.
-
Development of a membrane-based Gi-CASE biosensor assay for profiling compounds at cannabinoid receptors. Semantic Scholar.
-
A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University.
-
Receptor binding techniques: competition (inhibition or displacement) assays.
-
Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors. PubMed Central.
-
Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University.
-
Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. PubMed Central.
-
Expression and preparation of a G protein-coupled cannabinoid receptor CB2 for NMR structural studies. PubMed Central.
-
Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. FABAD Journal of Pharmaceutical Sciences.
-
Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine.
-
UR-144 – Knowledge and References. Taylor & Francis.
Sources
- 1. marshall.edu [marshall.edu]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. UR-144 - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. marshall.edu [marshall.edu]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Human Cannabinoid Receptor Membrane Prep Millipore [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of UR-144 and its N-5-hydroxypentyl Metabolite: A Guide for Researchers
In the evolving landscape of synthetic cannabinoid research, understanding the pharmacological profile of not only the parent compounds but also their metabolites is paramount for predicting physiological effects and developing effective detection and mitigation strategies. This guide provides a detailed comparison of the in vivo effects of the synthetic cannabinoid UR-144 and its major metabolite, the N-5-hydroxypentyl derivative. While direct comparative in vivo studies on the metabolite are limited, this document synthesizes available in vitro data and the established in vivo profile of the parent compound to offer a scientifically grounded perspective for researchers, scientists, and drug development professionals.
Introduction to UR-144 and its Metabolic Transformation
UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid that has been identified in numerous herbal incense products.[1] Like many synthetic cannabinoids, UR-144 is extensively metabolized in the body, with the parent compound often being undetectable in blood or urine samples.[2][3] One of the primary metabolic pathways is hydroxylation of the N-alkyl pentyl chain, leading to the formation of various hydroxylated metabolites, including the N-5-hydroxypentyl metabolite.[4] This metabolic conversion is a critical consideration, as metabolites can exhibit significantly different pharmacological properties compared to the parent drug, potentially contributing to the overall toxicological and physiological effects.[5]
Comparative Pharmacological Profile: Potency and Receptor Affinity
The primary targets for UR-144 and its metabolites are the cannabinoid receptors CB1 and CB2. The affinity and potency at these receptors largely dictate the physiological and psychoactive effects of these compounds. The following table summarizes the available in vitro data for UR-144 and its N-5-hydroxypentyl metabolite.
| Compound | CB1 Receptor EC50 | CB2 Receptor EC50 | Receptor Selectivity | Reference |
| UR-144 | 8.5 ng/mL | 3.6 ng/mL | ~2.4x for CB2 | [6] |
| UR-144 N-5-hydroxypentyl metabolite | 273 ng/mL | 0.62 ng/mL | ~440x for CB2 | [6] |
This in vitro data reveals a significant shift in the pharmacological profile following metabolism. While the parent compound, UR-144, shows a slight preference for the CB2 receptor, its N-5-hydroxypentyl metabolite demonstrates a dramatic increase in potency and selectivity for the CB2 receptor, coupled with a substantial decrease in potency at the CB1 receptor.[6]
Implications of Receptor Selectivity
The differing receptor potencies suggest a divergence in the in vivo effects of the parent compound and its metabolite.
-
UR-144 (Parent Compound): With notable activity at both CB1 and CB2 receptors, the in vivo effects of UR-144 are expected to be a combination of centrally mediated psychoactive effects (CB1) and peripheral effects on the immune system and inflammation (CB2). Indeed, case reports of UR-144 intoxication in humans describe a range of symptoms including slurred speech, dilated pupils, poor coordination, and in more severe cases, seizures, convulsions, and tachycardia, which are consistent with CB1 receptor activation.[7][8] In controlled animal studies, UR-144 has been shown to induce bradycardia and hypothermia in rats, further indicating cannabinoid-like activity.[8]
-
This compound metabolite: The profound selectivity of this metabolite for the CB2 receptor suggests that its direct contribution to the psychoactive effects typically associated with synthetic cannabinoids may be significantly attenuated. Instead, its potent activity at CB2 receptors points towards a more pronounced role in modulating immune responses and inflammatory processes. While direct in vivo studies are lacking, it is plausible that this metabolite could contribute to the peripheral effects observed after UR-144 administration.
Cannabinoid Receptor Signaling Pathway
The binding of UR-144 and its metabolites to CB1 and CB2 receptors initiates a cascade of intracellular signaling events. Both are G protein-coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. They can also modulate ion channels and activate other signaling pathways, such as mitogen-activated protein kinase (MAPK) pathways.
Caption: Cannabinoid receptor signaling cascade.
Experimental Protocol: Rodent Model for Assessing Cannabinoid-Like Activity (Tetrad Test)
To empirically determine and compare the in vivo effects of UR-144 and its N-5-hydroxypentyl metabolite, a standardized rodent model such as the tetrad test is recommended. This assay measures four cardinal signs of cannabinoid activity in mice: hypothermia, catalepsy, analgesia, and hypoactivity.
Step-by-Step Methodology
-
Animal Acclimation: Male ICR mice (25-30 g) should be housed in a temperature and light-controlled environment for at least one week prior to the experiment with ad libitum access to food and water.
-
Drug Preparation: UR-144 and its N-5-hydroxypentyl metabolite should be dissolved in a vehicle solution (e.g., a mixture of ethanol, Kolliphor EL, and saline). A range of doses for each compound should be prepared to establish a dose-response curve.
-
Baseline Measurements: Prior to drug administration, baseline measurements for each of the four endpoints should be recorded for every animal.
-
Body Temperature: Measured using a rectal probe.
-
Catalepsy: Assessed using the bar test, where the mouse's forepaws are placed on a raised bar, and the time it remains in that posture is recorded.
-
Analgesia: Measured using the tail-flick or hot-plate test, where the latency to a thermal stimulus is recorded.
-
Locomotor Activity: Quantified using an open-field arena equipped with photobeams to track movement.
-
-
Drug Administration: Animals are randomly assigned to receive an intraperitoneal (i.p.) injection of either the vehicle, UR-144, or the N-5-hydroxypentyl metabolite at various doses.
-
Post-Administration Testing: At set time points after injection (e.g., 15, 30, 60, and 120 minutes), the four endpoints are measured again.
-
Data Analysis: The changes from baseline for each parameter are calculated for each animal. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different doses of each compound to the vehicle control and to each other.
Causality Behind Experimental Choices
-
Rodent Model: Mice are a well-established model for studying the in vivo effects of cannabinoids, and the tetrad test is a validated method for quantifying CB1 receptor-mediated effects.
-
Dose-Response Curve: Establishing a full dose-response curve is crucial for accurately comparing the potency and efficacy of the two compounds.
-
Multiple Time Points: Assessing the effects at multiple time points allows for the characterization of the onset and duration of action for each compound.
Discussion and Future Directions
The available data strongly suggest that the in vivo effects of UR-144 are not solely attributable to the parent compound but are likely a composite of the actions of both UR-144 and its metabolites. The N-5-hydroxypentyl metabolite, with its high affinity for the CB2 receptor and low affinity for the CB1 receptor, may contribute significantly to the peripheral and immunomodulatory effects of UR-144, while having a lesser role in its psychoactive properties.
To fully elucidate the in vivo profile of the N-5-hydroxypentyl metabolite, further research is imperative. Studies employing the tetrad test, as outlined above, would provide valuable data on its potential to induce classic cannabinoid-like effects. Furthermore, investigations into its effects on inflammatory and pain models would be highly informative, given its potent CB2 receptor agonism. Understanding the complete pharmacological picture of synthetic cannabinoid metabolites is essential for both clinical toxicology and the potential therapeutic development of receptor-selective compounds.
References
-
Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. (2016). PubMed Central. [Link]
-
Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. (n.d.). Marshall University. [Link]
-
UR-144 – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. (2021). MDPI. [Link]
-
Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. (2024). ResearchGate. [Link]
-
Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. (2021). PubMed Central. [Link]
-
Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. (2021). MDPI. [Link]
-
UR-144. (n.d.). Wikipedia. [Link]
-
The effects of synthetic cannabinoid UR-144 on the human body—A review of 39 cases. (2017). ResearchGate. [Link]
-
Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. (2017). PubMed. [Link]
-
Metabolic profile of synthetic cannabinoids 5F-PB- 22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. (n.d.). OPUS at UTS. [Link]
-
Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. (2013). Forensic Science International. [Link]
Sources
- 1. Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 5. marshall.edu [marshall.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The effects of synthetic cannabinoid UR-144 on the human body-A review of 39 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical performance of different columns for UR-144 N-5-hydroxypentyl separation
An In-Depth Guide to the Analytical Separation of UR-144 and its N-5-hydroxypentyl Metabolite: A Column Performance Comparison
For researchers, forensic scientists, and drug development professionals, the accurate identification and quantification of synthetic cannabinoids and their metabolites are paramount. UR-144, a potent synthetic cannabinoid, undergoes extensive metabolism in the body, with the N-5-hydroxypentyl metabolite being a key indicator of consumption.[1] Due to the often-low concentration of the parent compound in biological matrices like urine, analytical methods must reliably detect and quantify these metabolites.[2][3][4] The structural similarity between UR-144 and its hydroxylated metabolites presents a significant chromatographic challenge, demanding highly selective analytical columns for baseline separation.
This guide provides a comparative analysis of different High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) column chemistries for the separation of UR-144 and its N-5-hydroxypentyl metabolite. We will delve into the causality behind experimental choices, present supporting data, and provide a detailed protocol to empower laboratories in developing robust and reliable analytical methods.
The Analytical Imperative: Why Metabolite Separation is Critical
Synthetic cannabinoids are rapidly metabolized, and the parent compounds are often present in urine at trace levels, if at all.[3][4] Consequently, urinary analysis for synthetic cannabinoid use focuses on detecting their more abundant phase I metabolites, such as the N-5-hydroxypentyl derivative of UR-144.[5][6][7][8] Effective chromatographic separation is the cornerstone of an unambiguous identification and accurate quantification, especially when employing mass spectrometry, as it minimizes matrix effects and prevents misidentification of isobaric interferences.
Comparative Analysis of Column Performance
The choice of an analytical column is the most critical factor in achieving the desired separation. The selectivity of the stationary phase dictates its interaction with the analytes and, therefore, the final resolution. We compare several common and alternative column chemistries used in the analysis of synthetic cannabinoids.
C18 (Octadecylsilane) Columns: The Industry Workhorse
Mechanism: C18 columns are the most common type used in reversed-phase chromatography. Separation is primarily driven by hydrophobic (van der Waals) interactions between the non-polar C18 alkyl chains bonded to the silica support and the lipophilic analytes. UR-144 and its metabolites, being largely non-polar, are well-retained on these columns.
Performance Insights: Standard C18 columns, such as the Waters Acquity UPLC T3 C18, have been successfully used for the chromatographic separation of synthetic cannabinoid panels.[3] They provide good peak shape and retention for a broad range of compounds. However, their selectivity is based almost entirely on hydrophobicity. While the addition of a hydroxyl group to the N-pentyl chain in the N-5-hydroxypentyl metabolite reduces its hydrophobicity, leading to a shorter retention time than the parent UR-144, this difference may not be sufficient to resolve it from other metabolites or matrix components in complex samples.
Phenyl-Hexyl Columns: An Alternative Selectivity
Mechanism: Phenyl-Hexyl columns offer a mixed-mode separation mechanism. In addition to hydrophobic interactions from the hexyl chains, the phenyl ring provides π-π stacking interactions with analytes containing aromatic rings. This alternative selectivity is particularly advantageous for compounds like UR-144, which features an indole ring system.
Performance Insights: A direct comparison between a C18 column and a Phenyl-Hexyl column for the analysis of a synthetic cannabinoid panel revealed the unique utility of the latter.[9] While most compounds maintained their elution order, a significant change was observed for UR-144 metabolites. Specifically, the UR-144 N-(5-hydroxypentyl) metabolite demonstrated a different elution order on the phenyl-hexyl phase compared to the C18 phase.[9] This is a critical finding; it means that if two metabolites co-elute on a C18 column, switching to a Phenyl-Hexyl column could provide the necessary resolution. This "orthogonal" selectivity is a powerful tool for method development and confirmation analysis.
Pentafluorophenyl (PFP) Columns: Enhanced Aromatic and Dipole Interactions
Mechanism: PFP, or "F5," columns provide complex retention mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. The highly electronegative fluorine atoms on the phenyl ring create a strong dipole, enhancing interactions with polarizable analytes and those with electron-rich functional groups.
Performance Insights: PFP columns have demonstrated excellent performance in the rapid separation of synthetic cannabinoids.[10] The unique selectivity can be highly effective in resolving structurally similar compounds, including positional isomers, which can be challenging on standard C18 phases. For the separation of UR-144 from its hydroxylated metabolite, the PFP phase can offer enhanced resolution due to the specific dipole-dipole interactions with the hydroxyl group.
Data Summary: Column Performance at a Glance
| Column Chemistry | Manufacturer/Model (Example) | Primary Separation Mechanism(s) | Key Advantage for UR-144/Metabolite Separation | Reference |
| C18 | Waters Acquity UPLC T3 C18 | Hydrophobic Interactions | Robust, general-purpose retention for cannabinoids. | [3] |
| Phenyl-Hexyl | Phenomenex Kinetex Phenyl-Hexyl | Hydrophobic & π-π Interactions | Provides alternative selectivity, changing the elution order of UR-144 metabolites compared to C18. Excellent for resolving co-eluting peaks. | [9] |
| Pentafluorophenyl (PFP) | Phenomenex Kinetex PFP | Hydrophobic, π-π, Dipole-Dipole | Offers unique selectivity for polar and aromatic functional groups, enabling fast and high-resolution separations. | [10] |
| High Strength Silica (HSS) T3 | Waters ACQUITY UPLC HSS T3 | Hydrophobic Interactions | A C18 phase designed for enhanced retention of polar compounds and compatibility with 100% aqueous mobile phases. | [11] |
| RP-Amide | Supelco Ascentis® Express RP-Amide | Hydrophobic & Polar Interactions | Embedded polar group provides unique selectivity compared to standard C18, capable of separating very similar molecules. | [12][13] |
Visualizing the Workflow and Analytes
Caption: Workflow for selecting an optimal column for UR-144 metabolite analysis.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. One moment, please... [ark-tdm.com]
- 3. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. annexpublishers.com [annexpublishers.com]
- 12. Synthetic Cannabinoid Analysis [sigmaaldrich.com]
- 13. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Unknown: A Safety and Handling Guide for UR-144 N-(5-hydroxypentyl)
For Research Use Only. Not for human or veterinary use.
Welcome to your comprehensive guide on the safe handling, operational use, and disposal of UR-144 N-(5-hydroxypentyl) metabolite. As researchers and drug development professionals, our pursuit of scientific advancement must be intrinsically linked with an unwavering commitment to safety. UR-144 N-(5-hydroxypentyl) is a metabolite of the potent synthetic cannabinoid UR-144, and as such, it must be treated with the utmost caution.[1] The physiological and toxicological properties of this specific metabolite have not been fully elucidated, demanding a proactive and rigorous approach to safety protocols.[1][2] This guide is structured to provide you with the essential, immediate safety and logistical information needed to mitigate risks and ensure a secure laboratory environment.
The Precautionary Principle: Understanding the Risks
UR-144, the parent compound, is a potent synthetic cannabinoid known to cause a range of adverse health effects in humans, from impaired coordination and slurred speech to more severe outcomes like seizures and loss of consciousness.[3][4] Given that the toxicological profile of its N-(5-hydroxypentyl) metabolite is unknown, we must operate under the precautionary principle and assume it possesses a similar or even greater hazard potential. Therefore, all handling procedures should be designed to minimize any possible exposure. This material should be considered hazardous until proven otherwise.[5]
Core Directive: Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is a robust and correctly utilized PPE regimen. Standard laboratory attire is insufficient when handling potent, uncharacterized compounds. The following PPE is mandatory when working with UR-144 N-(5-hydroxypentyl) in any form (solid or solution).
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Provides a primary barrier against dermal absorption. Double-gloving offers an additional layer of protection in case of a tear or contamination of the outer glove. |
| Eye Protection | Chemical splash goggles with side shields or a full-face shield | Protects the eyes and face from splashes of solutions or accidental aerosolization of powder.[6][7] |
| Lab Coat | Disposable, solid-front, back-closing gown | Prevents contamination of personal clothing and skin. A disposable gown can be easily removed and disposed of in case of a spill. |
| Respiratory Protection | N95 respirator or higher (e.g., PAPR) | Essential when handling the powdered form of the compound to prevent inhalation of airborne particles.[8] The use of a respirator should be part of a comprehensive respiratory protection program, including fit-testing. |
| Shoe Covers | Disposable shoe covers | Prevents the tracking of contaminants out of the designated work area. |
Operational Plan: From Receipt to Use
A meticulous operational plan is critical to minimizing exposure risk during the handling and use of UR-144 N-(5-hydroxypentyl).
Designated Work Area
All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure, to control for airborne particles.[9] This area should be clearly marked with signage indicating the presence of a potent compound.
Weighing and Solution Preparation
The handling of powdered UR-144 N-(5-hydroxypentyl) presents the highest risk of aerosolization and inhalation.
Step-by-Step Weighing Protocol:
-
Prepare the Work Area: Ensure the ventilated enclosure is functioning correctly. Cover the work surface with a disposable absorbent liner.
-
Assemble Equipment: Have all necessary equipment readily available, including an analytical balance, spatulas, weigh paper, and pre-labeled vials.
-
Don Full PPE: This includes an N95 respirator or higher.
-
Weigh the Compound: Carefully weigh the desired amount of powder. Use gentle movements to avoid creating dust.
-
Transfer and Solubilization: Use a funnel to transfer the powder to a volumetric flask. Rinse the weigh paper with the chosen solvent into the flask to ensure a complete transfer. Cap the flask and mix gently until the compound is fully dissolved.
-
Decontaminate: Wipe down all surfaces and equipment with an appropriate solvent (e.g., methanol, followed by a detergent solution).[1] Dispose of all contaminated disposable items in a designated hazardous waste container.
Spill and Emergency Procedures
In the event of a spill, a swift and appropriate response is crucial to prevent exposure and contamination.
Small Spills (Solid)
-
Alert Colleagues and Secure the Area: Inform others in the vicinity and restrict access to the spill area.
-
Don Full PPE: Including respiratory protection.
-
Cover the Spill: Gently cover the spill with absorbent material dampened with water to prevent the powder from becoming airborne.
-
Clean the Area: Use wet absorbent pads to clean the spill area, working from the outside in.
-
Decontaminate: Wipe the area with a suitable solvent, followed by a detergent solution.
-
Dispose of Waste: All contaminated materials must be placed in a sealed, labeled hazardous waste container.
Small Spills (Liquid)
-
Alert Colleagues and Secure the Area.
-
Don Full PPE.
-
Absorb the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, chemical absorbent pads).
-
Clean and Decontaminate: As with a solid spill.
-
Dispose of Waste: Place all contaminated materials in a sealed, labeled hazardous waste container.
Large Spills or Personal Exposure
In the case of a large spill or if the compound comes into contact with skin or eyes, immediate action is required.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek Immediate Medical Attention: In all cases of personal exposure, seek prompt medical evaluation. Provide the Safety Data Sheet (SDS) to the medical personnel.
Disposal Plan: Managing Waste Responsibly
Due to its potential potency and uncharacterized toxicological profile, all waste generated from the handling of UR-144 N-(5-hydroxypentyl) must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: All disposable PPE, weigh papers, and other contaminated solid materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Final Disposal:
The disposal of controlled substances and potent research chemicals is subject to strict regulations.[5][10][11] Your institution's Environmental Health and Safety (EHS) office must be contacted for guidance on the final disposal of all UR-144 N-(5-hydroxypentyl) waste. They will have established procedures for collection and disposal through a licensed hazardous waste vendor.
References
-
Taylor & Francis. (n.d.). UR-144 – Knowledge and References. Retrieved from [Link]
-
CompSource Mutual. (n.d.). Personal protective equipment: Medical cannabis safety talk. Retrieved from [Link]
- Adamowicz, P., Gieroń, J., Gil, D., Lechowicz, W., Skulska, A., & Tokarczyk, B. (2017). The effects of synthetic cannabinoid UR-144 on the human body—A review of 39 cases.
-
University of California, Berkeley. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
MLI Environmental. (2025). DEA Controlled Substance Disposal: Guidelines for Legal Compliance. Retrieved from [Link]
-
Harmony Lab & Safety Supplies. (2024). PPE For the Marijuana Industry. Retrieved from [Link]
-
Harvard University Environmental Health & Safety. (n.d.). Controlled Substances. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2017). Synthetic Cannabinoid and Mitragynine Exposure of Law Enforcement Agents During the Raid of an Illegal Laboratory — Nevada, 2014. Retrieved from [Link]
-
Labcompare. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]
- Al-Samhari, M. M., Al-Jeraisy, M. I., Al-Qahtani, W. S., & Al-Amri, M. A. (2021). Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. FABAD Journal of Pharmaceutical Sciences, 46(4), 231-239.
- Adamowicz, P., Gieroń, J., Gil, D., Lechowicz, W., Skulska, A., & Tokarczyk, B. (2017). The effects of synthetic cannabinoid UR-144 on the human body-A review of 39 cases.
-
Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Retrieved from [Link]
-
Stauffer Glove & Safety. (n.d.). PPE for the Cannabis Industry. Retrieved from [Link]
-
Lakeland Industries. (n.d.). PPE for Cannabis Labs. Retrieved from [Link]
-
World Health Organization. (2015). UR-144 Critical Review Report. Retrieved from [Link]
- Al-Samhari, M. M., Al-Jeraisy, M. I., Al-Qahtani, W. S., & Al-Amri, M. A. (2021). Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. FABAD Journal of Pharmaceutical Sciences, 46(4), 231-239.
-
International Enviroguard. (2022). Understanding the Ins and Outs of Cannabis Waste Disposal. Retrieved from [Link]
-
Clean Management Environmental Group. (2023). A Quick Guide to Cannabis Waste Disposal. Retrieved from [Link]
-
MJBizDaily. (2022). How cannabis companies can properly dispose of product waste. Retrieved from [Link]
-
Neogen. (n.d.). SYNTHETIC CANNABINOIDS (UR-144/XLR-11). Retrieved from [Link]
-
Power Knot. (2025). How to comply legally with the disposal of cannabis waste. Retrieved from [Link]
-
GAIACA. (n.d.). The Nation's Cannabis Waste Disposal Solution. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. mlienvironmental.com [mlienvironmental.com]
- 6. 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. DEA & Pharmaceutical Waste | Clean Earth [cleanearthinc.com]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. Controlled Substance Waste [ehs.tcu.edu]
- 11. Controlled Substances | Harvard Environmental Health and Safety [ehs.harvard.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
